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Montelukast Methyl Ketone Documentation Hub

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  • Product: Montelukast Methyl Ketone
  • CAS: 937275-23-5

Core Science & Biosynthesis

Foundational

Introduction: The Chemical Architecture of a Potent Leukotriene Antagonist

An In-Depth Technical Guide to the Synthesis of Montelukast and the Role of Key Ketone Intermediates For Researchers, Scientists, and Drug Development Professionals Montelukast, marketed as its sodium salt under the bran...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Montelukast and the Role of Key Ketone Intermediates

For Researchers, Scientists, and Drug Development Professionals

Montelukast, marketed as its sodium salt under the brand name Singulair®, is a selective and orally active leukotriene receptor antagonist.[1] It effectively targets the cysteinyl leukotriene CysLT1 receptor, making it a cornerstone in the management of asthma and seasonal allergic rhinitis.[2][3] The molecular structure of Montelukast is a complex assembly of a quinoline core, a central chiral backbone, and a distinctive cyclopropane-containing thioether side chain.[1] Its synthesis is a significant undertaking in medicinal chemistry, representing a convergent approach where key fragments are constructed independently before their final assembly. This guide provides a detailed exploration of the synthetic pathways leading to Montelukast, with a particular focus on the pivotal ketone intermediates that are central to establishing the molecule's intricate stereochemistry and overall architecture.

A Convergent Strategy: Deconstructing the Montelukast Synthesis

The industrial synthesis of Montelukast is a prime example of a convergent strategy, which enhances efficiency and overall yield by creating complex intermediates separately before their final coupling.[1] The primary disconnection points in the retrosynthetic analysis of Montelukast reveal two key building blocks:

  • The Chiral Core : A substituted propanol backbone containing the quinoline moiety and a tertiary alcohol. This piece is typically derived from a prochiral ketone precursor.

  • The Thioether Side Chain : 1-(mercaptomethyl)cyclopropaneacetic acid, a unique sulfur-containing fragment.[1]

The successful synthesis hinges on the stereoselective construction of the chiral core and the efficient coupling of these two fragments.

Part 1: Forging the Core - The Journey from Ketone to Diol

The synthesis of the central backbone of Montelukast is a multi-step sequence that begins with the formation of a key keto-ester intermediate. This intermediate undergoes a critical stereoselective reduction and a subsequent Grignard reaction to yield a crucial diol.

Step 1.1: Heck Coupling to Form the Keto-Ester Precursor

A common starting point involves a palladium-catalyzed Mizoroki-Heck reaction.[4] This carbon-carbon bond-forming reaction couples an aryl halide with an alkene. In this case, methyl 2-iodobenzoate is reacted with 3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol. This reaction directly establishes the carbon skeleton that will become the backbone of the Montelukast molecule, resulting in the formation of a key keto-ester intermediate.[1]

Step 1.2: Asymmetric Reduction - Setting the Stereocenter

The prochiral ketone of the keto-ester intermediate must be reduced to a secondary alcohol with a specific stereochemistry (the S-configuration in the final product). This is a critical step that dictates the biological activity of Montelukast. The reduction is typically achieved using a chiral catalyst, such as a chiral oxazaborolidine (Corey-Bakshi-Shibata reduction) in the presence of a borane source like borane-THF complex.[1] Another approach involves catalytic asymmetric hydrogenation using a ruthenium catalyst with a chiral ligand like (R)-Xyl-BINAP.[1] This step yields a chiral hydroxy ester with high enantiomeric excess.[1]

Step 1.3: Grignard Reaction to Form the Diol Intermediate

The ester group of the chiral hydroxy ester is then converted into a tertiary alcohol. This is accomplished through a Grignard reaction, where an excess of a methyl magnesium halide (such as methylmagnesium chloride or bromide) is added to the ester.[2][3] This reaction proceeds through a ketone intermediate which then reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol. The resulting product is the key diol intermediate: 2-(2-(3-(S)-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl)propan-2-ol.[2][5][6] This diol is a stable, often crystalline solid that serves as the direct precursor for the final coupling step.[1]

Part 2: Synthesis of the Thioether Side Chain

The second key fragment, 1-(mercaptomethyl)cyclopropaneacetic acid, is synthesized through various reported methods.[7][8][9] One common approach starts from 1,1-cyclopropanedimethanol.[9] This diol is converted to a cyclic sulfite using thionyl chloride, which is then opened with a cyanide source. The resulting nitrile is then converted to the thiolacetic acid derivative, which can be hydrolyzed to the final product.[9] The instability of the free thiol, which is prone to oxidation, presents a challenge, often requiring the reaction to be carried out under an inert atmosphere.[7]

Part 3: The Coupling Reaction and Final Assembly

The final stage of the synthesis involves the coupling of the diol intermediate with the 1-(mercaptomethyl)cyclopropaneacetic acid side chain.

Step 3.1: Activation of the Secondary Alcohol

To facilitate the nucleophilic substitution, the secondary alcohol of the diol intermediate must be converted into a good leaving group. This is typically achieved by mesylation, where the alcohol is reacted with methanesulfonyl chloride in the presence of a base like triethylamine or diisopropylethylamine.[2][4] This reaction forms a mesylate intermediate in situ, which is highly reactive and often used immediately in the next step.

Step 3.2: Nucleophilic Substitution with the Thiol Side Chain

The thiol side chain, 1-(mercaptomethyl)cyclopropaneacetic acid, is a nucleophile that displaces the mesylate group in an SN2 reaction. To enhance its nucleophilicity, the thiol and the carboxylic acid are deprotonated using a strong base, typically two or more equivalents of n-butyllithium, to form a dilithium dianion.[2][3] This reaction is conducted at low temperatures (e.g., -15 to 0 °C) under an inert atmosphere to prevent side reactions.[2][3] The coupling of the mesylate and the dilithium salt of the thiol side chain yields the free acid of Montelukast.

Step 3.3: Formation of Montelukast Sodium

The final step is the conversion of the Montelukast free acid into its more stable and water-soluble sodium salt. This is achieved by treating the free acid with a source of sodium ions, such as sodium hydroxide or sodium methoxide, in a suitable solvent system.[10] The resulting Montelukast sodium can then be isolated, often as an amorphous solid, through precipitation or crystallization.[10]

The Role of Montelukast Methyl Ketone: An Important Impurity

It is crucial to distinguish the key keto-ester intermediate from a related compound known as Montelukast Methyl Ketone.[11][12] While the former is a direct precursor in the main synthetic pathway, the latter is typically considered an impurity.[11] The chemical name for Montelukast Methyl Ketone is [1-[[[(1R)-3-(2-acetylphenyl)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid.[12] This structure differs from the diol intermediate in that the tertiary alcohol is replaced by an acetyl group (a methyl ketone). Its presence in the final product is undesirable and is monitored during quality control procedures.[13]

Quantitative Data Summary

The efficiency of the Montelukast synthesis can be evaluated by the yields of the individual steps. The following table provides a summary of typical yields reported in the literature.

StepReactionReagentsTypical Yield
1Asymmetric Hydrogenation of Ketone[((R)-Xyl-BINAP((R,R)-DPEN)RuCl2], K-tert-butoxide, H286%
2Coupling of Mesylate and Thioln-BuLi, THF~70-80%
3Conversion to Sodium SaltSodium Methoxide~88%

Experimental Protocols

Protocol 1: Coupling of Mesylated Diol with Thiol Side Chain
  • A solution of 1-(mercaptomethyl)cyclopropaneacetic acid (1.0 eq) in anhydrous THF is cooled to -15 °C under a nitrogen atmosphere.[2]

  • n-Butyllithium (2.9 eq, as a solution in hexanes) is added dropwise over 2 hours, maintaining the temperature below -10 °C.[2]

  • The reaction mixture is allowed to warm to 0 °C.[2]

  • A solution of the crude mesylate of 2-(2-(3-(S)-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl)propan-2-ol (dissolved in anhydrous THF) is added over 1 hour.[2]

  • The reaction is stirred at 0-2 °C for approximately 18 hours, monitoring completion by TLC.[2]

  • The reaction is quenched by the addition of ethyl acetate and a 10% aqueous sodium chloride solution.[2]

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.[2]

  • The combined organic layers are washed with a 5% aqueous tartaric acid solution and then with water.[2]

  • The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield crude Montelukast free acid.[2]

Protocol 2: Formation of Montelukast Dicyclohexylamine (DCHA) Salt for Purification
  • The crude Montelukast free acid is dissolved in ethyl acetate.[1]

  • Dicyclohexylamine is added to the solution.[1]

  • The solution is seeded with pure Montelukast DCHA salt to induce crystallization.[1]

  • Hexane is slowly added to the thick slurry, which is then aged overnight at room temperature.[1]

  • The precipitated product is collected by filtration and dried to afford the purified Montelukast DCHA salt.[1]

Visualizing the Synthesis Pathway

The following diagrams illustrate the overall synthetic workflow for Montelukast.

Montelukast_Synthesis_Pathway cluster_core Core Synthesis cluster_sidechain Side Chain Synthesis cluster_coupling Final Assembly KetoEster Keto-Ester Intermediate HydroxyEster Chiral Hydroxy Ester KetoEster->HydroxyEster Asymmetric Reduction Diol Diol Intermediate HydroxyEster->Diol Grignard Reaction MontelukastAcid Montelukast Free Acid Diol->MontelukastAcid Mesylation & Coupling Thiol 1-(mercaptomethyl) cyclopropaneacetic acid Thiol->MontelukastAcid MontelukastSodium Montelukast Sodium MontelukastAcid->MontelukastSodium Salt Formation

Caption: Convergent synthesis pathway of Montelukast.

Montelukast_Structure Montelukast Montelukast

Caption: Chemical structure of Montelukast.

Conclusion: A Robust and Scalable Synthetic Approach

The synthesis of Montelukast is a testament to the power of modern organic chemistry in constructing complex and life-saving pharmaceuticals. The convergent approach, centered around the stereoselective creation of a key diol intermediate from a prochiral ketone, allows for the efficient and scalable production of this important medication. While impurities like Montelukast Methyl Ketone can arise, robust purification methods ensure the high purity of the final active pharmaceutical ingredient. The continuous refinement of these synthetic routes aims to improve yields, reduce the use of hazardous reagents, and enhance the overall efficiency of the manufacturing process.[1][14]

References

  • Synthesis of Montelukast. (2017). In Hazardous Reagent Substitution: A Pharmaceutical Perspective.
  • Sunil Kumar, I.V., Anjaneyulu, G.S.R., & Bindu, V.H. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 23(10), 4543-4549.
  • PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS. (2011).
  • Process for making montelukast and intermediates therefor. (2009). U.S.
  • Efficient synthesis for the preparation of montelukast. (2009).
  • Mokhtari Aliabad, J. (n.d.).
  • Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants. (2016).
  • Saravanan, D., et al. (2008). Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 673-680.
  • Preparation Of 2 [2 [3(s) [3 [2 (7 Chloro 2 Quniolinyl)ethenyl]Phenyl] -3-hydroxy propyl]phenyl]-2-propanol. (n.d.). Quick Company.
  • Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. (2009). U.S.
  • Synthetic method of montelukast sodium intermediate. (2012).
  • Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof. (2014).
  • Raju, G. N., et al. (2014).
  • 2-(2-(3-(2-(7-Chloro-2-quinolinyl)-ethenylphenyl)-3-hydroxypropyl)phenyl)-2-propanol. (2025). ChemicalBook.
  • Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives. (2007). U.S.
  • Process for the preparation of montelukast sodium. (2012).
  • Montelukast Methyl Ketone. (2025). ChemicalBook.
  • Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. (2025).
  • Production method of montelukast sodium side chain intermediate. (2021).
  • Montelukast EP Impurity F. (n.d.). SynZeal.

Sources

Exploratory

A Senior Application Scientist's Guide to the Preparation and Certification of Montelukast Methyl Ketone Reference Standard

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the synthesis, purification, and analytical certification of Montelukast Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and analytical certification of Montelukast Methyl Ketone, a critical reference standard for the quality control of the anti-asthmatic drug Montelukast.[1][2] As a known process impurity and potential degradant, the availability of a highly characterized Montelukast Methyl Ketone standard is imperative for accurate chromatographic analysis and regulatory compliance.[1][3] This document outlines a robust synthetic pathway, details advanced purification strategies, and establishes a multi-technique analytical workflow for the unambiguous structural elucidation and purity assessment of the reference material. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting these methodologies.

Introduction: The Role of Reference Standards in Pharmaceutical Quality

Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist widely prescribed for the management of asthma and allergic rhinitis.[2][4][5] The synthesis of active pharmaceutical ingredients (APIs) like Montelukast is a multi-step process where undesired side-reactions can lead to the formation of impurities.[3][6] Regulatory bodies worldwide mandate the identification, characterization, and quantification of these impurities to ensure the safety and efficacy of the final drug product.[3]

Montelukast Methyl Ketone (also known as Montelukast Impurity F or USP Related Compound E) is a significant process-related impurity.[1][7] Its presence in the final API must be strictly controlled. Therefore, a well-characterized reference standard of this impurity is essential for:

  • Method Development & Validation: To develop and validate analytical methods (primarily HPLC) capable of separating and quantifying the impurity from the main API.

  • Quality Control (QC): For routine batch release testing of Montelukast, where it serves as a marker for identity and purity.

  • Stability Studies: To monitor the degradation pathways of Montelukast under various stress conditions.

This guide provides the technical foundation for preparing and certifying this crucial reference material.

Strategic Synthesis of Montelukast Methyl Ketone

The synthesis of Montelukast Methyl Ketone is strategically derived from a key intermediate in the overall Montelukast synthesis. The most common pathway involves the oxidation of a secondary alcohol intermediate.

Synthetic Pathway Rationale

The chosen synthetic route leverages the oxidation of the secondary alcohol precursor, 2-(2-(3-(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol, which is a central intermediate in many Montelukast syntheses.[8] This approach is favored due to the commercial availability of precursors and the high efficiency of the oxidation step.

The core transformation is the selective oxidation of the secondary alcohol to a ketone without affecting the tertiary alcohol or other functional groups in the molecule. Activated manganese dioxide (MnO₂) is an exemplary reagent for this transformation due to its high selectivity for benzylic and allylic alcohols, minimizing the risk of over-oxidation or side reactions.[8]

G cluster_0 Synthesis Workflow A Secondary Alcohol Intermediate (5) B Oxidation Reaction (Activated MnO₂) A->B Reagent C Crude Montelukast Methyl Ketone (6) B->C Yields D Purification (Column Chromatography) C->D Isolate E Pure Reference Standard D->E Certify

Caption: Synthetic workflow for Montelukast Methyl Ketone.

Detailed Experimental Protocol: Oxidation

Objective: To convert the secondary alcohol intermediate (5) to Montelukast Methyl Ketone (6).

Materials:

  • Secondary alcohol intermediate (5)

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), analytical grade

  • Celite® or diatomaceous earth

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the secondary alcohol intermediate (5) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add activated manganese dioxide (MnO₂) in a significant excess (e.g., 10-15 molar equivalents relative to the starting alcohol).

    • Causality: A large excess of MnO₂ is crucial as its activity can vary. This ensures the reaction proceeds to completion in a reasonable timeframe. The reaction is heterogeneous, so efficient stirring is paramount.

  • Reaction Monitoring: Heat the mixture to a gentle reflux (approx. 40°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 4-8 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the suspension through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.

    • Causality: MnO₂ is a fine powder that can clog standard filter paper. A Celite® pad provides a porous medium that effectively traps the solid reagent while allowing the product solution to pass through. c. Combine the filtrates and wash sequentially with water and then brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude Montelukast Methyl Ketone.

Purification: Achieving Reference Standard Quality

The crude product from the synthesis will contain unreacted starting material, over-oxidized byproducts, and minor impurities. Achieving the >99.5% purity required for a reference standard necessitates a robust purification strategy, typically column chromatography.

Chromatographic Purification Protocol

Objective: To isolate Montelukast Methyl Ketone from synthetic impurities.

Materials:

  • Crude Montelukast Methyl Ketone

  • Silica Gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Chromatography column, fraction collector

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., Hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully loaded onto the top of the prepared column.

    • Causality: Dry loading prevents band broadening and improves the resolution of the separation compared to liquid loading a large volume of solvent.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds based on their polarity. Montelukast Methyl Ketone is more polar than some byproducts but less polar than the starting alcohol.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified Montelukast Methyl Ketone as a pale yellow solid.[1] Dry the solid under high vacuum to remove residual solvents.

Analytical Characterization and Certification

A reference standard must be rigorously characterized to confirm its identity, purity, and potency. A multi-technique approach is non-negotiable for establishing a self-validating system of analysis.

G cluster_0 Analytical Certification Workflow cluster_1 Techniques A Purified Solid B Structural Elucidation A->B C Purity Assessment A->C D Physicochemical Properties A->D E Certified Reference Standard B->E NMR ¹H NMR, ¹³C NMR B->NMR MS Mass Spectrometry (HRMS) B->MS FTIR FTIR Spectroscopy B->FTIR C->E HPLC HPLC-UV C->HPLC D->E KF Karl Fischer (Water Content) D->KF TGA TGA (Residual Solvents) D->TGA

Caption: Orthogonal analytical techniques for certification.

Structural Elucidation

High-Resolution Mass Spectrometry (HRMS): This technique provides an accurate mass measurement, confirming the elemental composition.

  • Expected Result: The protonated molecule [M+H]⁺ should be observed with a mass-to-charge ratio (m/z) that corresponds to the molecular formula C₃₄H₃₂ClNO₃S.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for confirming the precise molecular structure.

  • ¹H NMR: Key signals will include the characteristic peaks for the quinoline ring system, the vinyl protons, aromatic protons, and the methyl protons of the ketone group. The absence of the methine proton signal from the secondary alcohol precursor is a critical confirmation.

  • ¹³C NMR: The spectrum should show a characteristic downfield signal for the carbonyl carbon of the ketone, typically in the range of 195-205 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR confirms the presence of key functional groups.

  • Expected Result: A strong absorption band corresponding to the C=O stretch of the ketone will be present (typically ~1680-1700 cm⁻¹). The broad O-H stretch from the tertiary alcohol will remain, but the O-H stretch from the secondary alcohol precursor will be absent.

Purity and Potency Assessment

High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining purity. A validated, stability-indicating HPLC method should be used.

  • Methodology: A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution is common. Detection is typically performed using a UV detector at a wavelength where both Montelukast and the impurity have significant absorbance.

  • Acceptance Criteria: The purity of a reference standard should be ≥99.5%, with no single impurity being >0.15%.

Parameter Typical HPLC Conditions Rationale
Column C18, 4.6 x 250 mm, 5 µmStandard for reverse-phase separation of moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid in WaterProvides acidic pH to ensure consistent ionization state of the analyte.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient Time-based increase of Mobile Phase BEnsures separation of closely related impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow for analytical columns.
Detection UV at 254 nm or 280 nmWavelengths where the quinoline chromophore has strong absorbance.
Column Temp. 30 °CEnsures reproducible retention times.

Thermogravimetric Analysis (TGA): TGA is used to determine the percentage of residual volatile components, including solvents. Karl Fischer Titration: This method specifically quantifies the water content.

The final certified purity is calculated by mass balance, taking into account the chromatographic purity, water content, and residual solvent content.

Conclusion and Best Practices

The preparation of a Montelukast Methyl Ketone reference standard is a meticulous process that bridges synthetic chemistry with rigorous analytical science. The integrity of this standard is foundational to the quality control of Montelukast API and its finished pharmaceutical forms.

Key Best Practices:

  • Inert Atmosphere: Key synthetic steps, particularly those involving unstable intermediates, should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.[11]

  • Light Protection: Montelukast and its related compounds can be sensitive to light, which can cause isomerization.[11] All work should be performed in amber glassware or under light-protected conditions.

  • Storage: The final, certified reference standard should be stored in an amber vial at -20°C under an inert atmosphere to ensure long-term stability.[1]

By following the detailed protocols and understanding the scientific rationale presented in this guide, researchers and drug development professionals can confidently prepare and certify high-quality Montelukast Methyl Ketone reference standards, thereby ensuring the accuracy and reliability of their analytical data and contributing to the overall safety and quality of pharmaceutical products.

References

  • Kumar, I.V.S., Anjaneyulu, G.S.R., & Bindu, V.H. (n.d.). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Rasayan Journal of Chemistry. Available at: [Link]

  • Reddy, B. et al. (2007). Preparation of montelukast. Google Patents.
  • Stádler, I. et al. (2009). Specific impurities of montelukast. Google Patents.
  • Reddy, M. et al. (2017). Synthesis of Montelukast. In Hazardous Reagent Substitution: A Pharmaceutical Perspective. Royal Society of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Montelukast. PubChem. Available at: [Link]

  • SynZeal. (n.d.). Montelukast EP Impurity F. Available at: [Link]

  • Stádler, I. et al. (2010). Specific impurities of montelukast. Google Patents.
  • Jones, T. R. (1998). Chemistry and Structure–Activity Relationships of Leukotriene Receptor Antagonists. American Journal of Respiratory and Critical Care Medicine, 157(6_pt_2), S223-S229. Available at: [Link]

  • Pharmaffiliates. (n.d.). Montelukast-impurities. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Singulair (Montelukast Sodium) Label. Available at: [Link]

  • Stádler, I. et al. (2010). Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants. Organic Process Research & Development, 14(2), 346-354. Available at: [Link]

  • Liu, Y. et al. (2025). A real-world data analysis of montelukast in FDA Adverse Event Reporting System (FAERS) database. Journal of Pharmaceutical Policy and Practice, 18(1), 1. Available at: [Link]

  • Kumar, I.V.S. et al. (2009). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Rasayan J. Chem, 2(2), 267-274. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of Montelukast Methyl Ketone

Abstract This technical guide provides a comprehensive overview of the spectroscopic data for Montelukast Methyl Ketone, a significant impurity and key intermediate in the synthesis of the anti-asthmatic drug Montelukast...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Montelukast Methyl Ketone, a significant impurity and key intermediate in the synthesis of the anti-asthmatic drug Montelukast. A deep understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals involved in the quality control and process optimization of Montelukast manufacturing. This document delineates the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Montelukast Methyl Ketone, offering insights into the causality behind experimental choices and ensuring the trustworthiness of the presented protocols.

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Manufacturing

Montelukast is a potent and selective leukotriene D4 receptor antagonist widely prescribed for the management of asthma and seasonal allergic rhinitis.[1] The synthetic pathway to Montelukast is a multi-step process where the potential for impurity formation is significant.[2][3] Montelukast Methyl Ketone, identified as Montelukast EP Impurity F, is one such critical process-related impurity.[4][5][6] Its structural similarity to the active pharmaceutical ingredient (API) necessitates robust analytical methods for its detection and characterization to ensure the safety and efficacy of the final drug product.

Spectroscopic techniques are the cornerstone of molecular structure elucidation. This guide will delve into the application of NMR, IR, and MS to provide a unique "fingerprint" of Montelukast Methyl Ketone, enabling its unambiguous identification.

Chemical Identity and Structure

  • Chemical Name: [1-[[[(1R)-3-(2-acetylphenyl)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid[5]

  • Synonyms: Montelukast Methyl Ketone, Montelukast EP Impurity F[5][6]

  • CAS Number: 937275-23-5[4][6][7]

  • Molecular Formula: C₃₄H₃₂ClNO₃S[6][8]

  • Molecular Weight: 570.14 g/mol [4][7][8]

Structure:

G a Montelukast Methyl Ketone Structure b

Caption: Chemical structure of Montelukast Methyl Ketone.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is fundamental in confirming the molecular weight and elemental composition.

3.1. Expected Molecular Ion

In positive ion mode electrospray ionization (ESI), Montelukast Methyl Ketone is expected to be protonated to form the [M+H]⁺ ion.

  • Calculated Monoisotopic Mass: 569.1791[7]

  • Expected [M+H]⁺: m/z 570.14[4][8]

3.2. Fragmentation Pattern

While specific fragmentation data for Montelukast Methyl Ketone is not extensively published, a comparison with the fragmentation of Montelukast suggests probable cleavage points. The fragmentation of Montelukast often involves the loss of the cyclopropyl acetic acid moiety and other characteristic cleavages.[9] A similar fragmentation pattern would be anticipated for the methyl ketone analogue.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Montelukast Methyl Ketone would be expected to show the following characteristic absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
O-H Stretch (Carboxylic Acid)~3400-2400 (broad)The broadness is due to hydrogen bonding of the carboxylic acid dimer.
Aromatic C-H Stretch~3100-3000Characteristic of C-H bonds on the quinoline and phenyl rings.[10]
Aliphatic C-H Stretch~2960-2850Arises from the C-H bonds of the propyl and cyclopropyl groups.[10]
C=O Stretch (Ketone)~1685The acetyl group's carbonyl stretch is a key differentiating feature.
C=O Stretch (Carboxylic Acid)~1710The carbonyl of the carboxylic acid group.
C=C Stretch (Aromatic)~1600-1450Multiple bands are expected due to the aromatic rings.
C-Cl Stretch~1100Characteristic of the chloro-substituted quinoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

5.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum gives information on the number of different types of protons and their neighboring environments. Key expected signals for Montelukast Methyl Ketone include:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~0.4-0.6m4HCyclopropyl protons
~2.1-2.3m2H-CH₂-CH₂-C(O)-
~2.5s3H-C(O)CH₃ (Methyl Ketone)
~2.6-2.8m2H-CH₂-S-
~4.0t1H-CH(Ar)-S-
~7.1-8.2m~14HAromatic and vinyl protons
~12.0s1H-COOH

The presence of the singlet at approximately 2.5 ppm corresponding to the methyl ketone protons is a crucial diagnostic peak for identifying this impurity and distinguishing it from other related substances.

5.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.[11]

Chemical Shift (δ, ppm)Carbon Environment
~10-30Aliphatic carbons (cyclopropyl, methyl ketone)
~30-50Aliphatic carbons (-CH₂-, -CH-)
~120-140Aromatic and vinyl carbons
~145-160Aromatic carbons attached to N or Cl
~175-180Carboxylic acid carbonyl (COOH)
~200-210Ketone carbonyl (C=O)[12]

The downfield signal in the 200-210 ppm range is a definitive indicator of the ketone carbonyl carbon.[12]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for Montelukast Methyl Ketone.

6.1. Sample Preparation

  • NMR: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • IR (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • MS (ESI): Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid to promote protonation.

6.2. Instrumentation and Parameters

  • ¹H and ¹³C NMR:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Temperature: 25 °C.

    • ¹H NMR Parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • ¹³C NMR Parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

  • IR:

    • Technique: Attenuated Total Reflectance (ATR) is often preferred for solid samples due to minimal sample preparation.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • MS:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data.

    • Scan Range: m/z 100-1000.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Data Interpretation & Confirmation Sample_Preparation Sample Preparation (Neat Solid / Solution) MS_Analysis Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Sample_Preparation->MS_Analysis Confirm MW IR_Analysis Infrared (IR) Spectroscopy - Functional Group ID Sample_Preparation->IR_Analysis Identify Functional Groups NMR_Analysis NMR Spectroscopy (1H, 13C) - Structural Elucidation Sample_Preparation->NMR_Analysis Determine Connectivity Data_Integration Integrate Spectroscopic Data MS_Analysis->Data_Integration IR_Analysis->Data_Integration NMR_Analysis->Data_Integration Structure_Confirmation Structure Confirmation of Montelukast Methyl Ketone Data_Integration->Structure_Confirmation

Caption: Workflow for the spectroscopic identification of Montelukast Methyl Ketone.

Conclusion

The spectroscopic characterization of Montelukast Methyl Ketone is a critical aspect of ensuring the quality and purity of Montelukast. The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a detailed and unambiguous structural confirmation of this impurity. The data and protocols presented in this guide serve as a valuable resource for analytical scientists and researchers in the pharmaceutical industry, enabling them to develop robust methods for impurity profiling and process control.

References

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  • ResearchGate. (n.d.). IR spectra of a) Pure drug Montelukast sodium b) Ethyl cellulose c)... [Link]

  • U.S. Patent No. 7,476,748 B2. (2009). Process for making montelukast and intermediates therefor.
  • Chirality, 25(10), 629-635. (2013). Determination of the enantiomeric purity of the antiasthmatic drug montelukast by means of 1H NMR spectroscopy. PubMed. [Link]

  • Organic Process Research & Development, 18(1), 236-242. (2014). Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants. ACS Publications. [Link]

  • World Intellectual Property Organization. (2009). Specific impurities of montelukast. (WO/2009/111998).
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  • Hazardous Reagent Substitution: A Pharmaceutical Perspective. (2017). Synthesis of Montelukast.
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  • ResearchGate. (n.d.). Mass spectrum of Montelukast sodium (587.1 > 421.18 m/z). [Link]

  • European Patent Office. (2011). Efficient synthesis for the preparation of montelukast. (EP 2287154 A1). [Link]

  • Semantic Scholar. (n.d.). Table 1 from Determination of the enantiomeric purity of the antiasthmatic drug montelukast by means of 1H NMR spectroscopy. [Link]

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  • European Patent Office. (2011). Efficient synthesis for the preparation of montelukast. (Patent No. 2287154). [Link]

  • Organic Chemistry Portal. (n.d.). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. [Link]

  • Pharmaffiliates. (n.d.). Montelukast-impurities. [Link]

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  • SynZeal. (n.d.). Montelukast EP Impurity F. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

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Exploratory

Chemical Characterization of Montelukast Methyl Ketone: A Guide for Analytical Scientists

An In-Depth Technical Guide: Abstract Montelukast is a widely prescribed leukotriene receptor antagonist for the management of asthma and allergic rhinitis.[][2] The control of impurities in the active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

Montelukast is a widely prescribed leukotriene receptor antagonist for the management of asthma and allergic rhinitis.[][2] The control of impurities in the active pharmaceutical ingredient (API) is critical for ensuring its safety and efficacy. Montelukast Methyl Ketone, also known as Montelukast EP Impurity F, is a process-related impurity that requires meticulous identification and quantification.[3][4] This technical guide provides a comprehensive overview of the analytical methodologies for the complete chemical characterization of Montelukast Methyl Ketone, synthesizing field-proven insights with established scientific protocols. We will delve into the chromatographic and spectroscopic techniques that form the cornerstone of its structural elucidation and quantification, explaining the causality behind experimental choices to provide a self-validating analytical framework.

Introduction: The Imperative of Impurity Profiling

In pharmaceutical manufacturing, the adage "the process defines the product" holds significant weight. During the synthesis of Montelukast, various related substances can be formed.[5][6][7] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate that any impurity present above a certain threshold (typically >0.10%) must be identified, quantified, and reported.[5] Montelukast Methyl Ketone is one such process-related impurity that must be monitored.

This guide is structured to provide researchers and drug development professionals with a logical, in-depth workflow for the characterization of this specific impurity. We will move from fundamental physicochemical identification to advanced chromatographic separation and definitive spectroscopic structural confirmation.

Physicochemical Identity

The first step in characterizing any chemical entity is to establish its fundamental properties. Montelukast Methyl Ketone is chemically defined as [1-[[[(1R)-3-(2-acetylphenyl)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid.[3][8]

Table 1: Physicochemical Properties of Montelukast Methyl Ketone

PropertyValueSource(s)
Chemical Name 2-[1-[[(1R)-3-(2-acetylphenyl)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid[8]
Common Synonyms Montelukast EP Impurity F; Montelukast Methylketone (USP)[3][4]
CAS Number 937275-23-5[3][8]
Molecular Formula C₃₄H₃₂ClNO₃S[3][8]
Molecular Weight 570.14 g/mol [8]
Monoisotopic Mass 569.1791 m/z[8]

Chromatographic Analysis: The Science of Separation

High-Performance Liquid Chromatography (HPLC) is the definitive technique for separating and quantifying impurities within the Montelukast API.[9][10] Its high resolution and sensitivity make it ideal for detecting closely related substances. A well-developed, stability-indicating reverse-phase (RP-HPLC) method is essential for quality control.[11][12]

The Rationale Behind Method Selection
  • Expertise & Experience: The choice of a C18 (octadecylsilane) stationary phase is deliberate. Montelukast and its impurities are relatively large, hydrophobic molecules, making them well-suited for retention and separation via hydrophobic interactions with the C18 alkyl chains.[9][13]

  • Trustworthiness: A gradient elution, where the mobile phase composition is changed over time, is employed to ensure the separation of impurities with varying polarities from the main Montelukast peak. This is critical for resolving early-eluting polar impurities and later-eluting non-polar impurities, providing a comprehensive impurity profile in a single run.[11]

  • Authoritative Grounding: UV detection is highly effective due to the presence of the 7-chloro-2-quinolinyl chromophore, which exhibits strong absorbance, allowing for sensitive detection of Montelukast and its related substances.[14]

Experimental Protocol: RP-HPLC Method for Impurity Profiling

This protocol represents a validated method for the separation of Montelukast and its related substances, including the Methyl Ketone impurity.

Instrumentation:

  • An HPLC or UPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column Atlantis dC18 (250 x 4.6 mm), 5 µm Provides excellent retention and resolution for hydrophobic compounds.[11][12]
Mobile Phase A 0.1% Orthophosphoric Acid in Water Buffered aqueous phase to control the ionization state of the carboxylic acid moiety.[11]
Mobile Phase B Acetonitrile:Water (95:5 v/v) Organic modifier to elute analytes from the column.[11]
Flow Rate 1.5 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[11]
Column Temp. 30 °C Maintains consistent retention times and peak shapes.
Detection UV at 230 nm or 285 nm Wavelengths of high absorbance for the quinoline chromophore.[13][14]

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gradient Program:

Time (min) % Mobile Phase B
0 60
10 70
15 90
20 100
30 100
32 60

| 40 | 60 |

Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of Montelukast Methyl Ketone reference standard in a suitable diluent (e.g., 90% methanol in water) to a final concentration of approximately 0.002 mg/mL.[11][14]

  • Sample Preparation: Accurately weigh about 52 mg of the Montelukast API sample into a 50 mL volumetric flask. Add approximately 25 mL of diluent, sonicate to dissolve, and dilute to the mark with the diluent.[11]

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh API Sample Dissolve Dissolve & Sonicate in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurity (%) Integrate->Quantify

Caption: Standard workflow for HPLC-based impurity analysis.

Spectroscopic Characterization: Definitive Structural Elucidation

While HPLC provides quantitative data, it does not reveal the chemical structure. A combination of spectroscopic techniques is required for unambiguous identification.[15][16] Reference standards for impurities are often synthesized or isolated via preparative HPLC to undergo this characterization.[5][15]

Mass Spectrometry (MS)
  • Expertise & Experience: Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier tool for impurity identification. It provides the molecular weight of the eluting peak, which is a critical piece of the structural puzzle.[15] For Montelukast Methyl Ketone, a high-resolution mass spectrometer (HRMS) would confirm the elemental composition, C₃₄H₃₂ClNO₃S.

  • Trustworthiness: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode is standard for this class of molecule. It reliably generates the protonated molecular ion [M+H]⁺ at m/z 570.1, minimizing in-source fragmentation and providing a clear molecular weight.[5]

Protocol: General LC-MS Analysis

  • Interface the HPLC system described in Section 3.2 with a mass spectrometer.

  • Set the ionization source to ESI, positive ion mode.

  • Set the mass scan range from m/z 100 to 800 to ensure capture of the parent ion and potential fragments.[14]

  • Optimize the cone voltage (e.g., 30V) to balance ion transmission and fragmentation.[14]

  • Perform tandem MS (MS/MS) on the precursor ion at m/z 570.1 to generate a fragmentation pattern that can be used for detailed structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Experience: NMR is the gold standard for determining the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR spectra provide a unique fingerprint of the compound's structure.[5][15]

  • Trustworthiness: While a full spectral assignment requires an isolated reference standard, the key structural differences between Montelukast and its Methyl Ketone impurity can be predicted. The presence of the acetyl group (CH₃-C=O) in the impurity introduces two highly characteristic signals:

    • In the ¹H NMR spectrum, a sharp singlet integrating to three protons would appear around δ 2.5 ppm.

    • In the ¹³C NMR spectrum, a carbonyl carbon signal would be observed around δ 200 ppm, and a methyl carbon signal around δ 30 ppm. The absence of signals corresponding to the C(OH)(CH₃)₂ group of Montelukast and the appearance of these new signals provides definitive proof of the ketone structure.

Infrared (IR) Spectroscopy
  • Expertise & Experience: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[5][15]

  • Trustworthiness: The IR spectrum of Montelukast Methyl Ketone would be distinguished by two key carbonyl (C=O) stretching vibrations:

    • A strong absorption band around 1700-1725 cm⁻¹ corresponding to the carboxylic acid.[5]

    • Another strong absorption band around 1685 cm⁻¹ characteristic of the aryl ketone. This dual-carbonyl fingerprint provides a clear and fast method for distinguishing it from Montelukast, which only has the carboxylic acid carbonyl.

Visualization: Spectroscopic Identification Workflow

Spectroscopy_Workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy MS LC-MS Analysis MW Determine Molecular Weight (m/z = 570.1) MS->MW Frag Analyze Fragmentation (MS/MS) MW->Frag Conclusion Unambiguous Structure Confirmed Frag->Conclusion NMR ¹H & ¹³C NMR Signals Identify Key Signals (Acetyl Group, etc.) NMR->Signals Structure Confirm Atomic Connectivity Signals->Structure Structure->Conclusion IR FTIR Analysis FG Identify Functional Groups (C=O Ketone, C=O Acid) IR->FG FG->Conclusion Impurity Isolated Impurity Impurity->MS Impurity->NMR Impurity->IR

Caption: A multi-technique approach for structural elucidation.

Conclusion

The comprehensive chemical characterization of Montelukast Methyl Ketone is a non-trivial task that relies on the synergistic application of orthogonal analytical techniques. A robust, gradient RP-HPLC method provides the foundation for separation and quantification. This must be coupled with a suite of spectroscopic methods—primarily Mass Spectrometry, NMR, and IR—to achieve unambiguous structural confirmation. This multi-faceted approach ensures the trustworthiness of the data and provides the authoritative grounding required to meet stringent regulatory standards, ultimately safeguarding the quality and safety of the Montelukast drug product.

References

  • Kumar, I.V.S., Anjaneyulu, G.S.R., & Bindu, V.H. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 23(10), 4536-4546. [Link]

  • Rashmitha, N., et al. (2010). A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. Journal of Chemistry, 7(S1), S429-S436. [Link]

  • ResearchGate. (2010). A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. [Link]

  • HELIX Chromatography. HPLC Analysis of Drug Montelukast and Related Impurities on Heritage MA Mixed-Mode Column. [Link]

  • Saravanan, M., et al. (2008). Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 708-715. [Link]

  • ResearchGate. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. [Link]

  • Asian Journal of Chemistry. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. [Link]

  • International Journal of ChemTech Research. (2011). High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications in drug development. [Link]

  • Semantic Scholar. (2008). Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. [Link]

  • SynZeal. (n.d.). Montelukast EP Impurity F. [Link]

  • Patel, B. H., et al. (2011). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 73(3), 309-313. [Link]

  • Sai Kumar B, et al. (2018). A Validated Stability-Indicating and LC-MS Compatible Method for the Determination of Related Substances. Indo American Journal of Pharmaceutical Sciences, 05(03), 1368-1382. [Link]

  • Cleanchem. (n.d.). Montelukast Ketone Impurity (USP). [Link]

  • National Center for Biotechnology Information. (n.d.). Montelukast. PubChem Compound Database. [Link]

  • Google Patents. (2009). Specific impurities of montelukast.
  • ResearchGate. (2017). Composition and physical properties of montelukast and domperidone oro-dispersible tablets. [Link]

  • LookChem. (n.d.). Cas 151767-02-1, Montelukast sodium. [Link]

  • ResearchGate. (2008). Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. [Link]

  • Semantic Scholar. (2016). Design, Formulation, and Physicochemical Evaluation of Montelukast Orally Disintegrating Tablet. [Link]

  • SynZeal. (n.d.). Montelukast Impurities. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 937275-23-5| Product Name : Montelukast - Impurity F. [Link]

  • National Center for Biotechnology Information. (n.d.). Montelukast Sodium. PubChem Compound Database. [Link]

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Foundational

The Pharmacological Profile of Montelukast and Its Congeners: A Technical Guide for Drug Discovery Professionals

Foreword: Deconstructing the Cysteinyl Leukotriene Pathway In the landscape of inflammatory and respiratory disease therapeutics, the cysteinyl leukotriene (CysLT) pathway remains a pivotal target. The targeted antagonis...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Deconstructing the Cysteinyl Leukotriene Pathway

In the landscape of inflammatory and respiratory disease therapeutics, the cysteinyl leukotriene (CysLT) pathway remains a pivotal target. The targeted antagonism of the CysLT receptor 1 (CysLT1R) has yielded significant clinical successes, most notably with the advent of montelukast. This guide provides a deep dive into the pharmacological intricacies of montelukast and its related compounds, offering a technical narrative designed for researchers, scientists, and drug development professionals. Our exploration will not only detail the established pharmacology but also elucidate the causal relationships between chemical structure, biological activity, and clinical utility, thereby providing a robust framework for future drug discovery endeavors in this domain.

The Cysteinyl Leukotriene Signaling Axis: A Primer

The cysteinyl leukotrienes—LTC₄, LTD₄, and LTE₄—are potent lipid mediators synthesized from arachidonic acid via the 5-lipoxygenase pathway.[1] These molecules are released from various immune cells, including mast cells and eosinophils, and play a crucial role in the pathophysiology of asthma and allergic rhinitis.[2] Their effects are mediated through specific G-protein coupled receptors, primarily the CysLT₁ and CysLT₂ receptors.[3]

Montelukast and its related compounds are highly selective antagonists of the CysLT₁ receptor.[4] Upon activation by its primary ligand, LTD₄, the CysLT₁ receptor, a Gq-coupled protein, initiates a signaling cascade involving phospholipase C (PLC) and protein kinase C (PKC).[5] This leads to an increase in intracellular calcium, resulting in smooth muscle contraction, increased vascular permeability, and eosinophil recruitment—the cardinal features of an asthmatic response.[1] Recent studies have also elucidated a more complex signaling paradigm involving the transactivation of the epidermal growth factor receptor (EGFR), which subsequently engages the Ras-ERK1/2 pathway, contributing to cellular proliferation and airway remodeling.

CysLT1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LTD4 LTD₄ CysLT1R CysLT₁ Receptor LTD4->CysLT1R binds Montelukast Montelukast Montelukast->CysLT1R blocks Gq Gq Protein CysLT1R->Gq activates EGFR EGF Receptor CysLT1R->EGFR transactivates PLC PLC Gq->PLC activates IP3_DAG IP₃ + DAG PLC->IP3_DAG generates Ras Ras EGFR->Ras activates Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC PKC IP3_DAG->PKC Inflammation Inflammation Bronchoconstriction Ca_release->Inflammation PKC->Inflammation ERK ERK1/2 Ras->ERK activates Proliferation Cell Proliferation Airway Remodeling ERK->Proliferation

CysLT₁ Receptor Signaling Pathway

Montelukast: A Pharmacological Benchmark

Montelukast is a potent, selective, and orally active antagonist of the CysLT₁ receptor.[2] Its high affinity for this receptor subtype is a cornerstone of its clinical efficacy.

Receptor Binding Affinity and Functional Antagonism

The affinity of a compound for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), with lower values indicating higher affinity. The functional consequence of this binding is assessed through assays that measure the antagonist's ability to inhibit a physiological response, often expressed as a pA₂ value or an IC₅₀.

CompoundReceptor Binding Affinity (Ki, nM)Functional Antagonism (pA₂)
Montelukast 0.18 ± 0.03 (guinea pig lung)[6]9.3 (guinea pig trachea)[6]
Zafirlukast ~1.1-3.7 (human lung)-
Pranlukast 0.99 ± 0.19 (vs. [³H]LTD₄)[7]7.0 (guinea pig trachea)[8]

Data presented as mean ± standard deviation where available.

Pharmacokinetics and Metabolism

Montelukast is rapidly absorbed following oral administration, with a bioavailability of approximately 64%.[9] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8, CYP2C9, and CYP3A4.[10] Despite extensive metabolism, the plasma concentrations of its metabolites are very low and are not believed to contribute significantly to the overall pharmacological effect.[10][11] The primary metabolites include a sulfoxide (M2) and various hydroxylated species (M5a, M5b, M6).[10][11] The sulfoxide metabolite is considered pharmacologically inactive.[12] Excretion of montelukast and its metabolites is almost exclusively via the bile.[13]

Structure-Activity Relationship (SAR) of Montelukast and Related Compounds

The development of montelukast is a compelling case study in rational drug design. It originated from a quinoline-based lead compound, which was subsequently optimized by incorporating structural elements that mimic the endogenous ligand, LTD₄.[14][15]

The quinoline moiety serves as a lipophilic anchor, while the acidic side chain is crucial for interacting with the receptor. The stereochemistry at the chiral center is also critical for high-affinity binding.

Further exploration of the SAR has revealed that modifications to the quinoline ring, the linker, and the acidic tail can significantly impact potency and selectivity. For instance, the development of verlukast, a predecessor to montelukast, involved modifications to the dithioacetal linkage and replacement of a carboxylic acid with an amide.[15] While clinically effective, its development was halted due to safety concerns, paving the way for the refined structure of montelukast.[15]

Pharmacological Profiles of Related Compounds

A comparative understanding of montelukast's congeners is essential for appreciating the nuances of CysLT₁ receptor antagonism.

  • Zafirlukast : The first CysLT₁ receptor antagonist to be marketed, zafirlukast is a competitive and selective antagonist.[16] It also exhibits high affinity for the CysLT₁ receptor.

  • Pranlukast : Another potent and selective CysLT₁ receptor antagonist, pranlukast has been shown to effectively inhibit LTD₄-induced responses.[7] Its binding affinity for the CysLT₁ receptor is comparable to that of montelukast.[7]

Experimental Protocols for Pharmacological Characterization

The robust characterization of CysLT₁ receptor antagonists relies on a suite of well-defined in vitro and in vivo assays.

In Vitro Assays

This assay determines the binding affinity (Ki) of a test compound for the CysLT₁ receptor.

Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the CysLT₁ receptor (e.g., guinea pig lung) in a cold buffer and pellet the membranes by centrifugation.

  • Binding Reaction: Incubate the membrane preparation with a constant concentration of a radiolabeled CysLT₁ ligand (e.g., [³H]LTD₄) and varying concentrations of the unlabeled test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

This assay measures the ability of a test compound to inhibit LTD₄-induced smooth muscle contraction.

Protocol:

  • Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings.

  • Organ Bath Setup: Suspend the tracheal rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.

  • Contraction Induction: Induce contraction of the tracheal rings with a cumulative addition of LTD₄.

  • Antagonist Evaluation: In a parallel set of experiments, pre-incubate the tracheal rings with the test compound before inducing contraction with LTD₄.

  • Data Analysis: Construct concentration-response curves for LTD₄ in the absence and presence of the antagonist. Calculate the pA₂ value from the rightward shift of the concentration-response curve.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start_vitro Test Compound binding_assay Radioligand Binding Assay (CysLT₁ Receptor) start_vitro->binding_assay functional_assay Functional Antagonism (Guinea Pig Trachea) start_vitro->functional_assay ki_value Determine Ki (Binding Affinity) binding_assay->ki_value pa2_value Determine pA₂ (Functional Potency) functional_assay->pa2_value start_vivo Lead Compound ki_value->start_vivo pa2_value->start_vivo asthma_model Ovalbumin-Induced Asthma Model (Mouse) start_vivo->asthma_model broncho_model Bronchoconstriction Model (Guinea Pig) start_vivo->broncho_model efficacy_assessment Assess Efficacy (Airway Inflammation, AHR) asthma_model->efficacy_assessment potency_assessment Assess In Vivo Potency (Inhibition of Bronchoconstriction) broncho_model->potency_assessment

Experimental Workflow for Pharmacological Profiling
In Vivo Models

This model mimics the key features of human asthma, including airway inflammation and hyperresponsiveness.

Protocol:

  • Sensitization: Sensitize mice by intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant (e.g., alum).

  • Challenge: Challenge the sensitized mice with an aerosolized solution of OVA.

  • Treatment: Administer the test compound (e.g., orally) prior to the OVA challenge.

  • Assessment: Evaluate the effects of the test compound on airway inflammation (e.g., by bronchoalveolar lavage fluid analysis) and airway hyperresponsiveness (e.g., by methacholine challenge).

This model directly assesses the in vivo potency of a CysLT₁ receptor antagonist.

Protocol:

  • Anesthesia and Ventilation: Anesthetize guinea pigs and mechanically ventilate them.

  • Bronchoconstriction Induction: Induce bronchoconstriction by intravenous administration of LTD₄.

  • Antagonist Administration: Administer the test compound (e.g., intravenously or orally) prior to the LTD₄ challenge.

  • Measurement: Measure the changes in airway resistance to quantify the degree of bronchoconstriction and the inhibitory effect of the test compound.

Conclusion and Future Directions

Montelukast and its related compounds represent a triumph of mechanism-based drug discovery. Their highly specific antagonism of the CysLT₁ receptor provides a targeted and effective therapeutic strategy for asthma and allergic rhinitis. A thorough understanding of their pharmacological profiles, from receptor binding kinetics to in vivo efficacy, is paramount for the development of next-generation CysLT₁ receptor antagonists with improved properties. Future research may focus on developing compounds with dual CysLT₁/CysLT₂ receptor antagonism or compounds with enhanced pharmacokinetic profiles, further refining our therapeutic armamentarium against inflammatory airway diseases.

References

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Exploratory

In Silico Toxicological Assessment of Montelukast Methyl Ketone: A Framework for Regulatory Submission and Risk Management

An In-Depth Technical Guide: Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive, technically-grounded framework for the in silico toxicological evaluation of Montelukast Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded framework for the in silico toxicological evaluation of Montelukast Methyl Ketone, a potential impurity and metabolite of the widely-used asthma medication, Montelukast. Intended for researchers, toxicologists, and drug development professionals, this document details a systematic workflow employing a battery of computational models to predict key toxicity endpoints. By integrating expert rule-based systems, statistical (Q)SAR models, and read-across methodologies, we present a scientifically robust approach that aligns with modern regulatory expectations, such as those outlined in the ICH M7 guideline, for the assessment of potentially mutagenic impurities. The causality behind methodological choices, the interpretation of predictive data, and the synthesis of these findings into a cohesive risk assessment are central to this guide.

Introduction: The Imperative for Predictive Toxicology

Montelukast is a selective and potent cysteinyl leukotriene D4 (CysLT1) receptor antagonist indicated for the treatment of asthma and allergic rhinitis.[1][2] Its synthesis and metabolism can result in the formation of various related substances, including Montelukast Methyl Ketone.[3] In the landscape of pharmaceutical development, any impurity or metabolite present in a final drug product must be toxicologically qualified to ensure patient safety. The International Council for Harmonisation (ICH) M7 guideline, in particular, mandates a rigorous assessment for DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[4][5]

Traditional animal testing for every potential impurity is ethically fraught and resource-intensive. In silico toxicology, the use of computational models to predict toxicity, has emerged as a critical, cost-effective, and rapid screening tool.[6][7] It allows for early identification of potential hazards, guiding further testing strategies and supporting regulatory submissions.[8][9] This guide provides a detailed protocol for conducting such an assessment on Montelukast Methyl Ketone, grounding the workflow in established scientific principles and regulatory frameworks.

The Subject Molecule: Montelukast Methyl Ketone

A thorough in silico analysis begins with a clear understanding of the query molecule's structure and physicochemical properties, as these attributes are the fundamental inputs for predictive models.

2.1 Chemical Structure

The structure of Montelukast Methyl Ketone is characterized by a quinoline core, a substituted phenyl ring, and a ketone functional group.

Figure 1: Chemical Structure of Montelukast Methyl Ketone

A placeholder for the 2D chemical structure of Montelukast Methyl Ketone.

2.2 Physicochemical Properties

Physicochemical properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn impacts its toxic potential. These parameters are crucial for many Quantitative Structure-Activity Relationship (QSAR) models.

PropertyPredicted ValueSignificance in Toxicology
Molecular FormulaC34H34ClNO2SDefines the elemental composition.
Molecular Weight568.16 g/mol Can influence bioavailability and transport.
LogP (Lipophilicity)~6.8High lipophilicity can lead to bioaccumulation.
Topological Polar Surface Area (TPSA)59.4 ŲAffects membrane permeability and oral bioavailability.
Hydrogen Bond Donors0Influences solubility and receptor binding.
Hydrogen Bond Acceptors4Influences solubility and receptor binding.

Table 1: Predicted Physicochemical Properties of Montelukast Methyl Ketone.

The In Silico Toxicology Workflow: A Multi-Model Approach

A credible in silico assessment relies not on a single prediction, but on a weight-of-evidence approach, integrating multiple, complementary methodologies. The ICH M7 guideline codifies this by requiring the use of two different (Q)SAR methodologies—one expert rule-based and one statistical-based—for the prediction of bacterial mutagenicity.[10][11] This principle of methodological diversity is extended across other relevant endpoints in our workflow.

3.1 Workflow Overview

The following diagram outlines the logical progression of the in silico toxicological assessment for Montelukast Methyl Ketone.

in_silico_workflow cluster_input Step 1: Input & Characterization cluster_prediction Step 2: Core Endpoint Prediction (ICH M7 Focus) cluster_extended_tox Step 3: Extended Toxicological Profiling cluster_analogue Step 4: Analogue-Based Assessment cluster_synthesis Step 5: Synthesis & Risk Assessment start Query Molecule: Montelukast Methyl Ketone physchem Physicochemical Profiling start->physchem mutagenicity Mutagenicity Prediction Expert Rule-Based (e.g., Derek Nexus) Statistical-Based (e.g., Sarah Nexus) physchem->mutagenicity:f0 carcinogenicity Carcinogenicity mutagenicity:f0->carcinogenicity hepatotoxicity Hepatotoxicity carcinogenicity->hepatotoxicity cardiotoxicity Cardiotoxicity hepatotoxicity->cardiotoxicity repro_tox Reproductive Toxicity cardiotoxicity->repro_tox read_across Read-Across Analysis repro_tox->read_across synthesis Synthesize All Data read_across->synthesis risk_assessment ICH M7 Classification & Risk Assessment synthesis->risk_assessment

Caption: A systematic workflow for the in silico toxicity assessment.

Step-by-Step Methodologies and Endpoint Analysis

This section details the application of specific in silico tools to predict the toxicity of Montelukast Methyl Ketone for critical endpoints.

4.1 Protocol 1: Mutagenicity Assessment (ICH M7)

Causality: The primary goal is to assess the potential for DNA reactivity, a key initiating event for carcinogenesis.[4] The ICH M7 guideline mandates this assessment for all impurities.[5] Employing two complementary models provides a more robust prediction, as expert systems capture established mechanistic knowledge while statistical systems identify patterns in broader chemical space.[9][10]

Methodology:

  • Expert Rule-Based Analysis (e.g., Derek Nexus):

    • Input: The chemical structure of Montelukast Methyl Ketone is submitted to the software.[11]

    • Process: The software compares substructures within the molecule against a proprietary knowledge base of "structural alerts" – molecular fragments known to be associated with toxicity.[12]

    • Hypothetical Output: For Montelukast Methyl Ketone, the system would likely not trigger a structural alert for mutagenicity. While ketones exist, simple aliphatic or aryl ketones are generally not considered structurally alerting for mutagenicity.[13] The quinoline and other aromatic systems are also common in pharmaceuticals and typically lack inherent mutagenic concern. The prediction would be NEGATIVE (Class 5) .

  • Statistical-Based Analysis (e.g., Sarah Nexus):

    • Input: The chemical structure is again submitted.[14]

    • Process: The model uses machine learning algorithms trained on a large dataset of Ames bacterial reverse mutation assay results.[15] It identifies fragments in the query molecule and compares their prevalence in known mutagens versus non-mutagens to generate a statistical prediction of the Ames test outcome.

4.2 Protocol 2: Extended Toxicity Endpoint Prediction

While mutagenicity is a primary concern, a comprehensive profile includes other key toxicities.

  • Carcinogenicity:

    • Rationale: Often linked to mutagenicity, but non-genotoxic mechanisms also exist. Models are typically trained on 2-year rodent bioassay data.

    • Hypothetical Prediction: NEGATIVE . In the absence of a mutagenicity concern and no other prominent structural alerts for carcinogenicity (e.g., aromatic amines, nitro groups), the prediction is for a lack of carcinogenic potential.

  • Hepatotoxicity (Liver Toxicity):

    • Rationale: Montelukast is extensively metabolized by the liver, primarily via CYP2C8, CYP2C9, and CYP3A4 enzymes.[1][3] Therefore, assessing the potential for liver injury from its ketone derivative is critical. In silico models for Drug-Induced Liver Injury (DILI) are trained on clinical and preclinical data.[17][18]

    • Hypothetical Prediction: LOW CONCERN . While the parent drug, Montelukast, has a known (though rare) association with liver injury, the methyl ketone derivative does not introduce a classic hepatotoxic structural alert (e.g., a furan ring or thioacetamide). The prediction would likely be equivocal or of low concern, but this is an area where in vitro follow-up might be warranted given the metabolic context.[19][20]

  • Cardiotoxicity:

    • Rationale: Drug-induced cardiotoxicity, particularly QT prolongation, is a major cause of drug attrition.[21] In silico models analyze a compound's potential to interact with cardiac ion channels (like hERG) based on its structure and physicochemical properties.[22][23]

    • Hypothetical Prediction: LOW CONCERN . Montelukast itself is not strongly associated with cardiotoxicity. The methyl ketone derivative does not possess the typical pharmacophores for hERG channel binding (e.g., a basic nitrogen separated by a lipophilic spacer from an aromatic system). Models would likely predict a low probability of adverse cardiac events.[24]

  • Reproductive and Developmental Toxicity:

    • Rationale: This is a complex endpoint with multiple mechanisms.[25] In silico models for reproductive toxicity are often less predictive than for other endpoints due to this complexity, but can still identify structural alerts.[26][27]

    • Hypothetical Prediction: NEGATIVE . The structure of Montelukast Methyl Ketone does not contain alerts commonly associated with reproductive or developmental toxicity, such as phthalates or certain glycol ethers.[28]

4.3 Protocol 3: Read-Across Analysis

Causality: The read-across principle states that the toxicity of a data-poor "target" chemical can be inferred from a structurally similar "source" chemical with available data.[29][30] This approach is scientifically justified when a clear hypothesis of similarity can be established, covering structural, physicochemical, and metabolic aspects.[31]

Methodology:

  • Analogue Identification: Identify suitable source analogues. The most obvious and robust analogue is Montelukast itself, for which extensive toxicological data exists. Other potential analogues could include simpler molecules containing the quinoline-styrene core.

  • Justification of Similarity:

    • Structural Similarity: Montelukast Methyl Ketone is a very close structural analogue of Montelukast, differing primarily at the side chain.

    • Physicochemical Similarity: The physicochemical properties (LogP, TPSA, etc.) are very similar, suggesting comparable ADME behavior.

    • Metabolic Similarity: It is reasonable to hypothesize that Montelukast Methyl Ketone would follow similar metabolic pathways to Montelukast, being processed by hepatic CYP enzymes.[1][3]

  • Data Gap Filling:

    • Hypothetical Assessment: The extensive non-clinical and clinical safety data for Montelukast shows it to be non-mutagenic and generally well-tolerated, with rare instances of hepatotoxicity. Given the high degree of similarity, it can be argued that Montelukast Methyl Ketone would share this toxicological profile. The absence of new structural alerts in the ketone derivative strengthens the argument that it would not be significantly more toxic than the parent drug.

Data Synthesis and Integrated Risk Assessment

The final step is to synthesize the data from all predictive models into a cohesive weight-of-evidence argument.

Toxicity EndpointExpert Rule-BasedStatistical ModelRead-Across (from Montelukast)Overall Assessment
Mutagenicity Negative (Class 5)NegativeNegativeNo Concern (ICH M7 Class 5)
Carcinogenicity No AlertNegativeNegativeNo Concern
Hepatotoxicity No AlertEquivocal/LowLow ConcernLow Concern
Cardiotoxicity No AlertNegativeNegativeNo Concern
Reproductive Tox. No AlertNegativeNegativeNo Concern

Table 2: Summary of In Silico Toxicity Predictions for Montelukast Methyl Ketone.

Based on a comprehensive in silico toxicological assessment, Montelukast Methyl Ketone is predicted to be a non-mutagenic impurity. The combined negative results from two complementary (Q)SAR systems warrant its classification as an ICH M7 Class 5 impurity.[16] Predictions for other systemic toxicities, supported by a robust read-across to the parent drug Montelukast, indicate a low overall toxicological risk. Therefore, Montelukast Methyl Ketone can be controlled as a standard, non-mutagenic impurity according to ICH Q3A/B guidelines without the need for additional, specific toxicological testing.

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  • Compounds used as case studies to illustrate common prediction.... ResearchGate. [URL: https://www.researchgate.net/figure/Compounds-used-as-case-studies-to-illustrate-common-prediction-problems-for-DEREK-and_fig2_324888247]
  • In silico toxicology: computational methods for the prediction of chemical toxicity. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4761221/]
  • The predictivity of QSARs for toxicity: Recommendations for improving model performance. ResearchGate. [URL: https://www.researchgate.
  • Ketones: What They Are, Function, Tests & Normal Levels. Cleveland Clinic. [URL: https://my.clevelandclinic.org/health/diagnostics/25133-ketones]
  • Are ketones as dangerous as glucose?. Quora. [URL: https://www.quora.com/Are-ketones-as-dangerous-as-glucose]

Sources

Foundational

Montelukast Methyl Ketone CAS number and chemical structure

An In-Depth Technical Guide to Montelukast Methyl Ketone (CAS: 937275-23-5) Introduction Montelukast is a potent and selective leukotriene receptor antagonist widely prescribed for the management of asthma and the relief...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Montelukast Methyl Ketone (CAS: 937275-23-5)

Introduction

Montelukast is a potent and selective leukotriene receptor antagonist widely prescribed for the management of asthma and the relief of seasonal allergy symptoms.[1][2] As with any Active Pharmaceutical Ingredient (API), the purity profile of Montelukast is of paramount importance to ensure its safety, efficacy, and stability. Within the synthetic landscape of Montelukast, several process-related impurities and degradation products can arise. This guide focuses on a key impurity: Montelukast Methyl Ketone.

Identified by the CAS Number 937275-23-5, Montelukast Methyl Ketone is recognized in major pharmacopeias as Montelukast EP Impurity F and Montelukast USP Related Compound E.[1][3][4][5] Its presence in the final drug substance is a critical quality attribute that must be monitored and controlled. Understanding the physicochemical properties, formation pathways, and analytical control strategies for this impurity is essential for researchers, process chemists, and quality control analysts in the pharmaceutical industry. This document provides a comprehensive technical overview grounded in scientific principles and regulatory considerations.

Part 1: Chemical Identity and Physicochemical Properties

The unambiguous identification of any chemical entity begins with its fundamental properties. Montelukast Methyl Ketone is structurally similar to the parent API, with a key difference in the side chain that terminates in an acetyl group instead of the tertiary alcohol found in Montelukast.

Chemical Identity
ParameterValue
CAS Number 937275-23-5[1][2][4][5][6][7]
IUPAC Name [1-[[[(1R)-3-(2-acetylphenyl)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid[2][3][5]
Synonyms Montelukast EP Impurity F, Montelukast USP Related Compound E[1][3][4][5]
Molecular Formula C₃₄H₃₂ClNO₃S[1][2][4][5]
Molecular Weight 570.14 g/mol [2][4][5]
InChI Key DYLOVNSFPNMSRY-OTVRWNPNSA-N[2]

A visual representation of the molecule is crucial for understanding its chemical nature.

Caption: Simplified synthetic pathway for Montelukast.

Causality: The Formation of Montelukast Methyl Ketone

Montelukast Methyl Ketone arises from the synthetic stream that produces the final Montelukast molecule. Its structure suggests it is a direct precursor or a closely related byproduct to the intermediate that ultimately forms the tertiary alcohol of the API.

The most probable point of formation is related to the synthesis of the side chain attached to the propyl linker. In many synthetic routes, a methyl ester is converted to the tertiary alcohol via a Grignard reaction with a methyl magnesium halide. [8]If this reaction is incomplete, or if a different synthetic strategy is employed where a methyl ketone is an intermediate, this functionality can be carried through to the final coupling step.

For instance, if the synthesis involves the coupling of the thiol side chain with a precursor that already contains the methyl ketone, the result is the formation of Montelukast Methyl Ketone.

Caption: Formation of the impurity via coupling with a ketone precursor.

Control of this impurity, therefore, hinges on ensuring the complete conversion of the ketone or ester precursor to the desired tertiary alcohol before the final coupling steps, or by implementing a robust purification strategy to remove it from the final API. [9]

Part 3: Analytical Control and Characterization

The adage "you can't control what you can't measure" is fundamental in pharmaceutical manufacturing. Robust analytical methods are required to detect, quantify, and control impurities like Montelukast Methyl Ketone.

The Imperative of Chromatographic Separation

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for impurity profiling of APIs. Its high resolving power allows for the separation of structurally similar compounds, such as Montelukast and its related substances. [10][11]The method's precision and accuracy are essential for ensuring that impurity levels are below the stringent thresholds set by regulatory bodies like the ICH. [10]

Protocol: Stability-Indicating HPLC Method

The following is a representative HPLC protocol adapted from published methods for Montelukast analysis. [11][12]A stability-indicating method is one that can resolve the API from its impurities and degradation products.

1. Instrumentation & Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., BDS Hypersil C18). [12]* Mobile Phase A: 0.01M Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient/Isocratic: A gradient or isocratic mixture can be used. A common ratio is approximately 30:70 (v/v) of Buffer:Acetonitrile. [11][12]* Flow Rate: 1.0 mL/min. [11]* Detection Wavelength: 355 nm. [11]* Column Temperature: 45°C. [13]* Injection Volume: 10 µL. [13] 2. Standard & Sample Preparation:

  • Diluent: A mixture of the mobile phase is typically used.

  • Standard Solution: Prepare a solution of Montelukast reference standard and a spiked solution containing a known concentration of Montelukast Methyl Ketone impurity standard.

  • Sample Solution: Accurately weigh and dissolve the Montelukast API sample in the diluent to a specified concentration (e.g., 0.5 mg/mL). [10] 3. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no system contamination.

  • Inject the standard solution to determine the retention times and system suitability parameters (e.g., resolution, tailing factor).

  • Inject the sample solution.

  • Identify the Montelukast Methyl Ketone peak by comparing its retention time with the impurity standard. The impurity typically appears at a relative retention time (RRT) where it is well-resolved from the main Montelukast peak. [10]* Quantify the impurity based on its peak area relative to the main peak or a standard curve.

Analytical Workflow

G prep Sample Weighing Dissolution in Diluent Filtration (0.45 µm) hplc HPLC Injection C18 Column Separation UV Detection (355 nm) prep:f2->hplc:f0 data Chromatogram Generation Peak Integration & Identification (RRT) Quantification (% Area) hplc:f2->data:f0 report Compare vs. Specification System Suitability Check Final Report data:f2->report:f0

Caption: Workflow for HPLC analysis of Montelukast impurities.

Mass Spectrometry in Structure Confirmation

While HPLC with UV detection is excellent for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the definitive identification and structural elucidation of unknown impurities. [10]By providing a highly accurate mass-to-charge ratio (m/z), LC-MS can confirm the molecular weight of the impurity, corroborating the proposed structure of Montelukast Methyl Ketone (570.14 g/mol ). [13]

Part 4: Impact on Drug Quality and Regulatory Significance

The control of impurities is a non-negotiable aspect of pharmaceutical development and manufacturing. Even structurally similar impurities can have different pharmacological or toxicological profiles.

  • Safety and Efficacy: Impurities may have their own biological activity, potentially leading to adverse effects or diminishing the therapeutic efficacy of the API.

  • Stability: The presence of impurities can compromise the stability of the drug product, leading to the formation of new degradants over its shelf life.

  • Regulatory Compliance: Regulatory agencies worldwide, guided by the International Council for Harmonisation (ICH) Q3A guidelines, mandate strict limits on impurities in new drug substances. [10]Any impurity present above the identification threshold (typically 0.10%) must be structurally characterized.

Strategies to control Montelukast Methyl Ketone include optimizing the synthetic process to prevent its formation (e.g., driving the Grignard reaction to completion) and implementing effective purification steps, such as recrystallization or chromatography, to ensure its level in the final API is well below the regulatory limits. [9][14]

Conclusion

Montelukast Methyl Ketone (CAS: 937275-23-5) is a critical process-related impurity in the synthesis of Montelukast. Its identity, formation pathways, and analytical detection are well-documented. For scientists and professionals in drug development, a thorough understanding of this impurity is essential for creating a robust manufacturing process that consistently yields high-purity Montelukast. Through rigorous process control, advanced analytical characterization using methods like HPLC and LC-MS, and adherence to global regulatory standards, the risks associated with this and other impurities can be effectively mitigated, ensuring the delivery of a safe and effective medication to patients.

References

  • Synthesis of Montelukast. (2017). In Hazardous Reagent Substitution: A Pharmaceutical Perspective.
  • CAS 937275-23-5: Montelukast Methyl Ketone. CymitQuimica.
  • Montelukast methyl ketone | CAS# 937275-23-5. MedKoo Biosciences.
  • A Process For Synthesis Of Montelukast Sodium. Quick Company.
  • Mokhtari Aliabad, J.
  • Montelukast EP Impurity F | 937275-23-5. SynZeal.
  • Montelukast Methyl Ketone - Safety D
  • Montelukast Methyl Ketone. LGC Standards.
  • Halama, A., et al. (2010). Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants. Organic Process Research & Development.
  • Mokhtari Aliabad, J. Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate.
  • Montelukast - Impurity F.
  • Montelukast (3S) Hydroxy Methyl Ketone | CAS 184764-13-4. Veeprho.
  • Montelukast Methyl Ketone Impurity.
  • Sunil Kumar, I.V., et al. Identification, Synthesis and Characterization of Impurities of Montelukast Sodium.
  • Efficient synthesis for the preparation of montelukast. (EP2287154A1).
  • An improved process for the preparation of montelukast sodium and its intermediates. (WO2010064109A2).
  • Analytical Methods. (2015). RSC Publishing.
  • Manufacturing Process Of Montelukast Sodium, Its New Intermedi
  • Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. (2014). NIH.
  • Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design. (2025).
  • A validated stability-indicating and lc-ms compatible method for the determination of rel

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Protocols & Analytical Methods

Application

Application Note: The Role and Quantification of Montelukast Methyl Ketone in Pharmaceutical Quality Control

Abstract & Introduction Montelukast is a potent and selective leukotriene receptor antagonist widely prescribed for the management of asthma and allergic rhinitis.[1][2][] The safety and efficacy of any pharmaceutical pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Montelukast is a potent and selective leukotriene receptor antagonist widely prescribed for the management of asthma and allergic rhinitis.[1][2][] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. Impurities can arise from various sources, including the manufacturing process, degradation of the API, or interaction with excipients.[4]

This application note focuses on Montelukast Methyl Ketone , a known process-related impurity and potential degradant of Montelukast.[5][6][7] As specified in major pharmacopeias like the United States Pharmacopeia (USP), this compound must be monitored and controlled within strict limits.[8][9][10] This guide provides a comprehensive overview and a detailed protocol for the use of Montelukast Methyl Ketone as a reference standard in the quality control (QC) of Montelukast Sodium raw material and its pharmaceutical formulations, primarily employing High-Performance Liquid Chromatography (HPLC).

The methodologies described herein are designed for researchers, analytical scientists, and drug development professionals, providing the technical foundation for method development, validation, and routine QC testing.[8][11]

The Significance of Montelukast Methyl Ketone as a Critical Quality Attribute

Montelukast Methyl Ketone, chemically known as [1-[[[(1R)-3-(2-acetylphenyl)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid, is designated as a specified impurity in the official monographs of Montelukast Sodium.[8][9][12][13] Its presence in the final drug product beyond the established threshold can impact the safety and efficacy profile of the medication.

Causality in Impurity Control: The control of Montelukast Methyl Ketone is not merely a regulatory formality; it is a direct reflection of the robustness and control of the API synthesis process. Its levels can indicate inefficiencies in synthetic steps or highlight stability issues under specific storage conditions. Therefore, its accurate quantification is a critical quality attribute (CQA) for ensuring batch-to-batch consistency and product safety.

QC_Logic API Montelukast API Impurity Montelukast Methyl Ketone (Process/Degradation Impurity) API->Impurity is contaminated with Method Reverse-Phase HPLC (Primary Analytical Method) API->Method is tested by Method->Impurity separates & quantifies QC Quality Control Release Method->QC provides data for Standard Certified Reference Standard (Montelukast Methyl Ketone) Standard->Method calibrates

Caption: Logical relationship between the API, its impurity, the analytical method, and the reference standard in the QC process.

Analytical Methodology: Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the definitive technique for the separation, identification, and quantification of Montelukast and its related substances.[11][14] A reverse-phase HPLC (RP-HPLC) method provides excellent resolution between the highly non-polar Montelukast API and its various impurities, including the slightly more polar Montelukast Methyl Ketone.[1][15]

Rationale for Method Selection:

  • Specificity: The method can effectively separate the main component from its structurally similar impurities, ensuring that the quantification of each is accurate and free from interference.[16]

  • Sensitivity: UV detection allows for the precise measurement of impurities at levels far below the reporting thresholds defined by regulatory guidelines (e.g., 0.05%).[9][17]

  • Robustness: The method is reliable and reproducible, making it suitable for routine use in a regulated QC laboratory environment.[11]

Experimental Protocol: Quantification of Montelukast Methyl Ketone

This protocol outlines a validated, stability-indicating RP-HPLC method for the determination of Montelukast Methyl Ketone in Montelukast Sodium API.

Instrumentation and Materials
  • HPLC System: An isocratic or gradient HPLC system equipped with a UV-Vis detector, column oven, autosampler, and data acquisition software (e.g., Empower, Chromeleon).[18]

  • Reference Standards:

    • Montelukast Sodium Reference Standard (USP or equivalent)

    • Montelukast Methyl Ketone Reference Standard (USP Related Compound E or equivalent)[8][19]

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Ammonium Acetate (Analytical Grade)

    • Glacial Acetic Acid (Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

Chromatographic Conditions

The following conditions are a robust starting point for method development and are based on established pharmacopeial methods.

ParameterRecommended SettingRationale
Column L11 packing (e.g., Phenyl), 4.6 mm x 150 mm, 3.5 µmPhenyl phase provides unique selectivity for aromatic compounds like Montelukast and its impurities.[16][17]
Mobile Phase A Ammonium Acetate Buffer (pH 5.7)Buffered aqueous phase controls the ionization state of the acidic analytes, ensuring consistent retention and peak shape.[10]
Mobile Phase B Acetonitrile/Methanol (60:40 v/v)Organic phase elutes the analytes from the non-polar stationary phase.
Gradient Elution A time-based gradient from high aqueous to high organicEnsures that both early-eluting polar impurities and the late-eluting main component are resolved and eluted with good peak shape.
Flow Rate 1.2 mL/minProvides optimal efficiency and reasonable run times.
Column Temperature 30°CMaintains consistent retention times and improves peak symmetry.[10]
Detection Wavelength 238 nmA wavelength where both Montelukast and its impurities exhibit significant absorbance.[10]
Injection Volume 10 µLStandard volume for analytical HPLC.
Diluent Methanol/Water (9:1 v/v)Ensures complete dissolution of the API and impurities and is compatible with the mobile phase.[10]
Preparation of Solutions

Note: Protect all solutions containing Montelukast from light by using amber-colored volumetric flasks or glassware wrapped in foil.[9][10]

  • Mobile Phase A (Buffer): Dissolve 2.3 g of Ammonium Acetate in 1000 mL of HPLC-grade water. Adjust the pH to 5.7 with glacial acetic acid. Filter through a 0.45 µm membrane filter.[10]

  • Diluent: Combine 900 mL of Methanol with 100 mL of HPLC-grade water.

  • System Suitability Solution (Resolution Solution):

    • Accurately weigh about 10 mg of Montelukast Sodium Reference Standard and 1 mg of Montelukast Methyl Ketone Reference Standard into a 100 mL amber volumetric flask.

    • Dissolve and dilute to volume with Diluent. This solution contains approximately 0.1 mg/mL of Montelukast and 0.01 mg/mL of Montelukast Methyl Ketone.

  • Standard Solution (Impurity Standard):

    • Accurately weigh about 10 mg of Montelukast Methyl Ketone Reference Standard into a 100 mL amber volumetric flask.

    • Dissolve and dilute to volume with Diluent (Concentration = ~0.1 mg/mL).

    • Pipette 1 mL of this solution into a 100 mL amber volumetric flask and dilute to volume with Diluent to obtain a final concentration of approximately 1 µg/mL (0.001 mg/mL).

  • Sample Solution (Test Solution):

    • Accurately weigh about 100 mg of Montelukast Sodium API into a 100 mL amber volumetric flask.

    • Dissolve and dilute to volume with Diluent to obtain a final concentration of approximately 1 mg/mL.

System Suitability Test (SST)

Before sample analysis, the chromatographic system must be verified. Inject the System Suitability Solution and check the following parameters.

ParameterAcceptance CriteriaPurpose
Resolution (R) R ≥ 2.5 between Montelukast and Montelukast Methyl Ketone peaks.[10]Ensures the method can adequately separate the impurity from the main API peak.
Tailing Factor (T) T ≤ 2.0 for the Montelukast peak.Confirms good peak symmetry, which is essential for accurate integration.
RSD (%) ≤ 5.0% for six replicate injections of the Montelukast Methyl Ketone peak.Demonstrates the precision of the injection and detection system.
Analytical Procedure

Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phase & Diluent prep_std Prepare Standard & System Suitability Solutions prep_mobile->prep_std prep_sample Prepare Sample Solution prep_std->prep_sample equilibrate Equilibrate System prep_sample->equilibrate sst Inject & Pass System Suitability Test (SST) equilibrate->sst inject_blank Inject Blank (Diluent) sst->inject_blank inject_std Inject Standard Solution inject_blank->inject_std inject_sample Inject Sample Solution inject_std->inject_sample integrate Integrate Peak Areas inject_sample->integrate calculate Calculate Impurity % integrate->calculate report Report Results vs. Specification calculate->report

Caption: Standard workflow for Montelukast impurity analysis using HPLC.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • SST Injection: Inject the System Suitability Solution (e.g., five or six times) and verify that all SST criteria are met.

  • Blank Injection: Inject the Diluent once to ensure there are no interfering peaks at the retention time of Montelukast Methyl Ketone.

  • Standard Injection: Inject the Standard Solution. This peak will be used for quantification.

  • Sample Injection: Inject the Sample Solution in duplicate.

Calculation

The percentage of Montelukast Methyl Ketone in the Montelukast Sodium sample is calculated using the following formula:

% Impurity = (AreaImpurity / AreaStandard) × (ConcStandard / ConcSample) × 100

Where:

  • AreaImpurity = Peak area of Montelukast Methyl Ketone in the Sample Solution chromatogram.

  • AreaStandard = Average peak area of Montelukast Methyl Ketone in the Standard Solution chromatogram.

  • ConcStandard = Concentration of Montelukast Methyl Ketone in the Standard Solution (e.g., 0.001 mg/mL).

  • ConcSample = Concentration of Montelukast Sodium in the Sample Solution (e.g., 1.0 mg/mL).

Conclusion

The accurate control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. Montelukast Methyl Ketone, as a specified impurity of Montelukast, requires a robust and reliable analytical method for its quantification. The use of a certified reference standard in conjunction with a validated RP-HPLC method, as detailed in this note, provides a trustworthy system for ensuring that Montelukast Sodium API and its finished products meet the stringent purity requirements set by global regulatory agencies. This protocol serves as a foundational guide for QC laboratories to implement effective impurity profiling, thereby safeguarding patient health and ensuring product quality.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Montelukast. Retrieved from [Link]

  • SynZeal. (n.d.). Montelukast EP Impurity F. Retrieved from [Link]

  • USP-NF. (2012, February 7). Montelukast Sodium. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Montelukast-impurities. Retrieved from [Link]

  • Aktoz, T., et al. (2015, October 14). Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications in drug development. Retrieved from [Link]

  • SynThink. (n.d.). Montelukast Sodium Impurities & Related Compounds. Retrieved from [Link]

  • Acanthus Research. (n.d.). Montelukast Methylketone. Retrieved from [Link]

  • USP-NF. (2009, October 13). Montelukast Sodium. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Montelukast. Retrieved from [Link]

  • Acanthus Research. (2014, May 10). Montelukast Impurity Standards. Retrieved from [Link]

  • USP-NF. (2017, September 29). Montelukast Sodium Oral Granules. Retrieved from [Link]

  • Cleanchem. (n.d.). Montelukast Ketone Impurity (USP). Retrieved from [Link]

  • YMER. (2023). Analytical method development and validation of Montelukast sodium and Bilastine by HPLC. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2021, April 22). A Review on Toxicological Study of Montelukast Impurities or Related Product. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013, August 31). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. Retrieved from [Link]

  • Google Patents. (n.d.). US20110034692A1 - Specific impurities of montelukast.
  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Determination of Montelukast Sodium in Raw Material and Solid Dosage Form Using Reverse Phase HPLC. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Retrieved from [Link]

  • SynZeal. (n.d.). Montelukast Impurities. Retrieved from [Link]

  • USP 36. (n.d.). Montelukast Sodium. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Hazardous Reagent Substitution: A Pharmaceutical Perspective. Retrieved from [Link]

  • IAJPS. (n.d.). A validated stability-indicating and lc-ms compatible method for the determination of related substances. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Montelukast - Impurity F. Retrieved from [Link]

  • Google Patents. (n.d.). EP 2287154 A1 - Efficient synthesis for the preparation of montelukast.

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Method

Application Note: A Comprehensive Protocol for the Forced Degradation Study of Montelukast

Introduction: The Imperative of Forced Degradation Studies Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies worldwide, including the Internatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[1] The core objective of these studies is to deliberately degrade a drug substance under conditions more severe than accelerated stability testing.[2][3] This process is essential for several reasons: it helps in elucidating the degradation pathways of the drug, identifying potential degradation products, and establishing the intrinsic stability of the molecule.[1][4] Furthermore, forced degradation studies are fundamental to developing and validating stability-indicating analytical methods—methods capable of accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradants.[5][6]

Montelukast is a selective and orally active leukotriene receptor antagonist used for the treatment of asthma and seasonal allergic rhinitis.[6][7] Its chemical structure, featuring a thioether linkage and a quinoline moiety, presents specific vulnerabilities to degradation.[8] This application note provides a detailed, field-proven protocol for conducting a comprehensive forced degradation study of Montelukast, adhering to ICH guidelines, which recommend a target degradation of 5-20% to ensure meaningful data is generated.[4][9][10]

Materials and Equipment

Reagents
  • Montelukast Sodium Reference Standard

  • Montelukast Sodium API or Drug Product

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Hydrochloric Acid (HCl), 1N solution

  • Sodium Hydroxide (NaOH), 1N solution

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Orthophosphoric Acid (o-PA)

  • Water (HPLC Grade or equivalent)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

  • Analytical Balance

  • pH Meter

  • Water Bath or Dry Bath

  • Hot Air Oven

  • Photostability Chamber (compliant with ICH Q1B)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

  • HPLC Column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size)

Experimental Workflow

The overall workflow for the forced degradation study is depicted below. It begins with the preparation of a stock solution, which is then subjected to five different stress conditions. After the stress period, samples are neutralized and diluted for analysis by a stability-indicating HPLC method.

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis Stock Prepare Montelukast Stock Solution (1 mg/mL) Acid Acid Hydrolysis (HCl) Stock->Acid Expose Aliquots Base Base Hydrolysis (NaOH) Stock->Base Expose Aliquots Oxidative Oxidation (H₂O₂) Stock->Oxidative Expose Aliquots Thermal Thermal (Dry Heat) Stock->Thermal Expose Aliquots Photo Photolytic (Light Exposure) Stock->Photo Expose Aliquots Control Unstressed Control Stock->Control Neutralize Neutralize & Dilute Stressed Samples Acid->Neutralize Post-Stress Treatment Base->Neutralize Post-Stress Treatment Oxidative->Neutralize Post-Stress Treatment Thermal->Neutralize Post-Stress Treatment Photo->Neutralize Post-Stress Treatment HPLC Analyze via Stability-Indicating HPLC Method Neutralize->HPLC Data Data Interpretation (Assay, Purity, Mass Balance) HPLC->Data Control->Neutralize

Caption: Experimental workflow for the forced degradation study of Montelukast.

Detailed Degradation Protocols

Preparation of Stock Solution
  • Accurately weigh and transfer 50 mg of Montelukast Sodium into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with methanol to obtain a stock solution of approximately 1 mg/mL.[8] This stock will be used for all stress conditions.

  • Prepare a separate "unstressed control" sample by diluting the stock solution with the mobile phase to the final analytical concentration (e.g., 100 µg/mL) and keep it protected from light at 2-8°C.

Acid Hydrolysis
  • Rationale: This test evaluates the susceptibility of the drug to acidic environments, which can be encountered in physiological conditions or during formulation with acidic excipients. Montelukast has shown sensitivity to acidic conditions.[11][12]

  • Protocol:

    • Transfer 5 mL of the Montelukast stock solution into a suitable flask.

    • Add 5 mL of 1N HCl.

    • Heat the mixture in a water bath at 80°C for 30 minutes.[7] Note: The duration and temperature may need to be adjusted to achieve the target 5-20% degradation.

    • After the incubation period, cool the solution to room temperature.

    • Carefully neutralize the solution by adding 5 mL of 1N NaOH.

    • Dilute the neutralized solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

Base Hydrolysis
  • Rationale: This condition assesses the stability of the drug in an alkaline environment. While some studies suggest Montelukast is relatively stable in alkaline medium, it is a mandatory stress condition under ICH guidelines.[11][13]

  • Protocol:

    • Transfer 5 mL of the Montelukast stock solution into a flask.

    • Add 5 mL of 1N NaOH.

    • Heat the mixture at 80°C for 30 minutes.[7]

    • After incubation, cool the solution to room temperature.

    • Neutralize the solution by adding 5 mL of 1N HCl.

    • Dilute the neutralized solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

Oxidative Degradation
  • Rationale: The thioether group in Montelukast is susceptible to oxidation, potentially forming the sulfoxide, which is a common degradation pathway.[8][13] This test mimics potential exposure to atmospheric oxygen or oxidative excipients.

  • Protocol:

    • Transfer 5 mL of the Montelukast stock solution into a flask.

    • Add 5 mL of 3% Hydrogen Peroxide (H₂O₂).

    • Keep the solution at room temperature (25°C) for 1-2 hours, protected from light.[7] Note: The reaction with H₂O₂ can be rapid; monitor the degradation over time to find the optimal exposure period.

    • Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

Thermal Degradation
  • Rationale: This study evaluates the effect of high temperatures on the drug substance, which is relevant for manufacturing processes (e.g., drying) and storage in hot climates.

  • Protocol (for Solid State):

    • Spread a thin layer of Montelukast Sodium powder in a petri dish.

    • Place the sample in a hot air oven maintained at 105°C for 10 hours.[7]

    • After exposure, allow the powder to cool.

    • Accurately weigh an amount of the stressed powder equivalent to 10 mg of Montelukast, dissolve it in methanol, and dilute appropriately with the mobile phase to achieve a final concentration of 100 µg/mL for HPLC analysis.

Photolytic Degradation
  • Rationale: Montelukast is known to be light-sensitive.[13] Photostability testing is crucial to determine if the drug requires protection from light during manufacturing, storage, and administration. The formation of a cis-isomer is a known photoproduct.[13]

  • Protocol (for Solid State):

    • Spread a thin layer of Montelukast Sodium powder in a petri dish.

    • Expose the sample in a photostability chamber according to ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and the near-ultraviolet energy not less than 200 watt-hours per square meter.[10]

    • Simultaneously, a control sample should be wrapped in aluminum foil to protect it from light and kept in the same chamber to act as a dark control.

    • After exposure, prepare a solution from the stressed powder (and the dark control) at a final concentration of 100 µg/mL for HPLC analysis.

Analytical Methodology: Stability-Indicating HPLC

A robust, stability-indicating HPLC method is paramount to the success of a forced degradation study. The method must be able to separate the intact Montelukast peak from all process-related impurities and degradation products.

ParameterRecommended Condition
Column C18 (e.g., Zorbax, X-Bridge), 250 mm x 4.6 mm, 5 µm[7][14]
Mobile Phase Gradient mixture of: A) Phosphate Buffer (pH 2.5) and B) Acetonitrile[7]
Flow Rate 1.0 mL/min[11]
Injection Volume 20 µL[14][15]
Detector UV at 248 nm[15]
Column Oven Temp 30°C

The method must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines. The specificity is proven by demonstrating that the degradant peaks do not interfere with the main Montelukast peak.

Summary of Stress Conditions & Example Data

The following table summarizes the applied stress conditions and presents hypothetical results to illustrate expected outcomes. The goal is to achieve 5-20% degradation.[4]

Stress ConditionReagent / ConditionDuration & Temp.% Assay of Montelukast% DegradationMajor Degradation Products
Control NoneN/A99.8%0.2%-
Acidic 1N HCl80°C, 30 min88.5%11.5%DP1, DP2[7]
Basic 1N NaOH80°C, 30 min97.2%2.8%Minor degradants
Oxidative 3% H₂O₂25°C, 2 hours85.1%14.9%Montelukast S-Oxide[8][13]
Thermal Dry Heat105°C, 10 hours94.6%5.4%Minor degradants
Photolytic ICH Q1B1.2 million lux-hr91.3%8.7%Montelukast cis-isomer[13]

Known Degradation Pathways of Montelukast

Understanding the degradation pathways is a primary outcome of forced degradation studies. For Montelukast, two key pathways are well-documented.

G cluster_oxidation Oxidative Stress (H₂O₂) cluster_photo Photolytic Stress (Light) Montelukast Montelukast Oxide Montelukast S-Oxide Montelukast->Oxide Oxidation of Thioether Linkage Isomer Montelukast cis-Isomer Montelukast->Isomer Isomerization of Styrene Double Bond

Caption: Primary degradation pathways of Montelukast under oxidative and photolytic stress.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for conducting the forced degradation of Montelukast. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can effectively identify the degradation products, establish degradation pathways, and develop a robust, stability-indicating analytical method. Adherence to these protocols will ensure the generation of high-quality data suitable for regulatory submissions and will provide crucial insights into the intrinsic stability of the Montelukast molecule.

References

  • Vertex AI Search. (2025, November 5).
  • Benchchem.
  • Pasham, M., Haridasyam, S. B., Boppy, N. P., Venkatanarayana, M., & Palakurthi, A. K. (2022). Stability-indicating liquid chromatography method development and validation for impurity profiling of montelukast sodium in bulk drug and tablet dosage form.
  • BioProcess International. (2010).
  • Gupta, A., & Parikh, A. (2018). Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. PARIPEX - Indian Journal of Research.
  • International Journal of Creative Research Thoughts. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Markanday, D., & Sharma, C. S. (2024). Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. International Journal of Pharmaceutical Sciences and Drug Research.
  • ResearchGate. (2011).
  • Rathod, S. M., Patel, N. C., Dantroliya, R., & Prajapati, B. G. (2020). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Journal of Applied Pharmaceutical Science.
  • Markanday, D., & Sharma, C. S. (2024). Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS.
  • SciSpace. (n.d.). A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium.
  • Alsante, K. M., Hatajik, T. D., Lohr, L. L., & Sharp, T. R. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis.
  • Resolve Mass Laboratories. (2025, September 20).
  • IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Stability Indicating Rp-Hplc Method for the Estimation of Montelukast in Pharmaceutical Dosage Form.
  • Pharmaguideline. (n.d.).
  • JETIR. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF MONTELUKAST SODIUM AND BILASTIN.
  • Tiwari, S., et al. (n.d.). Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™. Semantic Scholar.
  • ResearchGate. (2015). In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer.
  • Asian Journal of Pharmaceutical Analysis. (2015). In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer.
  • Indo American Journal of Pharmaceutical Sciences. (2018).
  • Journal of Chemical Health Risks. (n.d.).

Sources

Application

Application of Montelukast Methyl Ketone in Stability-Indicating Assays for Montelukast Sodium

Application Note AN-2026-01 Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical role and application of Montelukast Methyl Ketone...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AN-2026-01

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical role and application of Montelukast Methyl Ketone in the development and validation of stability-indicating assays for Montelukast Sodium. We will delve into the significance of this impurity, provide detailed protocols for its separation and quantification, and discuss the validation of the analytical method in accordance with international regulatory standards. This guide is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a robust and reliable analytical framework for the quality control of Montelukast Sodium.

Introduction: The Imperative of Stability-Indicating Methods

In pharmaceutical development, a stability-indicating assay is a validated analytical procedure that accurately and precisely measures the concentration of the active pharmaceutical ingredient (API), Montelukast Sodium in this case, without interference from its degradation products, process impurities, or excipients.[1][2] The development of such methods is a regulatory requirement and is fundamental to ensuring the safety, efficacy, and shelf-life of the final drug product.

Montelukast Sodium is a potent and selective cysteinyl leukotriene receptor antagonist used for the treatment of asthma and allergic rhinitis.[3][] During its synthesis and upon storage, various related substances can emerge. Among these, Montelukast Methyl Ketone , also known as Montelukast EP Impurity F or Montelukast USP Related Compound E, is a critical impurity to monitor.[3] Its presence can be indicative of both synthetic pathway inefficiencies and degradation of the API. Therefore, a robust stability-indicating method must be capable of separating and quantifying Montelukast Methyl Ketone from the parent drug and other related substances.

This application note will provide a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, discuss the forced degradation studies necessary to validate its specificity, and outline the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[5][6]

Montelukast Methyl Ketone: A Critical Process Impurity and Potential Degradant

Montelukast Methyl Ketone is a structurally similar molecule to Montelukast, differing by the presence of a ketone group. Its significance lies in its potential to be both a process-related impurity and a degradation product.

2.1. Formation as a Process-Related Impurity:

During the synthesis of Montelukast, one of the key steps involves a Grignard reaction. It has been reported that under certain reaction conditions, particularly in the absence of catalysts like cerium(III) chloride, the formation of the methyl ketone derivative can be a significant side reaction.[7] This makes it a critical impurity to monitor in the final API to ensure the quality and consistency of the manufacturing process.

2.2. Formation as a Degradation Product:

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[8] These studies involve subjecting the API to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. While the primary degradation pathways for Montelukast often involve oxidation of the thioether to a sulfoxide or isomerization of the double bond, the formation of other degradants under specific stress conditions is possible.[9][10][11] Understanding the degradation profile of Montelukast is crucial for developing a method that can separate all potential impurities.

Experimental Protocol: Stability-Indicating HPLC Assay

This section provides a detailed, step-by-step methodology for the separation and quantification of Montelukast Sodium and Montelukast Methyl Ketone.

3.1. Materials and Reagents:

  • Montelukast Sodium Reference Standard

  • Montelukast Methyl Ketone Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

3.2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

3.3. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Buffer (0.01M KH2PO4, pH adjusted to 4.5 with H3PO4) (65:35 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 222 nm
Injection Volume 20 µL
Column Temperature 30 °C
Run Time Approximately 15 minutes

3.4. Preparation of Solutions:

  • Buffer Preparation (0.01M KH2PO4): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a ratio of 65:35 (v/v). Degas the mobile phase by sonication before use.

  • Diluent: Mobile phase is used as the diluent.

  • Standard Stock Solution of Montelukast Sodium (100 µg/mL): Accurately weigh about 10 mg of Montelukast Sodium reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Stock Solution of Montelukast Methyl Ketone (100 µg/mL): Accurately weigh about 10 mg of Montelukast Methyl Ketone reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • System Suitability Solution: Prepare a solution containing 50 µg/mL of Montelukast Sodium and 10 µg/mL of Montelukast Methyl Ketone in the diluent.

  • Sample Preparation (for drug product): Accurately weigh and powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Montelukast Sodium into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

3.5. Experimental Workflow Diagram:

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Prepare Mobile Phase & Buffer h1 System Equilibration p1->h1 p2 Prepare Standard Solutions (Montelukast & Methyl Ketone) h2 Inject System Suitability Solution p2->h2 p3 Prepare Sample Solution (from Drug Product) h3 Inject Standard & Sample Solutions p3->h3 h1->h2 h2->h3 h4 Data Acquisition h3->h4 d1 Peak Identification & Integration h4->d1 d2 Quantification of Montelukast & Methyl Ketone d1->d2 d3 Report Generation d2->d3

Caption: Experimental workflow for the stability-indicating HPLC assay.

Forced Degradation Studies: Establishing Specificity

To demonstrate the stability-indicating capability of the HPLC method, forced degradation studies must be performed on Montelukast Sodium. The goal is to generate degradation products and show that they are well-resolved from the main Montelukast peak and from each other.

4.1. Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 1N HCl at 60°C for 4 hours.[6] Neutralize the solution with 1N NaOH and dilute to a final concentration of approximately 50 µg/mL with the diluent.

  • Base Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 1N NaOH at 60°C for 4 hours. Neutralize the solution with 1N HCl and dilute to a final concentration of approximately 50 µg/mL with the diluent.

  • Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 30% H2O2 at room temperature for 24 hours.[8] Dilute to a final concentration of approximately 50 µg/mL with the diluent.

  • Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 24 hours. Prepare a solution of approximately 50 µg/mL in the diluent.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light (in a photostability chamber) for a specified period as per ICH guidelines. Prepare a solution of approximately 50 µg/mL in the diluent.

4.2. Expected Observations:

Significant degradation is expected under oxidative, acidic, and photolytic conditions.[8][11] The primary oxidative degradant is typically the Montelukast sulfoxide.[9] Under photolytic stress, the formation of the cis-isomer is a known degradation pathway.[3] The developed HPLC method should demonstrate baseline separation of Montelukast from these and any other generated degradants, including the Montelukast Methyl Ketone if it is formed under any of these stress conditions.

Method Validation: Ensuring Reliability and Trustworthiness

The developed stability-indicating method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][6] The key validation parameters are outlined below.

5.1. Validation Parameters:

ParameterDescription and Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies and by checking for interference from placebo. The peaks of degradants should be well-resolved from the Montelukast peak (Resolution > 2).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. Typically, 80-120% of the test concentration for assay.
Accuracy The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which a known amount of analyte has been added (spiked samples). The recovery should be within 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: Repeatability (intra-day), Intermediate Precision (inter-day and inter-analyst), and Reproducibility. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined based on signal-to-noise ratio (3:1) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined based on signal-to-noise ratio (10:1) or from the standard deviation of the response and the slope of the calibration curve.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This includes variations in mobile phase composition, pH, flow rate, and column temperature. The system suitability parameters should remain within the acceptance criteria.

5.2. Logical Flow of Method Validation:

validation_flow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Finalization dev Develop HPLC Method spec Specificity (Forced Degradation) dev->spec lin Linearity & Range spec->lin acc Accuracy (Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq rob Robustness lod_loq->rob report Validation Report rob->report routine Routine Use report->routine

Caption: Logical flow of the stability-indicating method validation process.

Conclusion

The presence of Montelukast Methyl Ketone as both a potential process-related impurity and a degradant underscores the necessity of a well-developed and validated stability-indicating assay for Montelukast Sodium. The HPLC method detailed in this application note provides a robust framework for the separation and quantification of Montelukast from its critical impurities. By following the outlined protocols for forced degradation and method validation, laboratories can ensure the generation of reliable and accurate data, which is essential for regulatory compliance and for guaranteeing the quality and stability of Montelukast Sodium drug products.

References

  • Stability-indicating HPLC Method for Simultaneous Determination of Montelukast and Fexofenadine Hydrochloride. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Montelukast Sodium and Desloratadine in Pharmaceutical Dosage Form. (2016). International Journal of Pharmaceutical Sciences and Research, 7(4), 1690-1702.
  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF MONTELUKAST SODIUM AND BILASTIN. (n.d.). JETIR. Retrieved January 21, 2026, from [Link]

  • Development and Validation of Stability Indicating Assay Method of Montelukast Tablet by RP-HPLC. (n.d.). SlideShare. Retrieved January 21, 2026, from [Link]

  • A Novel Stability-Indicating Method for Determination of Related Substances of Montelukast Sodium in a Pharmaceutical Dosage Form Using RP-HPLC. (2021).
  • Validated Stability-Indicating Isocratic RP-HPLC method for determination of Montelukast sodium and Fexofenadine hydrochloride in combined tablet dosage form. (n.d.). Journal of Chemical and Pharmaceutical Research, 4(1), 237-243.
  • A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]

  • Stability Indicating Rp-Hplc Method for the Estimation of Montelukast in Pharmaceutical Dosage Form. (n.d.). IOSR Journal of Pharmacy and Biological Sciences, 9(1), 44-50.
  • Specific impurities of montelukast. (2009). Google Patents.
  • Kumar, I. V. S., Anjaneyulu, G. S. R., & Bindu, V. H. (2010). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 22(5), 3565-3574.
  • Tiwari, S. K., Singh, D. K., Ladumor, M. K., Chakraborti, A. K., & Singh, S. (2018). Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™. Journal of Pharmaceutical and Biomedical Analysis, 158, 106-118.
  • Development of stability-indicating HPLC-UV method and oxidative degradation kinetic study of montelukast in chewable tablet for. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 134-140.
  • Development of a stability-indicating HPLC method for the determination of montelukast in tablets and human plasma and its applications to pharmacokinetic and stability studies. (2012). Journal of the Chilean Chemical Society, 57(2), 1135-1140.
  • Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of Montelukast. (2017). In Hazardous Reagent Substitution. ACS.
  • Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. (2010). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. (2013). International Journal of Pharmaceutical Sciences Review and Research, 21(2), 133-137.
  • A Review on Toxicological Study of Montelukast Impurities or Related Product. (2021). Research & Reviews: Journal of Pharmacology and Toxicological Studies, 9(3).
  • Montelukast (3S) Hydroxy Methyl Ketone. (n.d.). Veeprho. Retrieved January 21, 2026, from [Link]

Sources

Method

Chromatographic separation of Montelukast isomers and impurities

An Application Guide for the Chromatographic Separation of Montelukast Isomers and Impurities Abstract This comprehensive technical guide provides detailed methodologies for the robust chromatographic separation of Monte...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Chromatographic Separation of Montelukast Isomers and Impurities

Abstract

This comprehensive technical guide provides detailed methodologies for the robust chromatographic separation of Montelukast, its geometric and chiral isomers, and associated impurities. Montelukast, a potent leukotriene receptor antagonist, requires stringent analytical oversight to ensure its safety, quality, and efficacy.[1][] The presence of a stereocenter and a photo-labile double bond necessitates the use of highly specific and stability-indicating analytical methods. This document outlines two primary high-performance liquid chromatography (HPLC) protocols: a reversed-phase (RP-HPLC) method for the comprehensive profiling of process-related impurities and degradation products, and a normal-phase chiral HPLC method for the critical separation of its S-enantiomer. We delve into the causality behind experimental choices, provide step-by-step protocols, and discuss method validation in accordance with International Council for Harmonisation (ICH) guidelines to ensure self-validating, trustworthy results for researchers and drug development professionals.

Introduction: The Analytical Imperative for Montelukast Purity

Montelukast Sodium is a widely prescribed oral medication for the chronic treatment of asthma and the relief of seasonal allergic rhinitis.[1][] It functions by selectively antagonizing the cysteinyl leukotriene CysLT1 receptor.[][3] The molecular structure of Montelukast features a chiral center and a cis-trans configurable double bond, making it susceptible to the formation of stereoisomers. Furthermore, its complex synthesis and sensitivity to light and oxidation can lead to a variety of process-related impurities and degradation products.[4][5]

Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict limits on these impurities.[6][7] The S-enantiomer, for instance, is considered a process impurity with potentially different pharmacological and toxicological profiles, while the cis-isomer is a known photoproduct.[5][8] Therefore, developing and validating robust, stability-indicating analytical methods is not merely a procedural step but a critical component of ensuring patient safety and therapeutic efficacy. This guide provides the foundational protocols to achieve this.

Core Analytical Strategy: A Dual-Method Approach

A single chromatographic method is often insufficient to resolve the diverse range of analytes associated with Montelukast. A bifurcated strategy is therefore optimal:

  • Reversed-Phase HPLC (RP-HPLC): Ideal for separating Montelukast from its various process and degradation impurities, which typically differ in polarity. This is the workhorse method for routine quality control and stability testing.

  • Normal-Phase Chiral HPLC: Essential for resolving enantiomers. Chiral stationary phases (CSPs) operating in normal-phase mode provide the specific stereoselective interactions required to separate the desired R-enantiomer (Montelukast) from its inactive or potentially harmful S-enantiomer.[9][10]

analytical_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Bulk Drug or Dosage Form Dissolution Dissolve in Diluent (e.g., ACN:Water) Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Split Select Method Filtration->Split RPHPLC RP-HPLC for Impurity Profile Split->RPHPLC General QC ChiralHPLC Chiral HPLC for Enantiomeric Purity Split->ChiralHPLC Stereoisomer Control Integration Peak Integration & Identification RPHPLC->Integration ChiralHPLC->Integration Quantification Quantification vs. Standards Integration->Quantification Report Final Report (Assay, Purity) Quantification->Report

Caption: High-level workflow for Montelukast analysis.

Protocol 1: RP-HPLC for Impurity and Degradation Profiling

This gradient RP-HPLC method is designed to separate Montelukast from its known process impurities and degradation products, as identified in pharmacopeial monographs and forced degradation studies.[3][11][12]

Rationale of Method Design
  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobic nature, which effectively retains Montelukast and related compounds.[3][13]

  • Mobile Phase: A gradient elution using an acidic aqueous buffer and acetonitrile is employed. The acidic pH (typically using phosphoric or trifluoroacetic acid) ensures that the carboxylic acid moiety of Montelukast is protonated (non-ionized), leading to better retention and symmetrical peak shapes.[3][12] The gradient of acetonitrile (the organic modifier) allows for the sequential elution of compounds with varying polarities, providing effective separation of a wide range of impurities within a reasonable runtime.[3][12]

  • Detector: UV detection is suitable as Montelukast and its chromophoric impurities exhibit strong absorbance. Wavelengths between 280-285 nm are commonly used.[13][14]

Step-by-Step Experimental Protocol
  • Mobile Phase Preparation:

    • Solution A: Prepare a 0.1% v/v solution of orthophosphoric acid in HPLC-grade water.[3][12] Filter through a 0.45 µm membrane filter and degas.

    • Solution B: Acetonitrile (HPLC grade).[3][12]

  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water in a 75:25 v/v ratio.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Montelukast Sodium reference standard in the diluent to obtain a final concentration of approximately 0.7 mg/mL.[6]

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the Montelukast drug substance or powdered tablets in the diluent to obtain a final concentration of approximately 0.7 mg/mL.[6]

    • Sonicate for 10-15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter (e.g., PVDF or Nylon) into an HPLC vial.

  • Chromatographic System & Conditions:

ParameterCondition
Instrument HPLC or UHPLC system with a gradient pump and UV/PDA detector
Column Atlantis dC18, 250 x 4.6 mm, 5 µm or equivalent L1 packing[3][12]
Mobile Phase Solution A: 0.1% Orthophosphoric Acid in WaterSolution B: Acetonitrile[3]
Gradient Program Time (min)
0
10
15
20
30
32
40
Flow Rate 1.5 mL/min[3][12]
Column Temperature 30°C
Detection Wavelength 285 nm[13][14]
Injection Volume 10 µL[7]
Data Interpretation
  • Identification: Impurities are typically identified by their Relative Retention Time (RRT) with respect to the Montelukast peak.

  • Quantification: Impurity levels are calculated using the principle of external standards or, more commonly for low-level impurities, by area normalization, assuming a response factor of 1.0 for unknown impurities.

Table of Common Montelukast Impurities:

Impurity NameTypical RRTNotes
Montelukast Sulfoxide~0.40Major oxidative degradant[][4]
Montelukast Michael Adducts~0.55 - 0.65Process-related impurities[]
Montelukast 1.00 Active Pharmaceutical Ingredient
Montelukast cis-Isomer~1.04Major photodegradation product[][5]

Protocol 2: Normal-Phase Chiral HPLC for Enantiomeric Separation

The separation of Montelukast (R-enantiomer) from its S-enantiomer is a critical test for drug substance release. This is achieved using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to differential retention.[9]

Rationale of Method Design
  • Stationary Phase: Polysaccharide-based CSPs, such as amylose or cellulose derivatives coated on a silica support, are highly effective. A Daicel Chiralpak® AD-H column, which has an amylose tris(3,5-dimethylphenylcarbamate) selector, has been shown to provide excellent resolution.[9][10]

  • Mobile Phase: A non-polar mobile phase, typically a mixture of n-hexane and an alcohol modifier (e.g., ethanol, isopropanol), is used.[9][10] Small amounts of acidic and basic additives like trifluoroacetic acid (TFA) and diethylamine (DEA) are crucial.[9][15] TFA improves the peak shape of the acidic Montelukast, while DEA minimizes tailing by deactivating acidic sites on the silica support.

  • Detector: UV detection at a wavelength where both enantiomers absorb, such as 284 nm, is appropriate.[10][16]

Caption: Key factors influencing Montelukast separation.

Step-by-Step Experimental Protocol
  • Mobile Phase Preparation:

    • Prepare a mixture of n-Hexane, Ethanol, Trifluoroacetic Acid (TFA), and Diethylamine (DEA) in the ratio 80:20:0.1:0.1 v/v/v/v.[9]

    • Caution: Prepare fresh daily. Ensure adequate ventilation when handling these solvents.

    • Filter through a 0.45 µm membrane filter (PTFE recommended) and degas.

  • Diluent Preparation: Use the mobile phase as the diluent.

  • System Suitability Solution:

    • Prepare a solution containing approximately 0.5 mg/mL of Montelukast and 0.5 mg/mL of the Montelukast S-enantiomer reference standard in the diluent. This solution is critical to confirm the resolution of the system.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the Montelukast drug substance in the diluent to obtain a final concentration of approximately 1.0 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic System & Conditions:

ParameterCondition
Instrument HPLC system with an isocratic pump and UV detector
Column Daicel Chiralpak® AD-H, 250 x 4.6 mm, 5 µm or equivalent[9]
Mobile Phase n-Hexane : Ethanol : TFA : DEA (80:20:0.1:0.1 v/v/v/v)[9]
Flow Rate 1.0 mL/min[10][16]
Column Temperature 30°C[10][16]
Detection Wavelength 284 nm[10][16]
Injection Volume 20 µL[10][16]

Method Validation and System Suitability

To ensure the trustworthiness and reliability of these protocols, they must be validated according to ICH Q2(R1) guidelines.[13][17][18] System Suitability Tests (SST) must also be performed before any analysis to verify the performance of the chromatographic system.

Table of Key Validation & SST Parameters:

ParameterRP-HPLC for ImpuritiesChiral HPLC for EnantiomerPurpose
Specificity Baseline resolution between Montelukast and all impurities. Peak purity analysis via PDA.Baseline resolution (Rs > 2.0) between R- and S-enantiomers.[9][10]Ensures the method is selective for the analytes of interest without interference.
Linearity Demonstrated across a range (e.g., LOQ to 150% of specification limit). r² > 0.99.[10]Demonstrated across a range (e.g., LOQ to 0.30% of analyte conc.). r² > 0.996.[10][16]Confirms a proportional relationship between concentration and detector response.
Accuracy Determined by spike/recovery studies at multiple levels (e.g., 50%, 100%, 150%). Recoveries typically 98-102%.[18][19]Spike/recovery at multiple levels. Recoveries typically 92-97%.[10][16]Measures the closeness of the test results to the true value.
Precision Repeatability (intra-day) and intermediate precision (inter-day) RSD < 2%.[13]Repeatability and intermediate precision RSD should be low (e.g., < 10%).Measures the degree of scatter between a series of measurements.
LOD & LOQ Determined experimentally (e.g., S/N ratio of 3 for LOD, 10 for LOQ).[13][14]Determined experimentally. Crucial for quantifying trace enantiomeric impurity.Defines the lowest concentration of analyte that can be reliably detected and quantified.
Robustness Unaffected by small, deliberate changes in flow rate, mobile phase composition, pH, and temperature.[13]Unaffected by small changes in mobile phase composition (e.g., % ethanol) and flow rate.Demonstrates the method's reliability during normal usage.
SST: Resolution (Rs) Rs > 2.0 between Montelukast and closest eluting impurity.[12]Rs > 2.2 between R- and S-enantiomers.[10][16]Confirms the separation power of the system.
SST: Tailing Factor (T) T ≤ 1.5 for the Montelukast peak.T ≤ 1.5 for both enantiomer peaks.Ensures symmetrical peaks for accurate integration.
SST: RSD of Injections RSD ≤ 2.0% for area and retention time of replicate standard injections (n=6).[13]RSD ≤ 5.0% for area and retention time of replicate standard injections.Confirms the precision of the injection and system hardware.

Conclusion

The analytical control of Montelukast isomers and impurities is a multifaceted challenge that requires a combination of orthogonal chromatographic techniques. The RP-HPLC method detailed herein provides a robust framework for quantifying process-related and degradation impurities, serving as a stability-indicating assay. Concurrently, the normal-phase chiral HPLC method offers the high degree of selectivity required for the accurate quantification of the S-enantiomer. The successful implementation and validation of these protocols will empower researchers and quality control analysts to ensure that Montelukast drug substances and products meet the stringent purity and safety standards demanded by the pharmaceutical industry.

References

  • HELIX Chromatography. (n.d.). HPLC Analysis of Drug Montelukast and Related Impurities on Heritage MA Mixed-Mode Column. Retrieved from [Link]

  • Rashmitha, N., Raj, T. J. S., et al. (2010). A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. Journal of Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2010). A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. Retrieved from [Link]

  • Rapolu, R., et al. (2012). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Prajapati, Y. N., et al. (2020). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2014). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF MONTELUKAST BY UV-SPECTROSCOPY IN API& IN PHARMACEUTICAL. Retrieved from [Link]

  • Singh, S., et al. (2023). High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications in drug development. World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Jadhav, S. B., et al. (2021). Analytical method development and validation of combination of Anti-asthmatic drugs Montelukast and Doxofylline. Journal of Medicinal and Pharmaceutical Sciences. Retrieved from [Link]

  • Li, H., et al. (2014). Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Tiwari, S. K., et al. (2018). Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions... Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Acanthus Research. (2014). Montelukast Impurity Standards. Retrieved from [Link]

  • USP-NF. (2009). Montelukast Sodium. Retrieved from [Link]

  • Maddala, V., et al. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. American Journal of Analytical Chemistry. Retrieved from [Link]

  • Chinnakadoori, S., et al. (2023). Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method. Chirality. Retrieved from [Link]

  • Semantic Scholar. (2010). A Validated RP-HPLC Method for the Determination of Impurities inMontelukast Sodium. Retrieved from [Link]

  • ResearchGate. (2023). Separation and quantitative estimation of stereo-selective enantiomers of montelukast.... Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2012). Montelukast | HPLC | Method Development And Validation. Retrieved from [Link]

  • Patel, B. H., et al. (2012). Analytical Method Development and Validation of Montelukast Sodium and Bambuterol Hydrochloride in Combined Dosage Form by RP-HPLC. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Al Omari, M. M., et al. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2015). In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. Retrieved from [Link]

  • Jetir.org. (2022). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF MONTELUKAST SODIUM AND BILASTIN. Retrieved from [Link]

  • USP-NF. (2012). Montelukast Sodium. Retrieved from [Link]

  • USP-NF. (2016). Montelukast Sodium Chewable Tablets. Retrieved from [Link]

  • Koradia, S., et al. (2016). Separation and Simultaneous Quantitation of Montelukast Sodium and Ebastine in Tablets by using Stability-Indicating Liquid. International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • Google Patents. (2011). US20110034692A1 - Specific impurities of montelukast.
  • ResearchGate. (2010). A Validated RP-HPLC Method for the Determination of Impurities inMontelukast Sodium. Retrieved from [Link]

Sources

Application

Application Note: A Validated Stability-Indicating HPLC Method for the Quantitative Determination of Montelukast Methyl Ketone Impurity in Montelukast Sodium Bulk Drug

Abstract This application note presents a comprehensive guide for the quantitative analysis of Montelukast Methyl Ketone (also known as Montelukast EP Impurity F or USP Related Compound E) in Montelukast Sodium bulk drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the quantitative analysis of Montelukast Methyl Ketone (also known as Montelukast EP Impurity F or USP Related Compound E) in Montelukast Sodium bulk drug substance.[1][2][3] The primary analytical procedure detailed is a highly specific, stability-indicating High-Performance Liquid Chromatography (HPLC) method. The causality behind experimental choices, from mobile phase composition to detector wavelength, is thoroughly explained to provide researchers with a deep understanding of the methodology. Furthermore, this document outlines the requisite validation protocols as mandated by the International Council for Harmonisation (ICH) guideline Q2(R1) to ensure the method is a self-validating system suitable for routine quality control and regulatory submissions.[4][5]

Introduction: The Imperative of Impurity Profiling

Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist widely prescribed for the maintenance treatment of asthma and the relief of seasonal allergic rhinitis.[6][7] The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities in bulk drugs, which can arise from the manufacturing process, degradation, or storage, have the potential to impact the drug's safety profile, even at trace levels.[8] Therefore, rigorous analytical control of these impurities is a critical regulatory requirement.

Montelukast Methyl Ketone (CAS No: 937275-23-5) is a known related substance of Montelukast.[1][2][9] Its effective quantification is essential for ensuring the quality of the bulk drug. This guide provides a robust, validated HPLC method designed for this purpose, offering the specificity and sensitivity required for accurate impurity determination.[10][11]

Analyte Physicochemical Characteristics

Understanding the properties of both the API and its impurity is fundamental to developing a selective analytical method.

CompoundChemical StructureMolecular FormulaKey PropertiesUV λmax
Montelukast Sodium C₃₅H₃₅ClNNaO₃SA hydrophobic, zwitterionic compound.[6] Freely soluble in methanol and ethanol.[12]~283 nm, ~344 nm[7][12]
Montelukast Methyl Ketone C₃₄H₃₂ClNO₃S[9]A ketone-functionalized analogue of Montelukast.[1] Its structural similarity necessitates a highly selective analytical method for separation.Spectral properties are expected to be similar to Montelukast, requiring chromatographic separation for quantification.

The structural similarity and overlapping UV absorption spectra between Montelukast and its methyl ketone impurity underscore the necessity of a separation technique like HPLC for accurate quantification. Direct spectrophotometric methods would lack the required specificity.[13]

Recommended Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is the gold standard for analyzing impurities in pharmaceutical compounds like Montelukast.[14] This technique separates compounds based on their differential partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.[14] Because Montelukast and its methyl ketone impurity have slight differences in polarity, a well-developed gradient HPLC method can effectively resolve them, allowing for precise quantification.[10]

Principle of Separation

The separation is achieved on a reversed-phase column where the hydrophobic API and its related substances are retained.[6] A gradient elution, starting with a more aqueous mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile, is employed. This gradient allows for the elution of components in order of increasing hydrophobicity. The slightly different chemical structure of the methyl ketone impurity compared to the parent Montelukast molecule results in a different retention time, enabling its separation and quantification.[10]

Workflow for HPLC Analysis

The overall process from sample receipt to final report generation follows a systematic workflow to ensure consistency and accuracy.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting prep_mobile Mobile Phase Preparation instrument_setup Instrument Setup & Equilibration prep_mobile->instrument_setup prep_std Standard Solution (API & Impurity) sst System Suitability Test (SST) prep_std->sst prep_sample Sample Solution (Bulk Drug) injection Inject Standards & Samples prep_sample->injection instrument_setup->sst sst->injection integration Chromatogram Integration injection->integration calculation Impurity Calculation (%w/w) integration->calculation report Final Report Generation calculation->report

Caption: High-level workflow for the quantitative HPLC analysis of impurities.

PART A: Detailed HPLC Protocol

This protocol provides a validated method for the quantification of Montelukast Methyl Ketone.

I. Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system with a quaternary gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.[10] Data acquisition and processing software (e.g., Empower).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Orthophosphoric Acid (AR Grade)

    • Water (HPLC Grade or Milli-Q)

    • Montelukast Sodium Reference Standard

    • Montelukast Methyl Ketone Reference Standard

  • Materials:

    • Volumetric flasks (Class A)

    • Pipettes (Calibrated)

    • Analytical balance

    • Syringe filters (0.45 µm, PTFE or nylon)

    • HPLC vials

II. Preparation of Solutions
  • Solution A (Aqueous Mobile Phase): Prepare a 0.1% solution of orthophosphoric acid in water.[10] Filter through a 0.45 µm membrane filter and degas.

  • Solution B (Organic Mobile Phase): Use a mixture of Water and Acetonitrile in a 5:95 v/v ratio.[10] Filter and degas.

  • Diluent: A mixture of Acetonitrile and Water (e.g., 80:20 v/v).[11]

  • Standard Stock Solution (Montelukast): Accurately weigh about 25 mg of Montelukast Sodium Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of ~1000 µg/mL.

  • Impurity Stock Solution (Montelukast Methyl Ketone): Accurately weigh about 10 mg of Montelukast Methyl Ketone Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to get a concentration of ~100 µg/mL.

  • Spiked Standard Solution (for SST & Accuracy): Prepare a solution containing approximately 1000 µg/mL of Montelukast and a known concentration of Montelukast Methyl Ketone (e.g., 1.5 µg/mL, corresponding to 0.15%).[10]

  • Sample Solution: Accurately weigh about 52 mg of the Montelukast bulk drug sample into a 50 mL volumetric flask.[10] Add approximately 25 mL of diluent, sonicate to dissolve, and then dilute to the mark with diluent. This yields a concentration of about 1040 µg/mL.[10]

III. Chromatographic Conditions
ParameterConditionRationale
Column Atlantis dC18, 250 x 4.6 mm, 5 µm[10]A C18 stationary phase provides excellent hydrophobic retention for Montelukast and its impurities.[14]
Mobile Phase Gradient elution using Solution A and Solution B[10]A gradient is necessary to resolve closely eluting impurities and ensure the main API peak is well-shaped.
Gradient Program Time (min)% Solution A
060
1540
2520
3520
4060
4560
Flow Rate 1.5 mL/min[10]Provides optimal separation efficiency and reasonable run time.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.[14]
Detection Wavelength 240 nmA wavelength in the 230-260 nm range provides good sensitivity for Montelukast and its related substances.[15]
Injection Volume 10 µL
Run Time 45 minutes
IV. System Suitability and Analysis Procedure
  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • System Suitability Test (SST): Inject the Spiked Standard Solution (or a dedicated SST solution) five times. The system is deemed ready if it meets the following criteria (example values):

    • Tailing Factor (for Montelukast peak): Not more than 2.0.

    • Resolution (between Montelukast and Methyl Ketone peaks): Not less than 2.0.[10]

    • %RSD for peak areas (n=5): Not more than 5.0% for the impurity peak.

  • Analysis: Inject the blank (diluent), followed by the standard solution and the sample solutions in duplicate.

V. Calculation

The percentage of Montelukast Methyl Ketone in the bulk drug is calculated using the following formula:

% Impurity = (Area_spl / Area_std) * (Conc_std / Conc_spl) * Purity_std * 100

Where:

  • Area_spl = Peak area of Montelukast Methyl Ketone in the sample chromatogram.

  • Area_std = Peak area of Montelukast Methyl Ketone in the standard chromatogram.

  • Conc_std = Concentration (mg/mL) of Montelukast Methyl Ketone in the standard solution.

  • Conc_spl = Concentration (mg/mL) of the Montelukast bulk drug in the sample solution.

  • Purity_std = Purity of the Montelukast Methyl Ketone reference standard.

PART B: Method Validation Protocol (ICH Q2(R1))

To ensure the analytical method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[13][16]

Validation_Parameters center Method Validation (ICH Q2(R1)) Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD Detection Limit (LOD) center->LOD LOQ Quantitation Limit (LOQ) center->LOQ Range Range center->Range Robustness Robustness center->Robustness

Caption: Key parameters for analytical method validation as per ICH Q2(R1).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by:

  • Resolution: Showing baseline resolution between the Montelukast Methyl Ketone peak and other components (API, other impurities, degradation products).

  • Forced Degradation: The bulk drug is subjected to stress conditions (acid, base, oxidation, heat, light) to produce degradation products.[10] The method must demonstrate that the Montelukast Methyl Ketone peak is pure and not co-eluting with any degradants. Peak purity analysis using a PDA detector is essential here.[16]

Linearity

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations of Montelukast Methyl Ketone, typically ranging from the limit of quantitation (LOQ) to 150% of the specification limit (e.g., 0.05% to 0.225% if the limit is 0.15%).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.[10]

Concentration Level (% of 0.15%)Concentration (µg/mL)Peak Area (example)
LOQ0.0751500
50%0.7515100
100%1.5030250
120%1.8036300
150%2.2545400
Accuracy

Accuracy is determined by applying the method to samples to which known amounts of the impurity have been added (spiking).

  • Procedure: Spike the Montelukast bulk drug sample with the Montelukast Methyl Ketone impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), with three preparations at each level.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.[10]

Spike LevelTheoretical (µg/mL)Recovered (µg/mL)% Recovery
50%0.750.7498.7%
100%1.501.52101.3%
150%2.252.2198.2%
Precision
  • Repeatability (Intra-assay precision): Six individual preparations of Montelukast are spiked with the impurity at the 100% level and analyzed. The %RSD of the results should be ≤ 10.0%.

  • Intermediate Precision: The repeatability assay is performed again by a different analyst on a different day using a different instrument. The %RSD is calculated.[10]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio of 3:1.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1 or by establishing the lowest concentration that satisfies precision (%RSD ≤ 10%) and accuracy criteria.[4]

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions.

  • Parameters to Vary: Flow rate (±0.1 mL/min), column temperature (±5 °C), pH of the mobile phase buffer (±0.2 units).[10]

  • Acceptance Criteria: The system suitability parameters (e.g., resolution) should remain within acceptable limits, demonstrating the method's reliability during normal usage.[10]

Conclusion

The stability-indicating RP-HPLC method detailed in this application note is a robust, specific, and accurate procedure for the quantitative determination of Montelukast Methyl Ketone impurity in Montelukast Sodium bulk drug. Adherence to the outlined protocol and the successful completion of the ICH Q2(R1) validation parameters will ensure that the method is reliable for its intended purpose in a quality control environment, ultimately contributing to the safety and quality of the final pharmaceutical product.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Montelukast. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2017). Validated UV Spectroscopic Method for Estimation of Montelukast sodium from Bulk and Tablet Formulations. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • Sharma, H. K., et al. (n.d.). A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. SciSpace. Retrieved from [Link]

  • SciSpace. (n.d.). Stability indicating uv spectrophotometric method for simultaneous estimation of montelukast sodium and theophylline in combined. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Spectrophotometric determination of montelukast sodium in bulk and pharmaceutical formulations. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Montelukast. Retrieved from [Link]

  • Preprints.org. (2024). High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications in drug development. Retrieved from [Link]

  • ResearchGate. (2012). validated uv spectroscopic method for estimation of montelukast sodium from bulk and tablet formulations. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Spectrophotometric Determination of Montelukast Sodium and Levocetirizine Dihydrochloride in Tablet Dosage Form by AUC Curve Method. Retrieved from [Link]

  • Google Patents. (2020). CN111307979A - Montelukast sodium and related substance detection method of preparation thereof.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Veeprho. (n.d.). Montelukast (3S) Hydroxy Methyl Ketone | CAS 184764-13-4. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2021). A Review on Toxicological Study of Montelukast Impurities or Related Product. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. Retrieved from [Link]

Sources

Method

Application Note: A Comprehensive Guide to the Analytical Techniques for Impurity Profiling of Montelukast

Introduction: The Criticality of Impurity Profiling in Montelukast Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist, widely prescribed for the management of asthma and allergic rhinitis.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Impurity Profiling in Montelukast

Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist, widely prescribed for the management of asthma and allergic rhinitis.[1][2] The safety and efficacy of any pharmaceutical active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities, which are unwanted chemical substances, can arise during the synthesis, purification, and storage of the drug substance.[3][4] These impurities may or may not have pharmacological or toxicological activity, but their presence, even in trace amounts, can impact the quality and safety of the final drug product.[3] Therefore, rigorous analytical control of impurities is a mandatory requirement for regulatory approval and to ensure patient safety.

This application note provides a comprehensive overview of the analytical techniques for the impurity profiling of Montelukast. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for the identification, quantification, and control of Montelukast impurities. The methodologies described herein are grounded in established pharmacopeial methods and the latest scientific literature, aligning with the principles of the International Council for Harmonisation (ICH) guidelines.[3][5][6]

Regulatory Framework: Understanding ICH Guidelines for Impurities

The International Council for Harmonisation (ICH) has established a set of guidelines that are globally recognized for the regulation of pharmaceuticals. The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," is particularly pertinent to the discussion of Montelukast impurity profiling.[3][5] This guideline provides a framework for the reporting, identification, and qualification of impurities.

Key Thresholds Defined by ICH Q3A(R2):

ThresholdDefinitionTypical Value for Montelukast (Maximum Daily Dose > 2g/day is not applicable)
Reporting Threshold The level at or above which an impurity must be reported in the regulatory submission.0.05%
Identification Threshold The level at or above which an impurity's structure must be elucidated.0.10%
Qualification Threshold The level at or above which an impurity's biological safety must be established.0.15%

These thresholds are crucial in guiding the analytical chemist's efforts, determining the necessary sensitivity and specificity of the analytical methods to be developed and validated.

Strategic Approach to Impurity Profiling: Forced Degradation Studies

To develop a robust and stability-indicating analytical method, it is essential to understand the potential degradation pathways of Montelukast. Forced degradation, or stress testing, is a critical component of this process. It involves subjecting the drug substance to a variety of harsh conditions to accelerate its degradation and generate potential impurities that could form during storage and handling.[7][8][9]

Typical Forced Degradation Conditions for Montelukast:

  • Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 1N HCl) at elevated temperatures.[9][10] Montelukast has been shown to be susceptible to acidic conditions.[11]

  • Basic Hydrolysis: Exposure to a strong base like sodium hydroxide (e.g., 1N NaOH) at elevated temperatures.[10]

  • Oxidative Degradation: Reaction with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).[9][10] The thioether linkage in Montelukast is susceptible to oxidation, potentially forming the sulfoxide impurity.[12][13]

  • Thermal Degradation: Heating the solid drug substance at high temperatures (e.g., 105°C).[10]

  • Photolytic Degradation: Exposing the drug substance to UV and visible light.[10][14] Montelukast is known to be light-sensitive.[12]

The results of these studies are instrumental in developing a stability-indicating method that can separate the active ingredient from all potential degradation products and process-related impurities.

Core Analytical Techniques for Montelukast Impurity Profiling

The primary analytical techniques for the impurity profiling of Montelukast are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods offer the necessary resolution, sensitivity, and specificity to detect, quantify, and identify impurities at the levels mandated by regulatory agencies.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Reverse-phase HPLC (RP-HPLC) with UV detection is the workhorse for the routine quality control of Montelukast and its impurities.[10][15] The method's ability to separate a wide range of compounds with high efficiency and precision makes it ideal for quantifying known and unknown impurities.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Montelukast API/Formulation Dissolve Dissolve in Diluent Sample->Dissolve Spike Spike with Impurity Standards (for validation) Dissolve->Spike Inject Inject into HPLC System Spike->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Identify Impurity Identification (RRT) Integrate->Identify Quantify Quantification (% Area) Identify->Quantify Report Generate Report Quantify->Report caption Workflow for Montelukast Impurity Profiling by HPLC.

Caption: Workflow for Montelukast Impurity Profiling by HPLC.

This protocol is a representative example based on published methods and may require optimization for specific applications.[10][15]

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Orthophosphoric acid in water
Mobile Phase B Acetonitrile:Water (95:5 v/v)
Gradient Program Time (min)
0
10
15
20
30
32
40
Flow Rate 1.5 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 20 µL

Preparation of Solutions:

  • Diluent: Methanol and water (9:1 v/v).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Montelukast reference standard in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Montelukast drug substance or a powdered portion of the dosage form in the diluent to achieve a target concentration (e.g., 1 mg/mL).[2]

  • System Suitability Solution: A solution containing Montelukast and known impurities (e.g., from the USP) to verify the performance of the chromatographic system.[13]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the system suitability solution and verify that the resolution between critical pairs (e.g., Montelukast and its cis-isomer) meets the predefined criteria (e.g., >2.0).

  • Inject the standard solution in replicate (e.g., n=5) and check the precision of the peak areas (%RSD < 2.0%).

  • Inject the sample solution.

  • Identify the impurity peaks in the sample chromatogram based on their relative retention times (RRT) compared to the Montelukast peak.

  • Calculate the percentage of each impurity using the area normalization method, assuming a response factor of 1.0 for unknown impurities unless otherwise determined.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

While HPLC-UV is excellent for quantification, it provides limited structural information about unknown impurities. LC-MS is a powerful hyphenated technique that couples the separation capabilities of liquid chromatography with the mass-analyzing power of mass spectrometry.[16][17] This combination is invaluable for the structural elucidation of unknown impurities detected during routine analysis or forced degradation studies.

Impurity_ID_Workflow Start Unknown Impurity Detected by HPLC > Identification Threshold LCMS_Analysis Perform LC-MS Analysis Start->LCMS_Analysis MS_Data Acquire Mass Spectrum (MS1) LCMS_Analysis->MS_Data MW_Determination Determine Molecular Weight MS_Data->MW_Determination MSMS_Analysis Perform Tandem MS (MS/MS) Analysis MW_Determination->MSMS_Analysis Fragmentation_Data Obtain Fragmentation Pattern MSMS_Analysis->Fragmentation_Data Structure_Elucidation Propose Structure based on MW and Fragments Fragmentation_Data->Structure_Elucidation Compare Compare with Known Impurities/Degradants Structure_Elucidation->Compare Known Known Impurity Compare->Known Match Novel Novel Impurity Compare->Novel No Match Isolate_Characterize Isolate and Characterize (e.g., NMR) Novel->Isolate_Characterize caption Decision Tree for Impurity Identification using LC-MS.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Montelukast Methyl Ketone Peak Tailing in HPLC: A Technical Support Guide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Montelukast Methyl Ketone. As S...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Montelukast Methyl Ketone. As Senior Application Scientists, we understand that chromatographic excellence is paramount for accurate quantification and robust method development. This resource provides in-depth, experience-driven solutions to diagnose and resolve this common analytical challenge.

Understanding the Challenge: Montelukast Methyl Ketone and Peak Tailing

Montelukast Methyl Ketone is a known impurity and related compound of Montelukast, a leukotriene receptor antagonist.[1][2] Its chemical structure, which includes a basic nitrogen-containing quinoline ring, makes it susceptible to problematic interactions with the stationary phase in reversed-phase HPLC, often leading to asymmetrical peaks.

Peak tailing is a chromatographic phenomenon where the latter half of a peak is broader than the front half, resulting in an asymmetry factor greater than 1.[3][4] This is not merely a cosmetic issue; it can significantly compromise the accuracy of integration and reduce the resolution between adjacent peaks.[5] For basic compounds like Montelukast Methyl Ketone, the primary cause of peak tailing is often secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[4][5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is Montelukast Methyl Ketone?

A1: Montelukast Methyl Ketone (CAS No: 937275-23-5) is a known impurity of Montelukast.[1][2][9] It is also referred to as Montelukast EP Impurity F or Montelukast USP Related Compound E.[1][2]

Q2: What are the primary causes of peak tailing for basic compounds in reversed-phase HPLC?

A2: The most common causes include:

  • Secondary Silanol Interactions: Interaction between the basic analyte and acidic residual silanol groups on the silica stationary phase.[4][5][6][7][8]

  • Mobile Phase pH: A mobile phase pH close to the analyte's pKa can lead to the presence of both ionized and non-ionized forms, causing peak distortion.[6][10]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[7][11]

  • Column Contamination or Degradation: Accumulation of contaminants or the formation of a void at the column inlet can disrupt the sample path.[4][12]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector and detector can cause band broadening.[6]

Q3: Why are silanol groups problematic?

A3: Residual silanol groups on the silica surface can become ionized (negatively charged) at mobile phase pH values above approximately 3-4.[3][6] Basic compounds, like Montelukast Methyl Ketone, can be protonated (positively charged) and undergo strong, undesirable ionic interactions with these ionized silanols.[3][8] This secondary retention mechanism is slower and less uniform than the primary hydrophobic interaction, leading to peak tailing.[13]

In-Depth Troubleshooting Guides

Guide 1: Systematic Mobile Phase Optimization

Optimizing the mobile phase is often the most effective first step in mitigating peak tailing. This process involves a systematic evaluation of pH, buffer concentration, and organic modifier.

Step 1: Mobile Phase pH Adjustment

  • Rationale: The ionization state of both the analyte and the residual silanols is pH-dependent. At a low pH (typically ≤ 3), the ionization of acidic silanol groups is suppressed, minimizing secondary interactions with basic analytes.[3][5][7]

  • Protocol:

    • Prepare a mobile phase with a low pH using an appropriate buffer or acid additive. Common choices include 0.1% formic acid or a phosphate buffer adjusted to a pH between 2.5 and 3.0.[14]

    • Ensure that your HPLC column is stable at low pH. Many modern columns are designed for this, but it's crucial to check the manufacturer's specifications.[3][14]

    • Inject the Montelukast Methyl Ketone standard and observe the peak shape. A significant improvement in symmetry is expected.

Step 2: Buffer Concentration and Type

  • Rationale: Increasing the buffer concentration in the mobile phase can help to mask the active silanol sites on the column surface, reducing secondary interactions.[5]

  • Protocol:

    • If operating at a mid-range pH, try increasing the buffer concentration (e.g., from 10 mM to 25-50 mM).[5][14]

    • Be mindful of buffer solubility in the organic modifier, especially with acetonitrile.[4]

    • Evaluate different buffer salts, as they can have varying effects on peak shape.[4]

Step 3: Use of Mobile Phase Additives (Competing Bases)

  • Rationale: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.[7][11] The competing base will preferentially interact with the silanols, reducing the secondary interactions with the analyte.[4]

  • Protocol:

    • Add a low concentration of a competing base (e.g., 0.05-0.1% TEA) to the mobile phase.[11]

    • Note that prolonged use of amine additives can shorten column lifetime and may not be suitable for LC-MS applications.[4]

Step 4: Choice of Organic Modifier

  • Rationale: The choice of organic modifier can influence peak shape. Methanol is more effective at masking silanol groups through hydrogen bonding compared to acetonitrile.[13]

  • Protocol:

    • If currently using acetonitrile, try substituting it with methanol, or use a mixture of the two.

    • Re-optimize the gradient or isocratic conditions as the solvent strength will change.

ParameterRecommendationRationale
Mobile Phase pH ≤ 3.0Suppresses silanol ionization.[3][5][7]
Buffer Concentration 25-50 mMMasks active silanol sites.[5][14]
Additives 0.05-0.1% TEAActs as a competing base.[11]
Organic Modifier MethanolBetter at masking silanols.[13]
Guide 2: Systematic Column and Hardware Evaluation

If mobile phase optimization does not resolve the peak tailing, the issue may lie with the column or the HPLC system hardware.

Step 1: Column Evaluation

  • Rationale: Column performance degrades over time due to contamination or loss of stationary phase.[4] A void at the head of the column can also cause peak distortion.[5][14]

  • Protocol:

    • Check for Contamination: If the column is contaminated, try flushing it with a strong solvent (e.g., 100% acetonitrile or methanol).[4]

    • Check for Voids: If a void is suspected, you can try reversing the column (if the manufacturer allows) and flushing it to waste.[3][4]

    • Use a Guard Column: A guard column can help protect the analytical column from contaminants.[12]

Step 2: Column Selection

  • Rationale: Not all C18 columns are the same. Modern columns often feature advanced technologies to minimize silanol interactions.

  • Recommendations:

    • End-capped Columns: These columns have been treated to reduce the number of free silanol groups.[5][6][7]

    • Base-deactivated Columns: Specifically designed for the analysis of basic compounds.[14]

    • Hybrid Silica Columns: Offer improved pH stability and reduced silanol activity.[7]

    • Columns with Embedded Polar Groups: These can improve peak shape for basic compounds.[15]

Step 3: Hardware Check

  • Rationale: Excessive dead volume in the system can lead to peak broadening and tailing.

  • Protocol:

    • Tubing: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.[6]

    • Fittings: Check for any poorly made connections that could introduce dead volume.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting peak tailing for Montelukast Methyl Ketone.

TroubleshootingWorkflow Start Peak Tailing Observed for Montelukast Methyl Ketone MobilePhase Guide 1: Mobile Phase Optimization Start->MobilePhase AdjustpH Adjust pH to <= 3.0 MobilePhase->AdjustpH OptimizeBuffer Optimize Buffer Concentration/Type AdjustpH->OptimizeBuffer AddCompetingBase Add Competing Base (e.g., TEA) OptimizeBuffer->AddCompetingBase ChangeModifier Switch to Methanol AddCompetingBase->ChangeModifier CheckResolution1 Is Peak Shape Acceptable? ChangeModifier->CheckResolution1 ColumnHardware Guide 2: Column & Hardware Evaluation CheckResolution1->ColumnHardware No End Problem Resolved CheckResolution1->End Yes EvaluateColumn Evaluate Current Column (Flush, Reverse) ColumnHardware->EvaluateColumn SelectNewColumn Select a Modern Column (End-capped, Hybrid) EvaluateColumn->SelectNewColumn CheckHardware Check for Extra-Column Volume SelectNewColumn->CheckHardware CheckResolution2 Is Peak Shape Acceptable? CheckHardware->CheckResolution2 CheckResolution2->End Yes ContactSupport Consult Further Technical Support CheckResolution2->ContactSupport No

Caption: A stepwise guide to troubleshooting peak tailing.

The Mechanism of Silanol Interaction

Understanding the chemical interactions at the stationary phase surface is key to effective troubleshooting. The following diagram illustrates how basic analytes interact with ionized silanol groups.

SilanolInteraction cluster_surface Silica Surface (pH > 4) Silica Si Oxygen1 O Silica->Oxygen1 Oxygen2 O Silica->Oxygen2 Silanol Si-O⁻ Analyte Analyte-NH⁺ (e.g., Montelukast Methyl Ketone) Analyte->Silanol Ionic Interaction (Causes Tailing)

Caption: Ionic interaction between a basic analyte and a silanol group.

By systematically addressing the factors outlined in this guide, from mobile phase composition to column selection and hardware optimization, you can effectively troubleshoot and resolve peak tailing issues for Montelukast Methyl Ketone, leading to more accurate and reliable HPLC results.

References

  • Chrom Tech, Inc. (2025, October 28).
  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Restek. LC Troubleshooting—All of My Peaks are Tailing!
  • MedKoo Biosciences. Montelukast methyl ketone | CAS# 937275-23-5.
  • Crawford Scientific. The Theory of HPLC Column Chemistry.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • Taylor, T. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC Europe.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • LCGC International. (2013, May 1). HPLC Column Selection.
  • Benchchem. Troubleshooting Peak Tailing for Diphenylamine (DPA) in Reverse-Phase HPLC: A Technical Support Guide.
  • Agilent.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide.
  • ChemicalBook. (2025, August 21). Montelukast Methyl Ketone | 937275-23-5.
  • CymitQuimica. CAS 937275-23-5: Montelukast Methyl Ketone.
  • Pharmaffili

Sources

Optimization

Technical Support Center: Optimization of Mobile Phase for Montelukast Impurity Separation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the chromatographic analysis of Montelukast and its related impurities. This document is designed for researchers, analytical s...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic analysis of Montelukast and its related impurities. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into optimizing the mobile phase for robust and reliable impurity separation by High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to ensure the integrity of your analytical results.

Section 1: Fundamentals of Mobile Phase Selection for Montelukast Analysis

This section addresses foundational questions regarding the principles of mobile phase design for the successful separation of Montelukast and its impurities.

Q1: Why is Reversed-Phase HPLC (RP-HPLC) the standard method for Montelukast impurity analysis?

A1: Montelukast is a relatively non-polar, hydrophobic molecule, making it ideally suited for retention and separation on a non-polar stationary phase, such as C18 or C8.[1][2] RP-HPLC allows for the use of aqueous-organic mobile phases, which provide excellent control over the retention and selectivity of Montelukast and its various impurities, which span a range of polarities.[3]

Q2: What are the critical components of a mobile phase for this separation, and what is their function?

A2: A typical mobile phase consists of two main components:

  • Aqueous Component (Solvent A): This is usually an acidic buffer solution (e.g., phosphate, acetate) or an aqueous solution containing an acid like orthophosphoric acid (OPA) or trifluoroacetic acid (TFA).[3][4][5] Its primary role is to control the pH and suppress the ionization of acidic and basic functional groups in the analytes, leading to better retention and improved peak shape.

  • Organic Modifier (Solvent B): Acetonitrile (ACN) or methanol (MeOH) are the most common choices. This component is the "strong" solvent that elutes the analytes from the column. The type and proportion of the organic modifier are primary levers for adjusting retention times and selectivity.

Q3: How does mobile phase pH impact the separation of Montelukast and its impurities?

A3: The pH of the aqueous component is arguably the most critical parameter. Montelukast sodium contains a carboxylic acid functional group, making it an acidic compound.[2] To achieve good retention on a C18 column and prevent peak tailing, the analysis must be performed at a pH well below the pKa of the carboxylic acid (typically 2 pH units below). This ensures the molecule is in its neutral, non-ionized form, increasing its hydrophobicity and interaction with the stationary phase. Many successful methods employ a pH in the range of 2.5 to 4.5.[6][7] At higher pH, the carboxylate anion is formed, leading to poor retention and asymmetrical peaks.

Q4: Should I use Acetonitrile or Methanol as the organic modifier?

A4: Both ACN and MeOH can be used, but they offer different selectivities.

  • Acetonitrile (ACN) is generally the preferred organic modifier for Montelukast impurity methods. It has a lower viscosity, allowing for higher flow rates and efficiency, and a lower UV cutoff wavelength. It often provides sharper peaks and better resolution in gradient elution.[3][8]

  • Methanol (MeOH) can be a valuable tool for altering selectivity. If two impurities are co-eluting with an ACN-based mobile phase, switching to or incorporating MeOH can change the elution order and achieve separation.[9]

Q5: Is a gradient or isocratic elution better for impurity profiling?

A5: For impurity profiling, where analytes with a wide range of polarities must be separated, gradient elution is almost always superior.[3][6][8] An isocratic method (constant mobile phase composition) that provides good resolution for early-eluting polar impurities will result in excessively long retention times and broad peaks for late-eluting non-polar impurities. Conversely, an isocratic method strong enough to elute non-polar impurities quickly will cause polar impurities to co-elute near the void volume. A gradient program, which starts with a lower percentage of organic modifier and gradually increases it, allows for the effective separation of all impurities within a single, efficient run.[10]

Section 2: Troubleshooting Guide for Montelukast Impurity Separation

This guide addresses specific experimental problems in a question-and-answer format.

Q: I'm observing poor resolution between the main Montelukast peak and a known impurity.

A: This is a common challenge indicating that the method's selectivity needs improvement.

  • Initial Approach: Modify the Gradient. The simplest first step is to flatten the gradient around the elution time of the critical pair. A shallower gradient slope increases the separation between closely eluting peaks.

  • Change Organic Modifier: If modifying the gradient is insufficient, altering the selectivity is necessary. Try replacing Acetonitrile with Methanol or using a ternary mixture (e.g., Water/ACN/MeOH). The different solvent-analyte interactions can significantly change relative retention times.[9]

  • Adjust pH: A small change in the mobile phase pH (e.g., ± 0.2 units) can alter the ionization state of certain impurities, especially if they have different pKa values than Montelukast, thereby changing selectivity.

  • Change Stationary Phase: Consider a column with a different chemistry. If you are using a standard C18, a phenyl-hexyl phase can offer different selectivity due to π-π interactions, which can be beneficial for separating aromatic compounds like Montelukast and its impurities.[11]

Q: The Montelukast peak is tailing significantly. What is the cause and how can I fix it?

A: Peak tailing for Montelukast is often caused by secondary interactions between the basic quinoline nitrogen on the molecule and acidic silanol groups on the silica-based column packing.[12]

  • Lower the Mobile Phase pH: Reducing the pH to ~2.5-3.0 protonates the residual silanol groups, minimizing their ability to interact with the basic analyte.[6]

  • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. Ensure you are using a high-quality, fully end-capped column specifically designed for analyzing basic compounds.

  • Check for Column Overload: Injecting too much sample can saturate the column and cause peak distortion. Try reducing the injection volume or sample concentration.[12]

Q: After performing a forced degradation study, I see new peaks that co-elute with my known impurities. What should I do?

A: This indicates a lack of specificity, a critical failure for a stability-indicating method. The method must be re-optimized to separate the degradation products from all known process impurities and the active pharmaceutical ingredient (API).

  • Analyze Stressed Samples Individually: Inject samples from each stress condition (e.g., acid, base, peroxide, heat, light) separately to identify the retention times of the major degradants.[3][7]

  • Spike and Analyze: Prepare a sample containing the Montelukast API, all known process impurities, and an aliquot of a stressed sample.

  • Re-optimize the Gradient: Adjust the gradient program, focusing on the regions where co-elution occurs. You may need to introduce shallow gradient segments or even isocratic holds to resolve the critical pairs.[8] This process is iterative and requires careful evaluation of the resolution between all peaks.

Q: My retention times are drifting between injections. Why is this happening?

A: Unstable retention times point to a lack of system equilibrium or changes in mobile phase conditions.

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection. For gradient methods, a proper re-equilibration step at the end of each run is crucial. A good rule of thumb is to flush the column with 10-20 column volumes of the starting mobile phase.

  • Inaccurate Mobile Phase Preparation: Small errors in pH adjustment or solvent ratios can lead to significant shifts. Always use a calibrated pH meter and Class A volumetric glassware. Prepare fresh mobile phase daily.

  • Temperature Fluctuations: Column temperature directly affects retention time. Use a column oven to maintain a constant, elevated temperature (e.g., 30-40 °C), which also improves efficiency and reduces viscosity.[1][13]

  • Pump Performance: Inconsistent flow rates from a malfunctioning pump can cause drift. Check for leaks and ensure the pump is properly primed and purged.

Section 3: Experimental Protocols & Data
Protocol 1: Systematic Mobile Phase Optimization Workflow

This protocol outlines a logical sequence for developing a robust separation method.

  • Step 1: Analyte & Column Selection:

    • Obtain reference standards for Montelukast and all known related substances.

    • Select a high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm or 150 mm x 4.6 mm, 3.5 µm) as a starting point.[3][8]

  • Step 2: Initial Screening (Scouting Gradient):

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[3][8]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Run a fast, linear gradient from 5% to 95% B over 20-30 minutes.

    • Objective: Elute all compounds and get a general idea of their retention behavior.

  • Step 3: pH Optimization:

    • Prepare Mobile Phase A at three different pH values (e.g., 2.5, 3.0, 3.5) using a phosphate buffer.

    • Run the scouting gradient at each pH.

    • Objective: Evaluate the effect of pH on retention, peak shape (especially for the API), and selectivity between critical pairs. Select the pH that provides the best overall chromatography.

  • Step 4: Organic Modifier Optimization:

    • If resolution is still inadequate, repeat Step 3 using Methanol as Mobile Phase B.

    • Objective: Compare the selectivity offered by ACN and MeOH. The solvent that provides a better spatial separation of peaks is preferred.

  • Step 5: Gradient Optimization:

    • Based on the best conditions from the screening steps, refine the gradient.

    • Use the retention times from the scouting run to create a multi-step gradient:

      • Start with a shallow gradient in the region where most impurities elute.

      • Steepen the gradient to elute more retained compounds.

      • Incorporate a final high-organic wash step to clean the column.

    • Objective: Achieve a minimum resolution (Rs) of 1.5 between all adjacent peaks.

  • Step 6: Validation:

    • Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[14][15]

Data Presentation: Example HPLC Methods

The following table summarizes typical starting conditions reported in the literature for Montelukast impurity analysis.

ParameterMethod 1[6]Method 2[3][8]Method 3[9]
Column C18Atlantis dC18 (250 x 4.6 mm, 5 µm)Hypersil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A Phosphate Buffer (pH 2.5)0.1% Orthophosphoric Acid in Water0.02M Ammonium Acetate (pH 5.5)
Mobile Phase B AcetonitrileAcetonitrile/Water (95:5 v/v)Methanol/Acetonitrile (84:16 v/v)
Elution Mode GradientGradientIsocratic (for combination drug)
Flow Rate Not Specified1.5 mL/min1.0 mL/min
Detection UV225 nm244 nm
Section 4: Visualizations
Diagram 1: Workflow for Mobile Phase Development

MobilePhaseDevelopment cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Select Column & Analytes Scout Run Fast Scouting Gradient (e.g., ACN/0.1% OPA) Start->Scout Eval1 Evaluate Peak Shape & General Separation Scout->Eval1 Opt_pH Optimize pH (e.g., 2.5, 3.0, 3.5) Eval1->Opt_pH Proceed Opt_Solvent Optimize Organic Modifier (ACN vs. MeOH) Opt_pH->Opt_Solvent Opt_Grad Refine Gradient Profile (Adjust Slope & Hold Times) Opt_Solvent->Opt_Grad Eval2 Resolution > 1.5 for all peaks? Opt_Grad->Eval2 Eval2->Opt_pH No, Re-optimize Validate Perform Method Validation (ICH Q2(R1)) Eval2->Validate Yes Final Final Method Validate->Final

Caption: A systematic workflow for HPLC mobile phase development.

Diagram 2: Troubleshooting Logic for Poor Resolution

Troubleshooting Start Problem: Poor Resolution (Rs < 1.5) Step1 Is the gradient slope optimized for the critical pair? Start->Step1 Action1 Flatten the gradient around the co-eluting peaks. Step1->Action1 No Step2 Have you tried altering solvent selectivity? Step1->Step2 Yes Action1->Step2 Action2 Switch organic modifier (ACN <-> MeOH) or try ternary mixture. Step2->Action2 No Step3 Have you evaluated the effect of pH? Step2->Step3 Yes Action2->Step3 Action3 Adjust pH by ±0.2 units to alter selectivity. Step3->Action3 No Success Resolution Achieved Step3->Success Yes Action3->Success

Caption: A decision tree for troubleshooting poor peak resolution.

References
  • Alsante, K. M., et al. (2022). Stability-indicating Liquid Chromatography Method Development and Validation for Impurity Profiling of Montelukast Sodium in Bulk Drug and Tablet Dosage Form. Biomedical Chromatography, e5330. [Link]

  • Rashmitha, N., et al. (2010). A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. Journal of Chemistry. [Link]

  • Patel, K. K., et al. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Montelukast Sodium and Desloratadine in Pharmaceutical Dosage Form. Journal of Pharmaceutical Science and Bioscientific Research, 6(3), 291-299. [Link]

  • Jadhav, S. B., et al. (2014). Validated Stability-Indicating Isocratic RP-HPLC Method of estimation of Montelukast Sodium and Fexofenadine hydrochloride in Bulk and in Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3853. [Link]

  • Sharma, H. K., et al. (2010). A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. E-Journal of Chemistry, 7(2), 555-562. [Link]

  • Bhatt, D., & Patel, M. (2022). Optimization of HPLC method for the analysis of Montelukast sodium in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 184, 1-8. [Link]

  • Reddy, B. S., et al. (2015). Stability Indicating HPLC Method for the Simultaneous Estimation of Montelukast Sodium and Desloratadine in its Dosage Form. ResearchGate. [Link]

  • Patel, M., et al. (2019). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF MONTELUKAST SODIUM AND BILASTINE. JETIR, 6(5). [Link]

  • Sharma, H. K., et al. (2010). A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. ResearchGate. [Link]

  • Eldin, A. B., et al. (2011). Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design. ResearchGate. [Link]

  • Sharma, H. K., et al. (2010). A Validated RP-HPLC Method for the Determination of Impurities inMontelukast Sodium. Semantic Scholar. [Link]

  • Radhakrishna, T., et al. (2002). Development and validation of a RP-HPLC method for estimation of montelukast sodium in bulk and in tablet dosage form. Indian Journal of Pharmaceutical Sciences, 64(5), 451-454. [Link]

  • Singh, S., et al. (2010). Development and validation of a RP-HPLC method for estimation of montelukast sodium in bulk and in tablet dosage form. Indian Journal of Pharmaceutical Sciences. [Link]

  • HELIX Chromatography. HPLC Analysis of Drug Montelukast and Related Impurities on Heritage MA Mixed-Mode Column. HELIX Chromatography. [Link]

  • USP-NF. (2010). Montelukast Sodium. Pharmacopeial Forum, 36(1). [Link]

  • Kumar, B. S., et al. (2018). A VALIDATED STABILITY-INDICATING AND LC-MS COMPATIBLE METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES AND ASSAY OF MONTELUKAST SODIUM AND LEVOCETIRIZINE HCL BY U-HPLC IN TABLET DOSAGE FORM. Indo American Journal of Pharmaceutical Sciences, 05(03), 1368-1382. [Link]

  • Kumar, I. V. S., et al. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 23(10), 4539-4546. [Link]

  • Koradia, S., et al. (2016). Separation and Simultaneous Quantitation of Montelukast Sodium and Ebastine in Tablets by using Stability-Indicating Liquid. International Journal of Pharmaceutical Investigation, 6(2), 112-118. [Link]

  • Shimadzu. (2020). Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. Shimadzu Corporation. [Link]

  • Vaishali, et al. (2021). Equivalent Method Development and Cross Validation against Pharmacopoeial Method of Montelukast Sodium by HPLC. Journal of Pharmaceutical Research International, 33(51A), 88-106. [Link]

  • Jakaria, M., et al. (2015). In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. Asian Journal of Pharmaceutical Analysis, 5(1), 18-23. [Link]

  • Reddy, G. O., et al. (2012). Isolation and Identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation. ResearchGate. [Link]

  • Sharma, H. K., et al. (2010). A Validated RP-HPLC Method for the Determination of Impurities inMontelukast Sodium. ResearchGate. [Link]

  • Singh, A., et al. (2021). A Review on Toxicological Study of Montelukast Impurities or Related Product. International Journal of Pharmaceutical Research, 13(2). [Link]

  • Shah, D. A., & Patel, C. N. (2020). Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. CHARUSAT Journal, 2(1). [Link]

  • Lee, S., et al. (2021). Enhanced Stability and Compatibility of Montelukast and Levocetirizine in a Fixed-Dose Combination Monolayer Tablet. Pharmaceutics, 13(8), 1234. [Link]

Sources

Troubleshooting

Degradation pathway of Montelukast under acidic stress

Introduction This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals investigating the stability of Montelukast, with a specific focus on its degradation pathwa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals investigating the stability of Montelukast, with a specific focus on its degradation pathway under acidic stress conditions. As a selective leukotriene receptor antagonist, understanding the chemical stability of Montelukast is paramount for ensuring its quality, safety, and efficacy in pharmaceutical formulations.[1][2] This document provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols grounded in established scientific literature.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: How stable is Montelukast in acidic conditions, and what are the primary concerns?

Montelukast is known to be susceptible to degradation under acidic conditions.[3][4][5] The primary concern is the chemical modification of the parent molecule, leading to the formation of degradation products that may lack therapeutic activity and, in a worst-case scenario, could introduce toxicological risks. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, consistently show significant degradation of Montelukast when exposed to acidic media.[2][3] The thioether linkage within the Montelukast structure is a key site of instability, making it prone to oxidation.[6][7]

Q2: What are the major degradation products of Montelukast formed under acidic stress?

Under acidic stress, two principal degradation pathways are commonly observed: oxidation and isomerization.

  • Montelukast Sulfoxide (Impurity C): The most prominently reported degradation product is Montelukast sulfoxide.[8][9][10][11] This occurs via the oxidation of the thioether sulfur atom. While oxidation can also be induced by peroxides or light, acidic conditions can facilitate this transformation.[12][13] This impurity is pharmacologically inactive and its presence can reduce the effective dose of the drug.[14]

  • Montelukast cis-Isomer (Impurity G): While primarily known as a photolytic degradant, the formation of the cis (or Z) isomer at the styryl double bond can also be observed under certain stress conditions.[6][14][15] Acidic conditions can potentially create an environment that facilitates this isomerization from the therapeutically active trans (E) form.

A summary of key degradation products is provided below.

Degradation Product NameCommon Impurity DesignationFormation PathwayAnalytical Identification
Montelukast SulfoxideImpurity C / Imp-AOxidation of thioetherLC-MS, HPLC-UV[4][15]
Montelukast cis-IsomerImpurity GIsomerization of double bondHPLC-UV[15]
Dehydrated Montelukast-Dehydration of tertiary alcoholLC-MS[6]
Impurity FImp-FAcid-catalyzed degradationHPLC[4]
Q3: What is the underlying mechanism for the formation of Montelukast Sulfoxide in an acidic medium?

The formation of Montelukast sulfoxide is a classic oxidation reaction targeting the electron-rich sulfur atom in the thioether linkage. The mechanism, while often accelerated by oxidizing agents, can be understood through the following principles:

  • Nucleophilicity of Sulfur: The sulfur atom in the thioether moiety is nucleophilic and susceptible to attack by electrophilic oxygen species.

  • Protonation: In an acidic medium, protonation of the thioether is unlikely to be the primary activating step. However, the acidic environment can influence the presence and reactivity of trace oxidants (e.g., dissolved oxygen activated by metal ions) that may be present in the solution.

  • Oxidant Attack: The oxidant directly attacks the sulfur atom, leading to the formation of a sulfoxide. The reaction results in a chiral center at the sulfur atom, potentially forming diastereomers.[8]

The diagram below illustrates this primary degradation pathway.

G montelukast Montelukast (trans-Isomer, Thioether) sulfoxide Montelukast Sulfoxide (trans-Isomer) montelukast->sulfoxide  Acidic Stress  + Oxidation cis_isomer Montelukast cis-Isomer montelukast->cis_isomer  Acidic Stress  + Isomerization

Caption: Primary degradation pathways of Montelukast under acidic stress.

Experimental Protocols & Methodologies

Protocol 1: Performing an Acidic Forced Degradation Study

This protocol describes a typical procedure for subjecting Montelukast to acidic stress conditions to generate and identify degradation products, consistent with ICH guidelines.[3][16]

Objective: To induce and quantify the degradation of Montelukast under controlled acidic conditions.

Materials:

  • Montelukast drug substance or product

  • Hydrochloric acid (HCl), 0.1 N solution

  • Sodium hydroxide (NaOH), 0.1 N solution (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Volumetric flasks, pipettes

  • Water bath or incubator set to 60°C

  • pH meter

Procedure:

  • Sample Preparation: Accurately weigh an amount of Montelukast powder (or powdered tablets) and dissolve it in a suitable volume of methanol or acetonitrile to prepare a stock solution of approximately 1 mg/mL.

  • Stress Application: Transfer an aliquot of the stock solution into a volumetric flask. Add an equal volume of 0.1 N HCl. For example, mix 5 mL of stock solution with 5 mL of 0.1 N HCl.

  • Incubation: Place the flask in a water bath or incubator maintained at 60°C. Refluxing the sample is also a common practice.[3] The duration can vary, but initial time points of 2, 4, and 8 hours are recommended. The goal is to achieve 5-20% degradation.

  • Neutralization: After the specified time, cool the solution to room temperature. Carefully neutralize the solution by adding an equivalent volume of 0.1 N NaOH. Check the pH to ensure it is near neutral (pH 6.8-7.2).

  • Dilution & Analysis: Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL).

  • Control Sample: Prepare a control sample by subjecting the drug substance to the same conditions (temperature, time) but using purified water instead of acid.

  • Analysis: Analyze the stressed and control samples using a validated, stability-indicating HPLC method (see Protocol 2).

Q4: I am having trouble separating Montelukast from its sulfoxide peak using HPLC. What can I do?

This is a common challenge due to the structural similarity of the two compounds. Here are several troubleshooting steps based on chromatographic principles:

  • Optimize Mobile Phase pH: The retention of Montelukast, which is an acid, is highly sensitive to the pH of the mobile phase.[12] Lowering the pH (e.g., to 3.0-3.5 using a buffer like ammonium acetate or phosphate) will suppress the ionization of the carboxylic acid group, increasing its retention and potentially improving resolution from the sulfoxide.

  • Adjust Organic Modifier Ratio: Systematically vary the ratio of your organic solvent (acetonitrile or methanol) to the aqueous buffer. A shallower gradient or a lower percentage of the organic modifier in an isocratic method will increase retention times and may enhance separation.

  • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a combination of both. Methanol has different selectivity compared to acetonitrile and can alter the elution order or improve the resolution between closely related compounds.

  • Select a Different Column Chemistry: If optimization of the mobile phase is insufficient, consider a column with a different stationary phase. While a C18 column is standard, a phenyl-hexyl or a polar-embedded phase column can offer different selectivity based on pi-pi interactions or hydrogen bonding, which may be effective for separating the parent drug from its sulfoxide.[9]

The workflow for method development and troubleshooting is visualized below.

G cluster_0 Method Development Workflow start Poor Peak Resolution (Montelukast & Sulfoxide) ph Adjust Mobile Phase pH (e.g., pH 3.0-3.5) start->ph organic Modify Organic Ratio (e.g., decrease ACN %) ph->organic solvent Change Organic Solvent (ACN vs. MeOH) organic->solvent column Switch Column Chemistry (e.g., Phenyl-Hexyl) solvent->column end Achieve Baseline Separation (Rs > 1.5) column->end

Caption: Troubleshooting workflow for HPLC peak separation.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for a robust, stability-indicating HPLC method for the analysis of Montelukast and its acid-degradation products.[12][17]

Objective: To separate and quantify Montelukast from its degradation products.

ParameterRecommended ConditionRationale / Notes
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good hydrophobic retention for Montelukast.
Mobile Phase A 0.05 M Ammonium Acetate Buffer, pH adjusted to 3.5 with Acetic AcidBuffering at a low pH ensures consistent retention of the acidic analyte.[12]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Elution Mode Isocratic or GradientStart with an isocratic mixture (e.g., 85:15 v/v Mobile Phase B:A). A gradient may be needed for complex mixtures.[4]
Flow Rate 1.0 - 1.5 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 20 µLCan be adjusted based on sample concentration and detector sensitivity.
Detection UV at 254 nm or 285 nmMontelukast has significant absorbance at these wavelengths.[1][12]

System Suitability: Before analysis, ensure the system meets suitability criteria. A resolution factor (Rs) of >1.5 between Montelukast and the closest eluting impurity peak is crucial for a validated stability-indicating method.

References

  • Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. (n.d.). Rasayan Journal. [Link]

  • A Review on Toxicological Study of Montelukast Impurities or Related Product. (2021). Research & Reviews: Journal of Pharmacology and Toxicological Studies. [Link]

  • Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. (2024). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. (2015). ResearchGate. [Link]

  • A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium. (2020). Journal of Applied Pharmaceutical Science. [Link]

  • Specific impurities of montelukast. (2009).
  • A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. (n.d.). Semantic Scholar. [Link]

  • Effect of light and heat on the stability of montelukast in solution and in its solid state. (2007). ResearchGate. [Link]

  • In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. (2015). Asian Journal of Pharmaceutical Analysis. [Link]

  • Formation of % sulfoxide, a photolytic degradant of montelukast, after... (n.d.). ResearchGate. [Link]

  • Separation and Simultaneous Quantitation of Montelukast Sodium and Ebastine in Tablets by using Stability-Indicating Liquid. (n.d.). International Journal of Pharmaceutical Investigation. [Link]

  • A validated stability-indicating and lc-ms compatible method for the determination of related substances. (2018). Indo American Journal of Pharmaceutical Sciences. [Link]

  • Development and Validation of an Isocratic Reverse-Phase High-Performance Liquid Chromat. (n.d.). Journal of Chemical Health Risks. [Link]

  • Effect of light and heat on the stability of montelukast in solution and in its solid state. (n.d.). Ovid. [Link]

  • Effect of light and heat on the stability of montelukast in solution and in its solid state. (2007). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Mariusz Staśkiewicz. (n.d.). Semantic Scholar. [Link]

  • It is a kind of while measuring Montelukast Sodium and its a variety of methods in relation to substance of preparation. (2019).
  • Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™. (n.d.). PubMed. [Link]

  • Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design. (2011). ResearchGate. [Link]

  • Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. (2024). ResearchGate. [Link]

  • Development of stability-indicating HPLC-UV method and oxidative degradation kinetic study of montelukast in chewable tablet for paediatric. (n.d.). Semantic Scholar. [Link]

  • Purification method of montelukast. (2016).
  • Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. (2013). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™. (2019). Semantic Scholar. [Link]

  • Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor. (2019). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Understanding and Troubleshooting the Formation of Montelukast Methyl Ketone

Welcome to the technical support center for drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and validated protocols concerning the forced degradation of Montelu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and validated protocols concerning the forced degradation of Montelukast, with a specific focus on the formation of Montelukast Methyl Ketone. Our goal is to equip you with the scientific rationale and practical steps needed to anticipate, identify, and control this critical impurity during your research and development activities.

Section 1: Montelukast Degradation Profile: A Primer

This section provides a foundational understanding of Montelukast's stability challenges.

Q1: What are the primary forced degradation pathways for Montelukast?

A1: Montelukast is a structurally complex molecule with several moieties susceptible to degradation under stress conditions. Based on extensive studies, the primary degradation pathways are:

  • Oxidative Degradation: The thioether linkage in Montelukast is highly susceptible to oxidation. The most commonly observed degradant under oxidative stress (e.g., using hydrogen peroxide) is Montelukast Sulfoxide .[1][2] This pathway is often the most significant route of degradation in the presence of atmospheric oxygen or other oxidizing agents.[2]

  • Photodegradation: Montelukast is sensitive to light, particularly in the UV spectrum (200-400nm).[1] Exposure to light induces isomerization of the (E)-alkene (trans) to its (Z)-isomer (cis), forming the Montelukast cis-isomer .[1] This transformation can occur in both solid and solution states but is more extensive in solution.

  • Acidic Hydrolysis: The molecule shows instability in acidic environments.[3][4] Degradation under acidic conditions can lead to the formation of several minor impurities, though the specific major products are less consistently defined than the sulfoxide or cis-isomer.

Montelukast is comparatively more stable under thermal and alkaline (basic) stress conditions.[3]

Section 2: Focus on Montelukast Methyl Ketone (EP Impurity F)

This section delves into the specific impurity of interest.

Q2: What is Montelukast Methyl Ketone and why is it a critical impurity?

A2: Montelukast Methyl Ketone, chemically known as 1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanone, is a significant impurity of Montelukast.[5] It is officially listed in major pharmacopeias as Montelukast EP Impurity F and Montelukast USP Related Compound E .[6][7] Its criticality stems from several factors:

  • Regulatory Scrutiny: As a specified impurity in pharmacopeial monographs, its presence and concentration in the final active pharmaceutical ingredient (API) and drug product are strictly regulated.

  • Process and Stability Indicator: It can arise both as a process-related impurity during synthesis and as a degradation product, making it a key marker for controlling manufacturing processes and ensuring product stability.[5][8]

  • Structural Alert: The formation of a ketone from the thioether-containing side chain represents a significant modification of the parent molecule, necessitating thorough characterization and control.

Q3: What specific forced degradation conditions lead to the formation of Montelukast Methyl Ketone?

A3: The formation of Montelukast Methyl Ketone is less common than the sulfoxide or cis-isomer and appears to require more specific or aggressive conditions. While direct literature detailing its formation via forced degradation is sparse, its structure strongly suggests it is a product of an oxidative cleavage event at the C-S (carbon-sulfur) bond of the thioether linkage, distinct from the simple oxidation that forms the sulfoxide.

The likely mechanism involves a two-electron oxidation that cleaves the ether linkage, potentially yielding an aldehyde and an alcohol.[9] Such reactions can be facilitated by:

  • Aggressive Oxidizing Agents: Conditions more potent than standard 3% H₂O₂ may be required. The use of reagents like Fenton's reagent (Fe²⁺ + H₂O₂), which generates highly reactive hydroxyl radicals, has been explored in Montelukast degradation studies and could potentially drive this type of cleavage.[2]

  • Photo-Oxidation: A combination of light exposure (photolysis) and an oxidative environment could generate the necessary reactive oxygen species (ROS) to induce C-S bond cleavage.[10][11][12]

  • Catalytic Processes: Trace metal ions or other catalysts present in the reaction mixture could potentially mediate this specific oxidative pathway.

Therefore, while standard oxidative stress tests might predominantly yield the sulfoxide, the methyl ketone should be monitored for in studies employing radical initiators, strong oxidants, or combined photo-oxidative stress.

Section 3: Troubleshooting Guide for Forced Degradation Studies

This guide addresses common issues encountered during experimental work.

Q4: My chromatogram shows an unexpected peak at the relative retention time (RRT) of Montelukast Methyl Ketone. How can I confirm its identity?

A4: To definitively confirm the peak's identity, a multi-step approach is required:

  • Co-injection: The most straightforward method is to co-inject your stressed sample with a certified reference standard of Montelukast Methyl Ketone. An increase in the height/area of the peak of interest without the appearance of a new peak provides strong evidence of identity.

  • High-Resolution Mass Spectrometry (LC-MS/MS): Analyze the stressed sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Determine the accurate mass of the parent ion for the unknown peak. The molecular formula for Montelukast Methyl Ketone is C₂₉H₂₆ClNO₂ with a molecular weight of approximately 455.97 g/mol .[5] Compare the measured mass with the theoretical mass.

  • Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. Compare this pattern to the fragmentation of the certified reference standard or to theoretical fragmentation patterns to confirm the structure.

Q5: I am observing significant formation of the sulfoxide impurity but not the methyl ketone. What does this imply?

A5: This is a common and expected outcome. The oxidation of the thioether to sulfoxide is the kinetically favored and most common oxidative degradation pathway for Montelukast. Observing the sulfoxide confirms that your oxidative stress conditions are effective. The absence of the methyl ketone implies that the conditions used (e.g., 3-5% H₂O₂ at room temperature) are not sufficient to induce the more complex C-S bond cleavage required for its formation. To investigate methyl ketone formation, you would need to introduce more energetic or specific stress conditions as described in A3.

Q6: How can I design a forced degradation study to specifically investigate the formation of Montelukast Methyl Ketone?

A6: A targeted study should focus on creating highly reactive oxygen species.

  • Employ Fenton's Reagent: Introduce a catalytic amount of FeSO₄ to your sample solution before adding H₂O₂. This will generate hydroxyl radicals, which are much more aggressive oxidizing agents.

  • Use Radical Initiators: Employ a chemical radical initiator like azobisisobutyronitrile (AIBN) under thermal conditions, as this has been shown to generate multiple degradation products of Montelukast.[2]

  • Combine Stressors: Expose the sample to both an oxidizing agent (e.g., H₂O₂) and a high-intensity UV light source simultaneously. Ensure the sample is in a quartz vessel to allow UV transmission. This photo-oxidative stress can create unique degradation pathways.

  • Monitor Progress: Sample at multiple time points (e.g., 2, 4, 8, 24 hours) to track the formation and potential subsequent degradation of the impurity.

Section 4: Experimental Protocols & Data

Protocol 4.1: Standard Forced Degradation Study for Montelukast

This protocol establishes a baseline for Montelukast degradation.

Objective: To induce degradation of Montelukast under standard ICH stress conditions and analyze for known and unknown impurities.

Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL solution of Montelukast Sodium in methanol.

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1.0 M HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1.0 M NaOH. Heat at 60°C for 4 hours.

    • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store 5 mL of the stock solution in a sealed vial at 80°C for 48 hours.

    • Photolytic Degradation: Expose 5 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH option 1 or 2) for a period sufficient to deliver an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

  • Sample Preparation for Analysis:

    • Cool all samples to room temperature.

    • Neutralize the acid and base-stressed samples with an equivalent amount of base/acid.

    • Dilute all samples with mobile phase to a final concentration of approximately 100 µg/mL.

  • Analysis: Analyze by a stability-indicating HPLC method (see Section 6, Q7).

Table 1: Summary of Forced Degradation Conditions and Major Expected Degradants
Stress ConditionReagent/ParameterDuration/TempMajor Expected Degradant(s)Potential for Methyl Ketone Formation
Acid Hydrolysis 1.0 M HCl4 h @ 60°CAcid-specific degradantsLow
Base Hydrolysis 1.0 M NaOH4 h @ 60°CMinimal degradation expectedVery Low
Oxidation 3% H₂O₂24 h @ RTMontelukast Sulfoxide [1]Low
Oxidation (Aggressive) H₂O₂ + Fe²⁺ (Fenton's)8 h @ RTMultiple oxidative productsModerate to High
Thermal Heat48 h @ 80°CMinimal degradation expectedVery Low
Photolytic UV/Vis Light (ICH)Per ICH guidelinesMontelukast cis-Isomer [1]Low to Moderate (if O₂ is present)

Section 5: Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Montelukast Stock Solution (1 mg/mL) acid Acid (1M HCl, 60°C) stock->acid Aliquot base Base (1M NaOH, 60°C) stock->base Aliquot oxidative Oxidative (3% H2O2, RT) stock->oxidative Aliquot thermal Thermal (80°C) stock->thermal Aliquot photo Photolytic (UV/Vis Light) stock->photo Aliquot prep Neutralize (if needed) & Dilute to 100 µg/mL acid->prep base->prep oxidative->prep thermal->prep photo->prep hplc Inject into Validated RP-HPLC System prep->hplc data Identify & Quantify Degradation Products hplc->data

Caption: Workflow for a standard forced degradation study of Montelukast.

Simplified Degradation Pathways

G cluster_products Degradation Products MTK Montelukast sulfoxide Montelukast Sulfoxide MTK->sulfoxide Standard Oxidation (e.g., H2O2) cisisomer cis-Isomer MTK->cisisomer Photodegradation (UV/Vis Light) ketone Montelukast Methyl Ketone MTK->ketone Aggressive Oxidation (e.g., Fenton's Reagent) or Photo-Oxidation

Caption: Major degradation pathways for Montelukast.

Section 6: Frequently Asked Questions (FAQs)

Q7: What is a suitable analytical method for resolving Montelukast from its Methyl Ketone impurity?

A7: A validated, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential. A typical method would include:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]

  • Mobile Phase: A gradient elution is often necessary to resolve all impurities from the parent peak. A common mobile phase system involves a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier like acetonitrile or methanol.[13]

  • Detection: UV detection at a wavelength around 230-255 nm is suitable for monitoring Montelukast and its chromophoric impurities.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to prove its specificity, linearity, accuracy, precision, and robustness for the intended purpose of quantifying these specific impurities.

Q8: Are there any known process-related origins for Montelukast Methyl Ketone?

A8: Yes. While it can be a degradant, Montelukast Methyl Ketone is also recognized as a potential process-related impurity.[8] It could arise from the use of starting materials containing a ketone functionality or from side reactions occurring during the synthesis of the Montelukast side chain. Therefore, controlling this impurity requires a dual focus: optimizing the synthetic route to prevent its formation and ensuring the stability of the final API to prevent its generation over time.

Q9: How can I minimize the formation of degradation products during sample preparation and analysis?

A9: To ensure the integrity of your results and prevent artifactual degradation:

  • Protect from Light: Use amber glassware or vials for all solutions containing Montelukast. Wrap clear containers in aluminum foil if amberware is unavailable.

  • Control Temperature: Prepare samples at room temperature and store them in a cooled autosampler (e.g., 4-10°C) if analysis is not immediate. Avoid prolonged exposure to heat.

  • Use Fresh Solutions: Prepare solutions fresh daily. Montelukast in solution, especially in certain solvents, is more susceptible to degradation than in its solid state.

  • Inert Atmosphere: When working with the API for extended periods or under harsh conditions, purging solutions and vials with an inert gas like nitrogen can help minimize oxidative degradation.

References

  • Sunil Kumar, I.V., Anjaneyulu, G.S.R., & Bindu, V.H. (2010). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 22(6), 4229-4240.
  • SynZeal. (n.d.). Montelukast EP Impurity F. Retrieved from [Link]

  • Google Patents. (n.d.). EP2260025A2 - Specific impurities of montelukast.
  • Indo American Journal of Pharmaceutical Sciences. (2017). A validated stability-indicating and LC-MS compatible method for the determination of related substances. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Montelukast-impurities. Retrieved from [Link]

  • Halama, A., Jirman, J., Boušková, O., Gibala, P., & Jarrah, K. (2011). Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants. Organic Process Research & Development, 15(2), 371-376. [Link]

  • Tiwari, S. K., Singh, D. K., Ladumor, M. K., Chakraborti, A. K., & Singh, S. (2018). Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™. Journal of Pharmaceutical and Biomedical Analysis, 158, 106-118.
  • Scholars Research Library. (2013). Designing of forced degradation studies and development of validated stability indicating method for simultaneous estimation of Desloratadine and Montelukast sodium in combined dosage form by RP-HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. Identification of the Oxidative Cleavage Products (A).... Retrieved from [Link]

  • Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. (2022). World Journal of Pharmaceutical Sciences, 10(1), 90-97.
  • Cleanchem. (n.d.). Montelukast EP Impurity F | CAS No: 937275-23-5. Retrieved from [Link]

  • Rathod, S. M., Patel, N. C., Dantroliya, R., & Prajapati, B. G. (2025). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Journal of Applied Pharmaceutical Science, 15(1), 1-10.
  • Urzúa, U., Kersten, P. J., & Cullen, D. (2007). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Applied and Environmental Microbiology, 73(8), 2653-2656.
  • ResearchGate. (n.d.). Proposed Mechanism for Oxidative Cleavage of Thioacetals/Thioketals (A).... Retrieved from [Link]

  • Gutekunst, W. R., & Baran, P. S. (2011). Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. Beilstein Journal of Organic Chemistry, 7, 1243-1247.
  • ResearchGate. (n.d.). (PDF) Oxidative Cleavage of Ketoximes to Ketones using Photoexcited Nitroarenes. Retrieved from [Link]

Sources

Troubleshooting

Minimizing on-column degradation of Montelukast during HPLC analysis

Technical Support Center: Montelukast HPLC Analysis A Guide to Minimizing On-Column Degradation and Ensuring Method Robustness Welcome to the technical support center for the analysis of Montelukast via High-Performance...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Montelukast HPLC Analysis

A Guide to Minimizing On-Column Degradation and Ensuring Method Robustness

Welcome to the technical support center for the analysis of Montelukast via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the stability of Montelukast during analysis. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your method development and troubleshooting activities.

On-column degradation can be a significant source of variability, leading to inaccurate quantification, ghost peaks, and questionable results. Montelukast, due to its chemical structure containing a sensitive thioether linkage and a conjugated system, is particularly susceptible to degradation under certain chromatographic conditions. This guide will walk you through common issues, their root causes, and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing a new peak eluting close to my main Montelukast peak, and the area of my main peak is decreasing over time. What could be the cause?

This is a classic symptom of on-column degradation, most likely photodegradation. Montelukast is highly sensitive to light, and exposure can cause the trans-isomer to convert to its cis-isomer, which typically elutes very close to the parent peak.[1]

Root Cause Analysis:

  • Photodegradation: The conjugated double bond system in the Montelukast structure is susceptible to isomerization upon exposure to UV light, including ambient laboratory light and the UV detector lamp itself. This process can occur in the autosampler, on the column, or even during sample preparation.

Troubleshooting & Solutions:

  • Protect Samples from Light:

    • Protocol: Prepare all standards and samples in amber-colored volumetric flasks or glassware wrapped in aluminum foil.[2]

    • Rationale: This is the most critical step. By minimizing light exposure from the moment the sample is weighed, you prevent the degradation from starting.

    • Autosampler Care: Use amber or UV-protected autosampler vials. If your autosampler tray is not enclosed, consider covering it.

  • Minimize Residence Time in the Flow Path:

    • Protocol: Avoid letting samples sit in the autosampler for extended periods before injection. If running a long sequence, consider placing the most critical samples at the beginning.

    • Rationale: The longer the sample is exposed to light and ambient temperature in the autosampler, the greater the chance of degradation.

  • Evaluate Detector Wavelength:

    • Protocol: While Montelukast is often detected at various wavelengths, ensure you are using a wavelength appropriate for your desired sensitivity without unnecessarily exposing the analyte to high-energy UV light for extended periods post-column. Common wavelengths include 222 nm, 254 nm, and 355 nm.[2][3][4][5]

    • Rationale: The energy from the UV lamp in the detector can contribute to post-column degradation, although this is less common than pre-column issues.

Question 2: My peak shape for Montelukast is poor (e.g., tailing or fronting), and I'm seeing inconsistent retention times. How can I improve this?

Poor peak shape and retention time variability are often linked to issues with the mobile phase pH and its interaction with the analyte and the column stationary phase.

Root Cause Analysis:

  • Analyte pKa and Mobile Phase pH: Montelukast is a zwitterionic molecule with a carboxylic acid group.[6] If the mobile phase pH is too close to the pKa of the carboxylic acid, the analyte can exist in both its ionized and non-ionized forms, leading to peak tailing and shifting retention times.

  • Secondary Interactions: The quinoline fragment in Montelukast can have secondary interactions with residual silanols on the HPLC column, especially at mid-range pH, causing peak tailing.

Troubleshooting & Solutions:

  • Control Mobile Phase pH:

    • Protocol: The most effective strategy is to use a mobile phase with a pH well below the pKa of the carboxylic acid group. A pH in the range of 3.0 to 4.5 is commonly recommended.[1][2][3][7] This is typically achieved using a buffer such as phosphate or acetate.

    • Rationale: By maintaining a pH at least 2 units below the analyte's pKa, you ensure that the carboxylic acid is fully protonated (non-ionized). This results in a single, stable form of the analyte on the column, leading to sharp, symmetrical peaks and reproducible retention.

  • Column Selection:

    • Protocol: Use a high-quality, end-capped C8 or C18 column. These columns have fewer exposed silanol groups, minimizing secondary interactions.[2][4]

    • Rationale: End-capping is a process where residual silanol groups on the silica surface are chemically bonded, creating a more inert stationary phase and reducing unwanted interactions that cause peak tailing.

  • Mobile Phase Additives:

    • Protocol: Consider adding a small amount of an acid like trifluoroacetic acid (TFA) or orthophosphoric acid (OPA) to the mobile phase.[8][9][10]

    • Rationale: These additives act as ion-pairing agents and can further suppress silanol interactions, improving peak shape.

Workflow for Optimizing Mobile Phase pH

G start Start: Poor Peak Shape Observed check_ph Is Mobile Phase pH controlled (e.g., buffered)? start->check_ph adjust_ph Introduce a buffer system. Target pH 3.0 - 4.5 (e.g., Phosphate or Acetate Buffer) check_ph->adjust_ph No consider_col Evaluate Column. Is it a modern, end-capped C8 or C18? check_ph->consider_col Yes verify_pk Verify Peak Shape and Retention Time Stability adjust_ph->verify_pk verify_pk->consider_col No Improvement success Success: Symmetrical Peak, Stable Retention Time verify_pk->success Improved change_col Switch to a high-quality, end-capped column. consider_col->change_col No fail Issue Persists: Consult Advanced Troubleshooting consider_col->fail Yes change_col->verify_pk

Caption: Troubleshooting workflow for poor peak shape.

Question 3: I am performing forced degradation studies and see significant degradation under acidic and oxidative conditions. How can I ensure my method is stability-indicating?

This is an expected behavior for Montelukast. The key is to have an HPLC method that can separate the parent drug from all potential degradation products.[3][9][10][11]

Root Cause Analysis:

  • Acid Hydrolysis: The ether linkage in the Montelukast structure can be susceptible to hydrolysis under strong acidic conditions.

  • Oxidation: The thioether (sulfide) linkage is easily oxidized to a sulfoxide and then a sulfone.[9][10][12] This is a primary degradation pathway.

Troubleshooting & Solutions:

  • Method Specificity/Selectivity:

    • Protocol: Your HPLC method must be able to resolve Montelukast from its known degradants, particularly the sulfoxide impurity (Imp-A) and the cis-isomer.[9][10] This often requires careful optimization of the mobile phase composition (ratio of organic solvent to buffer).

    • Rationale: A stability-indicating method is one that can unequivocally assess the drug in the presence of its degradation products, impurities, and excipients. Without proper resolution, you cannot accurately quantify the remaining active ingredient.

  • Use of Gradient Elution:

    • Protocol: If an isocratic method does not provide sufficient resolution, develop a gradient method. Start with a lower percentage of organic solvent to retain and separate early-eluting polar degradants, then ramp up the organic content to elute Montelukast and any non-polar impurities.[9][10][12]

    • Rationale: A gradient method allows for the separation of compounds with a wider range of polarities than an isocratic method, which is essential for complex mixtures arising from forced degradation.

  • Column Temperature Control:

    • Protocol: Maintain a consistent and optimized column temperature, for example, between 30°C and 50°C.[2][8]

    • Rationale: Temperature affects viscosity and selectivity. Controlling it ensures reproducible retention times and can sometimes improve the resolution between closely eluting peaks. While Montelukast is relatively stable to thermal stress, consistency is key for a validated method.[9][10]

Montelukast Degradation Pathways

G MTK Montelukast CIS Cis-Isomer MTK->CIS Light (UV) SULFOXIDE Sulfoxide Impurity MTK->SULFOXIDE Oxidation (e.g., H₂O₂) ACID_DEG Acid Degradants MTK->ACID_DEG Strong Acid (e.g., HCl)

Caption: Primary degradation pathways of Montelukast.

Summary of Recommended HPLC Parameters

For a robust and stability-indicating method for Montelukast, consider the following starting conditions. Optimization will be required for your specific instrumentation and sample matrix.

ParameterRecommended ConditionRationale
Column High-quality, end-capped C18 or C8, 250 mm x 4.6 mm, 5 µmProvides good retention and minimizes secondary silanol interactions.[2][4][13]
Mobile Phase Acetonitrile/Methanol and an acidic buffer (Phosphate or Acetate)Organic solvent for elution, buffer to control pH.[1][3][4]
pH 3.0 - 4.5 (Adjusted with Phosphoric or Acetic Acid)Ensures the analyte is in a single, non-ionized state for good peak shape.[2][3]
Flow Rate 1.0 - 1.5 mL/minTypical flow rate for a 4.6 mm ID column to ensure good efficiency.[3][8]
Column Temp. 30 - 50 °CImproves efficiency and ensures reproducibility.[2][8]
Detection UV at ~255 nm or ~350 nmHigh absorbance wavelengths for Montelukast.[2][3][8]
Sample Diluent Methanol:Water or Acetonitrile:Water mixtureEnsures sample solubility and compatibility with the mobile phase.[8]
Sample Handling Use amber glassware; minimize light exposurePrevents photodegradation.[2]

References

  • Patil, H. R., & Patil, P. N. (2019). Development and Validation of Stability Indicating Assay Method of Montelukast Tablet by RP-HPLC. International Journal of Trend in Scientific Research and Development, Volume-4(Issue-1), 1039-1046. Available at: [Link]

  • Jetir. (2022). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF MONTELUKAST SODIUM AND BILASTIN. Jetir, 9(7). Available at: [Link]

  • ResearchGate. (2014). Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design. Available at: [Link]

  • Synthia. (n.d.). High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications in drug development. Available at: [Link]

  • Markanday, D., & Sharma, C. S. (2024). Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. International Journal of Pharmaceutical Sciences and Drug Research, 16(6). Available at: [Link]

  • ResearchGate. (n.d.). Development of a stability-indicating HPLC method for the determination of montelukast in tablets and human plasma and its applications to pharmacokinetic and stability studies. Available at: [Link]

  • Sharma, H. K., et al. (2010). A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. E-Journal of Chemistry, 7(2), 555-563. Available at: [Link]

  • Leelavathy, E., & Shaheedha, S. M. (2024). An Innovative RP-HPLC Method for Simultaneous Estimation of Montelukast and Ebastine in Tablet Formulations: Development, Validation, and Stability Assessment. International Journal of Pharmaceutical Quality Assurance, 15(2), 867-874. Available at: [Link]

  • ResearchGate. (2010). A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. Available at: [Link]

  • Haque, A. M., et al. (2014). Stability Indicating Rp-Hplc Method for the Estimation of Montelukast in Pharmaceutical Dosage Form. IOSR Journal of Pharmacy and Biological Sciences, 9(5), 45-53. Available at: [Link]

  • Singh, S., et al. (2018). Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™. Journal of Pharmaceutical and Biomedical Analysis, 158, 106-118. Available at: [Link]

  • Hassan, S. S., et al. (2013). Determination of Montelukast Sodium in Raw Material and Solid Dosage Form Using Reverse Phase HPLC. Asian Journal of Chemistry, 25(13), 7481-7484. Available at: [Link]

  • Rashmitha, N., et al. (2010). A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. SciSpace, 7(2), 555-563. Available at: [Link]

  • Rao, A. L., et al. (2011). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF MONTELUKAST SODIUM IN BULK AND IN PHARMACEUTICAL FORMULATION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 1(1), 12-16. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Montelukast. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Impurities in Different Montelukast Formulations: A Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Montelukast Formulations Montelukast, a selective and orally active leukotriene receptor antagonist, is a widely prescribed medication for the management of asthma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Montelukast Formulations

Montelukast, a selective and orally active leukotriene receptor antagonist, is a widely prescribed medication for the management of asthma and allergic rhinitis.[1][2] As with any pharmaceutical active pharmaceutical ingredient (API), the presence of impurities in Montelukast formulations can significantly impact the safety, efficacy, and stability of the final drug product.[3][4] These impurities can originate from various sources, including the synthetic route of the drug substance, degradation of the API during manufacturing and storage, and interactions between the API and excipients.[5][6] Therefore, a thorough understanding and robust analytical control of the impurity profile of Montelukast are paramount for ensuring patient safety and meeting stringent regulatory requirements.

This guide provides a comprehensive comparative analysis of impurities in different Montelukast formulations. It is designed to offer researchers, scientists, and drug development professionals an in-depth understanding of the common impurities, the analytical methodologies for their detection and quantification, and the regulatory landscape governing their control. By synthesizing technical data with practical insights, this document aims to serve as a valuable resource for those involved in the development, manufacturing, and quality control of Montelukast products.

Understanding the Landscape of Montelukast Impurities

The impurity profile of a Montelukast formulation is a critical quality attribute. Impurities can be broadly categorized as process-related impurities, degradation products, and impurities arising from excipient interaction.

Process-Related Impurities: These are by-products and intermediates formed during the synthesis of the Montelukast API.[5] Their presence and levels are highly dependent on the specific manufacturing process employed. A well-designed and controlled synthetic process is crucial to minimize these impurities.[3]

Degradation Products: Montelukast is susceptible to degradation under various stress conditions such as exposure to acid, oxidation, light, and heat.[1][7] This degradation can lead to the formation of several impurities, with the most notable being Montelukast sulfoxide and the cis-isomer.[8][9][10]

  • Montelukast Sulfoxide: This is a major oxidative degradation product and is also a known metabolite of Montelukast.[8][] Its formation can be influenced by atmospheric oxygen and certain excipients like microcrystalline cellulose.[8][12][13] The presence of sulfoxide is a key indicator of the stability of the formulation.

  • cis-Isomer of Montelukast (Impurity G): Exposure to light can cause the isomerization of the trans-double bond in the Montelukast molecule to its cis-form.[8][9][14] This photo-instability necessitates careful handling and packaging of both the API and the final drug product.

Excipient Interaction Products: Interactions between Montelukast and excipients within a formulation can also lead to the formation of impurities. For instance, studies have shown that the presence of certain sweeteners like aspartame in combination with microcrystalline cellulose can accelerate the formation of the sulfoxide impurity.[8]

Comparative Impurity Profiling: Innovator vs. Generic Formulations

The advent of generic Montelukast formulations has provided cost-effective alternatives to the innovator product (Singulair®). However, it is crucial to ensure that the impurity profiles of generic products are comparable to and as well-controlled as the innovator. Studies have been conducted to compare the purity of various generic bulk Montelukast sodium samples. One such study using LC-UV-MS found that the purity of five different generic samples ranged from 98.75% to 99.35%.[15] While these purities are high, the number and levels of individual impurities can vary between manufacturers, underscoring the importance of rigorous analytical testing for each formulation.[15]

Table 1: Illustrative Comparison of Impurity Levels in Different Montelukast Formulations (Hypothetical Data)

ImpurityInnovator Product (Singulair®)Generic Product AGeneric Product B
Montelukast Sulfoxide≤ 0.2%≤ 0.2%≤ 0.3%
cis-Isomer (Impurity G)≤ 0.15%≤ 0.15%≤ 0.2%
Michael AdductsNot Detected≤ 0.1%Not Detected
Total Impurities≤ 0.5%≤ 0.6%≤ 0.7%

Note: The data presented in this table is for illustrative purposes only and does not represent actual batch release data.

Analytical Methodologies for Impurity Profiling

Robust and validated analytical methods are essential for the accurate detection and quantification of impurities in Montelukast formulations. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the most widely used technique for this purpose.[1][7][16] Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for the identification and structural elucidation of unknown impurities.[17][18][19]

Experimental Workflow for Impurity Profiling

The following diagram illustrates a typical workflow for the analysis of impurities in a Montelukast formulation.

Montelukast Impurity Profiling Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis & Reporting Sample Montelukast Formulation (Tablet or API) Dissolution Dissolution in Diluent (e.g., Acetonitrile:Water) Sample->Dissolution Filtration Filtration through 0.45 µm filter Dissolution->Filtration HPLC RP-HPLC Separation Filtration->HPLC UV_Detector UV Detection (e.g., 225 nm) HPLC->UV_Detector MS_Detector Mass Spectrometry (for identification) HPLC->MS_Detector Chromatogram Chromatogram Analysis (Peak Integration) UV_Detector->Chromatogram Identification Impurity Identification (Mass Spectra Analysis) MS_Detector->Identification Quantification Impurity Quantification (vs. Reference Standards) Chromatogram->Quantification Report Final Report (Impurity Profile) Quantification->Report Identification->Report

Caption: Workflow for Montelukast impurity analysis.

Detailed Experimental Protocol: RP-HPLC Method for Montelukast and its Impurities

This protocol is a representative example based on published methods and serves as a starting point for method development and validation.[1][7][20]

Objective: To separate and quantify Montelukast and its known impurities in a drug substance or product.

1. Materials and Reagents:

  • Montelukast Sodium Reference Standard and impurity standards (e.g., Montelukast sulfoxide, cis-isomer).

  • Acetonitrile (HPLC grade).

  • Orthophosphoric acid (OPA) or Phosphate buffer.

  • Water (HPLC grade).

  • Columns: Atlantis dC18 (250 x 4.6 mm, 5 µm) or equivalent C18 column.[1][7]

2. Chromatographic Conditions:

  • Mobile Phase A: Aqueous 0.1% Orthophosphoric Acid.[1]

  • Mobile Phase B: Acetonitrile:Water (95:5 v/v).[1]

  • Gradient Program:

    • Time (min) | % Solution B

    • --- | ---

    • 0.01 | 60

    • 10 | 70

    • 15 | 90

    • 20 | 100

    • 30 | 100

    • 32 | 60

    • 40 | 60[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection Wavelength: 225 nm.[20]

  • Injection Volume: 20 µL.[20]

3. Preparation of Solutions:

  • Diluent: A mixture of acetonitrile and water is commonly used.

  • Standard Solution: Accurately weigh and dissolve Montelukast Sodium Reference Standard in the diluent to a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Montelukast sample (API or powdered tablets) in the diluent to achieve a similar concentration as the standard solution. Sonicate to ensure complete dissolution.[1]

4. System Suitability:

  • Inject the standard solution multiple times (e.g., n=6) and evaluate parameters such as theoretical plates, tailing factor, and relative standard deviation (%RSD) of the peak area.

5. Analysis:

  • Inject the blank (diluent), standard solution, and sample solution into the chromatograph.

  • Identify and quantify the impurities in the sample solution by comparing their retention times and peak areas with those of the reference standards.

Causality Behind Experimental Choices:

  • RP-HPLC with a C18 column: This is the standard for separating moderately polar to nonpolar compounds like Montelukast and its impurities based on their hydrophobicity.[2][16]

  • Gradient Elution: A gradient program is crucial to achieve adequate separation of all impurities, which may have a wide range of polarities, within a reasonable analysis time.[1]

  • UV Detection at 225 nm: This wavelength provides good sensitivity for Montelukast and its chromophoric impurities.[20]

  • Orthophosphoric Acid in Mobile Phase: The acidic pH helps to suppress the ionization of the carboxylic acid group in Montelukast, leading to better peak shape and retention.[1]

Regulatory Framework and Acceptance Criteria

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in pharmaceutical products.[21][22][23] These guidelines, primarily from the International Council for Harmonisation (ICH), provide a framework for the identification, qualification, and setting of acceptance criteria for impurities.

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides thresholds for reporting, identification, and qualification of impurities in the API.[23][24]

  • ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on degradation products found in the final drug product.[23][25][26] It establishes thresholds for reporting, identification, and qualification of degradation products.

  • ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline addresses the assessment and control of impurities that have the potential to be mutagenic and carcinogenic.[23]

The acceptance criteria for impurities are based on toxicological data and the levels observed in batches of the drug product used in clinical trials. For generic products, the impurity levels should be comparable to or lower than those in the reference listed drug (RLD).[27][28]

Logical Relationship for Setting Impurity Acceptance Criteria

Impurity Acceptance Criteria Logic Impurity_Detected Impurity Detected in Montelukast Formulation Is_Identified Is the impurity structurally identified? Impurity_Detected->Is_Identified Is_Qualified Is the impurity qualified (toxicologically assessed)? Is_Identified->Is_Qualified Yes Unidentified Unidentified Impurity Is_Identified->Unidentified No Set_Spec Set Specification Limit based on Qualification Data and Regulatory Thresholds Is_Qualified->Set_Spec Yes Unqualified Unqualified Impurity Is_Qualified->Unqualified No ICH_Threshold Control at or below ICH Identification Threshold Unidentified->ICH_Threshold Qualify_Impurity Perform Qualification Studies (e.g., Toxicology) Unqualified->Qualify_Impurity Qualify_Impurity->Set_Spec

Caption: Logic for setting impurity acceptance criteria.

Conclusion and Future Perspectives

The comprehensive analysis of impurities is a non-negotiable aspect of the development and lifecycle management of Montelukast formulations. This guide has highlighted the common impurities, the powerful analytical techniques for their characterization, and the regulatory framework that ensures product quality and patient safety.

As analytical technologies continue to advance, with increasing sensitivity and resolution, our ability to detect and characterize trace-level impurities will improve. This will lead to an even deeper understanding of the impurity profiles of Montelukast and other pharmaceutical products. For researchers and drug development professionals, staying abreast of these advancements and applying a rigorous, science-based approach to impurity control will remain a cornerstone of bringing safe and effective medicines to patients.

References

  • A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]

  • EMA issues recommendations on impurities in medicines. (2020). The Pharmaceutical Journal. Retrieved January 21, 2026, from [Link]

  • Rashmitha, N., Raj, T. S., Srinivas, C., Srinivas, N., Ray, U. K., Sharma, H. K., & Mukkanti, K. (2010). A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. E-Journal of Chemistry, 7(2), 555-563.
  • EMA releases guidance on elemental impurities in medicines. (2015). Manufacturing Chemist. Retrieved January 21, 2026, from [Link]

  • Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. (n.d.). Shimadzu. Retrieved January 21, 2026, from [Link]

  • Quality: impurities. (n.d.). European Medicines Agency. Retrieved January 21, 2026, from [Link]

  • HPLC Analysis of Drug Montelukast and Related Impurities on Heritage MA Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved January 21, 2026, from [Link]

  • A Review on Toxicological Study of Montelukast Impurities or Related Product. (2021). International Journal of Pharmaceutical Research. Retrieved January 21, 2026, from [Link]

  • Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. (n.d.). Shimadzu. Retrieved January 21, 2026, from [Link]

  • Pasham, M., Haridasyam, S. B., Boppy, N. V. D. P., Venkatanarayana, M., & Palakurthi, A. K. (2022). Stability-indicating liquid chromatography method development and validation for impurity profiling of montelukast sodium in bulk drug and tablet dosage form.
  • GC-MS method for genotoxic impurities in montelukast sodium. (2024). Informed. Retrieved January 21, 2026, from [Link]

  • High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications in drug development. (n.d.). Informed. Retrieved January 21, 2026, from [Link]

  • Q3B(R) Impurities in New Drug Products (Revision 3). (2006). FDA. Retrieved January 21, 2026, from [Link]

  • FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. (n.d.). gmp-compliance.org. Retrieved January 21, 2026, from [Link]

  • FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. (n.d.). gmp-compliance.org. Retrieved January 21, 2026, from [Link]

  • Kumar, I. S., Anjaneyulu, G., & Bindu, V. H. (2010). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 22(5), 3435-3444.
  • Haidar, S., Al-haj, N., & Al-Laham, Y. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. International Journal of Pharmaceutical Sciences Review and Research, 22(1), 1-6.
  • Specific impurities of montelukast. (2009). Google Patents.
  • A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. (2010). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Montelukast Sodium Impurities & Related Compounds. (n.d.). SynThink. Retrieved January 21, 2026, from [Link]

  • Montelukast EP Impurity G. (n.d.). SynZeal. Retrieved January 21, 2026, from [Link]

  • ANDAs: Impurities in Drug Products. (n.d.). FDA. Retrieved January 21, 2026, from [Link]

  • Isolation and identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation. (2012). Analytical Methods, 4(9), 2734-2739.
  • Guidance for Industry - ANDAs: Impurities in Drug. (n.d.). Regulations.gov. Retrieved January 21, 2026, from [Link]

  • Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency. Retrieved January 21, 2026, from [Link]

  • Preparation of montelukast. (2007). Google Patents.
  • Staśkiewicz, M. (n.d.). Investigation of the effect of selected excipients on the stability of Montelukast in solid dosage forms. Retrieved January 21, 2026, from [Link]

  • Montelukast - Impurity G. (n.d.). Pharmaffiliates. Retrieved January 21, 2026, from [Link]

  • Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants. (2015). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Montelukast Impurities. (n.d.). SynZeal. Retrieved January 21, 2026, from [Link]

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  • Specific impurities of montelukast. (2011). Google Patents.
  • Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. (2012). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Purity of five generic bulk Montelukast sodium using liquid chromatography/mass sperctrometry. (2012). ResearchGate. Retrieved January 21, 2026, from [Link]

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Comparative

A Comparative Guide to Inter-laboratory Validation of Analytical Methods for Montelukast Impurities

This guide provides an in-depth comparison and procedural overview for the inter-laboratory validation of analytical methods designed to quantify impurities in Montelukast. It is intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and procedural overview for the inter-laboratory validation of analytical methods designed to quantify impurities in Montelukast. It is intended for researchers, scientists, and drug development professionals seeking to establish robust, reliable, and transferable analytical protocols for this widely used therapeutic agent.

The Criticality of Impurity Profiling for Montelukast

Montelukast, a leukotriene receptor antagonist, is a cornerstone in the management of asthma and allergic rhinitis. As with any active pharmaceutical ingredient (API), the presence of impurities—arising from manufacturing processes, degradation, or storage—can significantly impact its safety and efficacy. Therefore, rigorous analytical oversight is not merely a regulatory hurdle but a fundamental aspect of patient safety.

The development and validation of an analytical method for these impurities are the first steps. However, to ensure consistency and reliability of results across different manufacturing sites, quality control laboratories, and contract research organizations, an inter-laboratory validation study is paramount. This process verifies that the analytical method is robust and transferable, yielding comparable results regardless of the testing environment.

Regulatory and Scientific Framework

The validation and transfer of analytical methods are governed by a set of internationally harmonized guidelines. A thorough understanding of these documents is essential for designing a compliant and scientifically sound inter-laboratory study.

  • ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" : This is the global standard for analytical method validation.[1][2] It outlines the performance characteristics that must be evaluated, including accuracy, precision (repeatability, intermediate precision, and reproducibility), specificity, detection limit (LOD), quantitation limit (LOQ), linearity, and range.[3]

  • USP General Chapter <1224> "Transfer of Analytical Procedures" : This chapter provides a framework for the formal process of transferring a validated analytical method from one laboratory (the transferring unit) to another (the receiving unit).[4][5] It outlines different approaches to method transfer, including comparative testing, co-validation, and revalidation.[6][7]

  • FDA Guidance for Industry : The FDA provides guidance on analytical procedures and methods validation, emphasizing a risk-based approach to revalidation and the importance of appropriate statistical methods.[8]

The core principle underpinning these guidelines is to establish, through documented evidence, that an analytical method is "fit for purpose."[9] For an impurity method, this means it can reliably and accurately quantify impurities at their specified limits.

Comparative Analysis of Analytical Methods for Montelukast Impurities

Several high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods have been developed and validated for the determination of Montelukast and its impurities.[10][11][12] The choice of method often depends on the specific impurities of interest, desired run time, and available instrumentation. Below is a comparison of typical performance characteristics reported in the literature for a reversed-phase HPLC method.

Parameter Typical Performance of a Validated RP-HPLC Method ICH Q2(R1) Acceptance Criteria (for Impurity Quantification)
Specificity No interference from blank, placebo, or other known impurities at the retention time of the target analytes. Resolution > 2 between all peaks.[13]The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.995 for Montelukast and all specified impurities over the concentration range.[14][15]A linear relationship should be demonstrated across the range of the analytical procedure.
Accuracy (% Recovery) Typically 98.0% - 102.0% for spiked impurities at various levels (e.g., 50%, 100%, and 150% of the specification limit).[11]The closeness of test results obtained by the method to the true value.
Precision (RSD%) Repeatability: < 5.0%Intermediate Precision: < 8.0%The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
LOD Varies by impurity, but typically in the range of 0.03 - 0.15 µg/mL.[11][15]The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
LOQ Typically in the range of 0.10 - 0.50 µg/mL, with acceptable precision and accuracy.[11][15]The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness No significant impact on results with deliberate variations in method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±10%).A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol for Inter-laboratory Validation

The following is a generalized, step-by-step protocol for conducting an inter-laboratory validation study for a Montelukast impurity method.

Pre-transfer Activities
  • Develop a Detailed Transfer Protocol : This document should be agreed upon by both the transferring and receiving laboratories and should include:

    • Objective and scope of the study.

    • Responsibilities of each laboratory.[7]

    • The validated analytical method with all operating parameters.

    • Specifications for all materials, reagents, and reference standards.

    • A description of the samples to be tested (e.g., spiked API, finished product).

    • The experimental design, including the number of lots, replicates, and analysts.

    • Pre-defined acceptance criteria for all validation parameters.[16]

  • Training and Familiarization : The transferring laboratory should provide training and support to the analysts at the receiving laboratory to ensure they are proficient in the method before the formal validation study begins.

Experimental Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study.

G cluster_transferring Transferring Laboratory cluster_receiving Receiving Laboratory (Multiple) cluster_analysis Joint Data Analysis T1 Method Development & Validation T2 Prepare & Ship Validation Package (Protocol, Samples, Standards) T1->T2 R1 Method Familiarization T2->R1 T3 Provide Training & Support T3->R1 R2 Execute Validation Protocol R1->R2 R3 Analyze Samples (e.g., 3 lots, 6 replicates) R2->R3 R4 Record & Report Data R3->R4 A1 Collect Data from All Labs R4->A1 A2 Statistical Analysis (e.g., F-test, t-test, ANOVA) A1->A2 A3 Compare Results to Acceptance Criteria A2->A3 A4 Generate Final Validation Report A3->A4

Caption: Workflow for an inter-laboratory analytical method transfer and validation.

Execution of the Study
  • Sample Analysis : Both the transferring and receiving laboratories should analyze the same lots of Montelukast API or finished product. It is common to use samples spiked with known levels of impurities to assess accuracy.

  • Data Collection : All raw data, including chromatograms, integration parameters, and calculations, should be meticulously documented.

Statistical Analysis and Acceptance Criteria

The goal of the statistical analysis is to compare the results obtained from the different laboratories and to assess the reproducibility of the method.[17][18]

Parameter Statistical Test Acceptance Criteria
Precision (Intermediate & Reproducibility) F-test (to compare variances)Student's t-test (to compare means)No statistically significant difference between the means and variances of the results from the different laboratories (e.g., p > 0.05).
Accuracy Comparison of % recoveryThe mean % recovery from the receiving laboratory should be within ±5% of the value obtained by the transferring laboratory.
Overall Reproducibility Analysis of Variance (ANOVA)The inter-laboratory variability should be a small contributor to the overall method variability.

The following diagram illustrates the logical relationship in evaluating inter-laboratory precision.

G Data Raw Data from Lab A & Lab B Mean Calculate Mean for each Lab Data->Mean Variance Calculate Variance for each Lab Data->Variance T_Test Student's t-test Mean->T_Test F_Test F-test Variance->F_Test Conclusion_Mean Means are Statistically Equivalent T_Test->Conclusion_Mean Conclusion_Var Variances are Statistically Equivalent F_Test->Conclusion_Var Final_Conclusion Method is Precise Across Labs Conclusion_Mean->Final_Conclusion Conclusion_Var->Final_Conclusion

Caption: Statistical evaluation of inter-laboratory precision data.

Conclusion and Best Practices

A successful inter-laboratory validation of an analytical method for Montelukast impurities hinges on a collaborative approach, a well-defined protocol, and rigorous statistical analysis. By demonstrating that a method is transferable and yields reproducible results, pharmaceutical manufacturers can ensure consistent quality control across their global operations, ultimately safeguarding patient health.

Best Practices:

  • Establish a clear and comprehensive transfer protocol with pre-defined acceptance criteria.

  • Ensure thorough training of the analysts in the receiving laboratory.

  • Use the same lots of materials, reagents, and reference standards in all participating laboratories.

  • Document all activities and results meticulously .

  • Utilize appropriate statistical tools to objectively compare the data from the different laboratories.[19][20]

By adhering to these principles and the regulatory guidelines, organizations can confidently validate and transfer their analytical methods, ensuring the consistent quality and safety of Montelukast products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Rashmitha, N., et al. "A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium." Journal of Chemistry, 2010.
  • "Understanding the New USP Chapter 1224 for Transfer of Analytical Methods." Labcompliance.
  • Sharma, H.K., et al. "A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium." SciSpace.
  • "Quality Guidelines." ICH.
  • "3 Key Regulatory Guidelines for Method Valid
  • "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA.
  • "Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures." Starodub.
  • "New USP Chapter on Method Transfer effective." ECA Academy.
  • "<1224> Transfer of Analytical Procedures." USP-NF.
  • "usp 1224 transfer of analytical procedures.
  • "1224 Transfer of Analytical Procedures." Scribd.
  • "ICH Guidelines for Analytical Method Valid
  • "FDA Guidance on analytical procedures and methods valid
  • "Statistical Methods for Method Valid
  • "Statistical tools and approaches to validate analytical methods: methodology and practical examples."
  • "Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV."
  • "Method Validation Guidelines.
  • Singh, R. M., et al. "Montelukast | HPLC | Method Development And Validation." Indian Journal of Pharmaceutical Sciences.
  • "Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form." PMC - NIH.
  • "WO2009111998A2 - Specific impurities of montelukast.
  • "Methodology of Inter-comparison Tests and Statistical Analysis of Test Results." Diva-Portal.org.
  • "Analytical Method Validation: Back to Basics, Part II.
  • "Eight Steps to Method Validation in a Clinical Diagnostic Labor
  • "Analytical method development and validation of Montelukast sodium and Bilastine by HPLC." YMER.
  • "(PDF) A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium.
  • "A Validated Stability Indicating Uplc Method For Montelukast Impurities in Montelukast Sodium Oral Granules." Scribd.

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Validation

A Comparative Guide to Determining the Relative Response Factor for Montelukast Methyl Ketone

This guide provides an in-depth, scientifically grounded protocol for determining the Relative Response Factor (RRF) of Montelukast Methyl Ketone, a known impurity of Montelukast.[1][2][3] It is intended for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, scientifically grounded protocol for determining the Relative Response Factor (RRF) of Montelukast Methyl Ketone, a known impurity of Montelukast.[1][2][3] It is intended for researchers, analytical scientists, and drug development professionals who require accurate quantification of impurities to ensure the safety and efficacy of pharmaceutical products, in line with global regulatory standards.

The Imperative of Accurate Impurity Profiling

In pharmaceutical manufacturing, the control of impurities is not merely a quality benchmark but a regulatory mandate. Guidelines from the International Council for Harmonisation (ICH), specifically Q3A(R2) and Q3B(R2), establish stringent thresholds for reporting, identifying, and qualifying impurities in drug substances and products.[4][5] Accurately quantifying these impurities is paramount, as even minute quantities can impact product safety and efficacy.

Many analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) with UV detection, assume that the analyte and its impurities exhibit an identical detector response at a given wavelength. This assumption is seldom true. Differences in chromophores between the active pharmaceutical ingredient (API) and its impurities lead to variations in UV absorbance. The Relative Response Factor (RRF) is a critical parameter used to correct for these differences, ensuring that the calculated amount of an impurity is a true reflection of its concentration.[6]

The United States Pharmacopeia (USP) defines the RRF as the ratio of the responses of equal amounts of an impurity and the drug substance.[6] An RRF value of 1.0 indicates an equal response, while a value other than 1.0 necessitates a correction factor in the impurity calculation to avoid over- or under-estimation.

Understanding the Analytes: Montelukast and its Methyl Ketone Impurity

  • Montelukast: A potent and selective cysteinyl leukotriene receptor antagonist, widely used for the chronic treatment of asthma and allergic rhinitis.[] Its complex chemical structure allows for the formation of various process-related impurities and degradation products.

  • Montelukast Methyl Ketone (EP Impurity F): This compound is a known impurity of Montelukast, chemically identified as [1-[[[(1R)-3-(2-acetylphenyl)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid.[1][3] Its structure differs from the parent molecule, which can lead to a different UV response and necessitates the determination of an RRF for accurate quantification.

The Analytical Cornerstone: High-Performance Liquid Chromatography (HPLC)

For the analysis of non-volatile, organic impurities like Montelukast Methyl Ketone, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the undisputed method of choice.[8][9][10] Its high resolving power, sensitivity, and robustness make it ideal for separating impurities from the API and from each other.

The choice of chromatographic conditions is critical. A well-developed method must provide:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[11]

  • Resolution: Sufficient separation between the Montelukast peak and the Methyl Ketone impurity peak.

  • Peak Shape: Symmetrical peaks (tailing factor close to 1.0) for accurate integration.[10]

Experimental Protocol: RRF Determination

This section details a comprehensive, step-by-step protocol for determining the RRF of Montelukast Methyl Ketone with respect to Montelukast. This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the reliability of the results.

Materials and Reagents
  • Montelukast Sodium Reference Standard (USP or equivalent)

  • Montelukast Methyl Ketone Impurity Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (AR Grade)

  • Glacial Acetic Acid (AR Grade)

  • Deionized Water (Type I)

Chromatographic System and Conditions

The following conditions are a robust starting point, based on published methods for Montelukast analysis.[9][10][12] Method optimization may be required depending on the specific column and system used.

ParameterRecommended ConditionCausality and Rationale
HPLC System Quaternary Pump, Autosampler, Column Oven, PDA/UV DetectorA photodiode array (PDA) detector is preferred to assess peak purity and select the optimal wavelength.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent retention and resolution for the moderately nonpolar Montelukast and its impurity.
Mobile Phase A: Ammonium Acetate Buffer (10mM, pH 5.0) B: AcetonitrileA buffered mobile phase controls the ionization state of the acidic analytes, ensuring consistent retention and peak shape.
Gradient Time (min)%A
060
2020
2520
2660
3060
Flow Rate 1.0 mL/minBalances analysis time with optimal column efficiency.
Column Temp. 30°CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection λ 285 nmA common wavelength for Montelukast analysis, providing good sensitivity for both the API and related substances.[10]
Injection Vol. 10 µLA standard volume for analytical HPLC.
Diluent Acetonitrile:Water (70:30 v/v)Ensures complete solubilization of both the API and impurity.
Workflow Diagram

The following diagram illustrates the logical flow of the RRF determination process.

RRF_Workflow Start Start: Obtain Reference Standards Prep_Stock Prepare Individual Stock Solutions (API & Impurity) Start->Prep_Stock Prep_Linearity Prepare Linearity Solutions (5 Concentrations) Prep_Stock->Prep_Linearity HPLC_Analysis Perform HPLC Analysis Prep_Linearity->HPLC_Analysis Check_SST System Suitability Test (SST) Pass? HPLC_Analysis->Check_SST Check_SST->HPLC_Analysis No, Re-inject/Troubleshoot Data_Acquisition Acquire Peak Area Data Check_SST->Data_Acquisition Yes Plot_Linearity Plot Linearity Curves (Area vs. Concentration) Data_Acquisition->Plot_Linearity Calc_Slope Calculate Slopes (API & Impurity) Plot_Linearity->Calc_Slope Calc_RRF Calculate RRF Calc_Slope->Calc_RRF End End: Established RRF Value Calc_RRF->End

Workflow for the determination of Relative Response Factor (RRF).
Preparation of Solutions
  • Stock Solution A (Montelukast, 1000 µg/mL): Accurately weigh about 25 mg of Montelukast Sodium Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Stock Solution B (Montelukast Methyl Ketone, 1000 µg/mL): Accurately weigh about 5 mg of Montelukast Methyl Ketone Impurity Standard into a 5 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Linearity Solutions: Prepare a series of at least five concentrations for both Montelukast and the Methyl Ketone impurity, covering a range from the Limit of Quantitation (LOQ) to approximately 150% of the specification limit for the impurity. A typical range might be 0.5, 1.0, 2.0, 5.0, and 7.5 µg/mL. These should be prepared by serially diluting the stock solutions.

System Suitability Test (SST)

Before analysis, inject a solution containing both Montelukast (e.g., 100 µg/mL) and Montelukast Methyl Ketone (e.g., 5 µg/mL) six times. The system is deemed suitable if the following criteria are met:

  • Tailing Factor: Not more than 2.0 for both peaks.

  • Theoretical Plates: Not less than 2000 for both peaks.

  • %RSD for Peak Area: Not more than 2.0% for six replicate injections for both peaks.

Data Analysis and RRF Calculation
  • Inject each linearity solution in triplicate.

  • For both Montelukast and Montelukast Methyl Ketone, plot a graph of the mean peak area versus concentration (in µg/mL).

  • Perform a linear regression analysis for each data set. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the slope of the regression line for both the API (SlopeAPI) and the impurity (SlopeImpurity).

  • Calculate the Relative Response Factor (RRF) using the following formula, as established by pharmacopeial guidelines.[6]

    RRF = (SlopeImpurity) / (SlopeAPI)

Trustworthiness and Validation

The protocol described is inherently self-validating. The linearity study confirms that the detector response is proportional to concentration across the relevant range.[11] The strict System Suitability Test (SST) criteria ensure that the chromatographic system is performing adequately on the day of analysis.[10] According to ICH Q2(R1) and USP General Chapter <1225>, accuracy for impurity quantification should be assessed, and this slope-based RRF determination is the foundational method for achieving it.[11][13][14][15]

Conclusion

The determination of a specific Relative Response Factor for Montelukast Methyl Ketone is not an optional step but a scientific necessity for accurate impurity quantification. By correcting for differences in detector response, the RRF ensures that reported impurity levels are reliable, enabling confident batch release and ensuring compliance with stringent regulatory standards set by bodies like the ICH.[4][5] The use of a well-validated HPLC method, as detailed in this guide, provides a robust and trustworthy framework for this critical analytical task.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ResearchGate. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • SynZeal. (n.d.). Montelukast EP Impurity F | 937275-23-5. Retrieved from [Link]

  • YMER. (2023). Analytical method development and validation of Montelukast sodium and Bilastine by HPLC. Retrieved from [Link]

  • Lakshmana Rao, A. et al. (2011). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF MONTELUKAST SODIUM IN BULK AND IN PHARMACEUTICAL FORMULATION. International Journal of Pharmacy and Cures, 1(1), 12-16.
  • Gouda, A. A. et al. (2012). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. PMC - NIH. Retrieved from [Link]

  • USP. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF MONTELUKAST BY UV-SPECTROSCOPY IN API& IN PHARMACEUTICAL. Retrieved from [Link]

  • Scribd. (n.d.). 1225 - Validation of Compendial Procedures. Retrieved from [Link]

  • ICH. (2006). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]

  • Spectrum Pharma Research. (n.d.). Method development and validation for the simultaneous estimation of montelukast and levocetirizine in pharmaceutical dosage form by using rp-hplc. Retrieved from [Link]

  • RXN Chemicals. (n.d.). Montelukast EP Impurity F (Montelukast Methyl Ketone). Retrieved from [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 937275-23-5| Product Name : Montelukast - Impurity F. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3BR Guideline Impurities in New Drug Products. Retrieved from [Link]

  • ICH. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • ICH. (2005). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2011). THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Retrieved from [Link]

  • ResearchGate. (2015). Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2019). Analytical method development and validation for the simultaneous estimation of montelukast and Acebrophylline by RP- HPLC method. Retrieved from [Link]

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Comparative

A Senior Scientist's Guide: Benchmarking Chromatographic Columns for Montelukast Impurity Separation

Introduction Montelukast is a potent and selective leukotriene receptor antagonist widely prescribed for the management of asthma and allergic rhinitis.[1][2] Its chemical structure, [2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroqui...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Montelukast is a potent and selective leukotriene receptor antagonist widely prescribed for the management of asthma and allergic rhinitis.[1][2] Its chemical structure, [2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid], is complex, featuring multiple aromatic rings, a carboxylic acid group, and a chiral center.[1] The synthesis and storage of such a molecule can lead to the formation of various impurities, including stereoisomers, oxidation products, and process-related compounds.[3][4]

Regulatory bodies like the USP and EP mandate strict control over these impurities to ensure the safety and efficacy of the final drug product.[3][5][6][7] Achieving robust, selective, and reproducible separation of Montelukast from its closely related impurities is therefore a critical analytical challenge in pharmaceutical quality control. This guide provides an in-depth comparison of different reversed-phase HPLC column chemistries, offering field-proven insights to guide researchers and drug development professionals in selecting the optimal stationary phase for this demanding application.

The Analytical Challenge: Physicochemical Landscape of Montelukast Impurities

The difficulty in separating Montelukast impurities stems from their structural similarity to the parent molecule. Key impurities listed in the United States Pharmacopeia (USP) include the Montelukast sulfoxide, the cis-isomer (Z-isomer), Michael adducts, and the S-enantiomer.[6][8]

  • Hydrophobicity: Most impurities share a similar hydrophobic character with Montelukast, making differentiation on this basis alone challenging.

  • Aromaticity: The presence of multiple aromatic systems in both the API and its impurities suggests that secondary interactions, such as π-π stacking, can be exploited for enhanced selectivity.

  • Stereoisomerism: The existence of the cis-isomer and the S-enantiomer requires stationary phases capable of geometric or chiral recognition, respectively.

This complex landscape necessitates a methodical approach to column selection, moving beyond a one-size-fits-all mentality.

General Workflow for Impurity Method Development

The process of developing a robust impurity separation method follows a logical progression, from understanding the analyte to final method validation. The choice of the chromatographic column is a pivotal decision point that influences the entire strategy.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Column & Method Screening cluster_2 Phase 3: Optimization & Validation A Analyte Characterization (API & Impurities) - pKa, logP, Structure B Review Pharmacopeial Methods (USP, EP) A->B Establish Baseline C Initial Column Selection (e.g., C18 Workhorse) B->C Inform Initial Choice E Mobile Phase Screening (ACN vs. MeOH, pH, Buffer) C->E D Screening for Orthogonal Selectivity (e.g., Phenyl-Hexyl) D->E F Gradient & Temperature Optimization E->F Refine Separation G Peak Tracking (PDA, MS Detector) F->G H Method Validation (ICH Guidelines) G->H

Caption: A typical workflow for developing a stability-indicating HPLC method for pharmaceutical impurities.

Column Chemistries Under the Microscope

The choice of stationary phase is the most powerful tool for manipulating selectivity in liquid chromatography.[9] We will compare the performance of the two most relevant reversed-phase chemistries for Montelukast analysis.

The Workhorse: Alkyl Chain (C18, L1) Columns

Octadecylsilane (C18) columns are the default starting point for most reversed-phase methods due to their versatility and robust performance based on hydrophobic interactions.[10][11][12]

  • Separation Mechanism: C18 phases primarily separate analytes based on their hydrophobicity. The long alkyl chains provide a non-polar environment, leading to stronger retention for more non-polar compounds.

  • Typical Performance for Montelukast: Several validated methods successfully employ C18 columns to separate Montelukast from many of its process and degradation impurities.[13][14][15] They generally provide good peak shapes and retention for the main component and its related substances.

  • Causality and Limitations: While effective, the reliance on hydrophobicity alone can be a limitation. For impurities with very similar structures and polarities, such as the cis/trans geometric isomers, a C18 column may fail to provide baseline resolution. The USP monograph itself notes that the "Michael Adducts" are not resolved by the specified method, highlighting the need for alternative selectivities.[8]

The Alternative Selectivity: Phenyl-Hexyl (L11) Columns

Phenyl-Hexyl columns offer a different and often complementary selectivity profile to traditional C18 phases.[9][16]

  • Separation Mechanism: This phase provides a dual retention mechanism. It retains compounds via hydrophobic interactions from its hexyl alkyl chain, but more importantly, it facilitates π-π interactions between its phenyl rings and aromatic analytes.[11][16] This secondary interaction is particularly effective for separating compounds with differences in their aromatic ring structure or spatial orientation.

  • Comparative Advantage for Montelukast: The complex aromatic system of Montelukast and its impurities makes them ideal candidates for separation on a Phenyl-Hexyl phase. Studies have shown that phenyl columns can provide a different elution order and improved resolution for critical pairs compared to C18 columns.[9][17] One study specifically noted that a phenyl column successfully differentiated the Montelukast cis-isomer impurity, a task that can be challenging on standard C18 phases.[18]

  • Causality and Application: The π-π interactions are sensitive to the electron density and accessibility of the aromatic rings. For the cis/trans isomers of Montelukast, the different spatial arrangement of the quinolinyl-ethenyl group affects its interaction with the phenyl rings of the stationary phase, providing a powerful mechanism for their separation that is absent in a purely hydrophobic C18 phase. This makes the Phenyl-Hexyl column a logical choice when the C18 column fails to resolve geometric isomers or other closely related aromatic impurities.

Interaction Mechanism Comparison

The fundamental difference in how C18 and Phenyl-Hexyl stationary phases interact with aromatic analytes like Montelukast is key to their distinct selectivity profiles.

G cluster_0 Analyte: Montelukast (Aromatic) cluster_1 Column Interaction Mechanisms Analyte Montelukast Molecule (contains Phenyl & Quinoline rings) C18 C18 (L1) Phase Primary Interaction: Hydrophobic Effect Analyte->C18 Retention based on overall hydrophobicity Phenyl Phenyl-Hexyl (L11) Phase Dual Interactions: Hydrophobic (Hexyl) + π-π Stacking (Phenyl) Analyte->Phenyl Retention influenced by aromatic ring orientation

Caption: Contrasting separation mechanisms of C18 and Phenyl-Hexyl columns for aromatic analytes.

Experimental Benchmark: Protocols and Data

To provide a tangible comparison, the following section outlines a standardized experimental protocol and presents expected performance data based on published literature and established chromatographic principles.

Experimental Protocol

This protocol is designed as a self-validating system to objectively assess column performance.

  • Instrumentation:

    • UHPLC/HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Columns:

      • Column A: High-quality C18 column (e.g., Waters Atlantis dC18), 250 x 4.6 mm, 5 µm.[13]

      • Column B: High-quality Phenyl-Hexyl column (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl), 250 x 4.6 mm, 5 µm.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-10 min: 60% to 70% B

      • 10-15 min: 70% to 90% B

      • 15-25 min: 90% to 100% B

      • 25-30 min: Hold at 100% B

      • 30.1-35 min: Re-equilibrate at 60% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 238 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a solution of Montelukast Sodium at 1.0 mg/mL in a diluent of Acetonitrile:Water (80:20).

    • Spike the solution with known impurities (e.g., Sulfoxide, Cis-isomer) at a level of 0.15% relative to the main peak to assess resolution. The USP provides guidance on impurity identification.[6]

Comparative Performance Data

The following table summarizes the anticipated results, highlighting the key differences in selectivity and resolution between the two column types.

AnalyteRRT (C18)RRT (Phenyl-Hexyl)Resolution (Rs) - Critical PairTailing Factor (Tf)Comments
Montelukast Sulfoxide ~0.4~0.5-< 1.2Early eluting impurity, well-resolved on both columns.
Montelukast Cis-Isomer ~0.8~0.851.8 (vs. Montelukast)< 1.4Often shows insufficient separation from the main peak on C18.
Montelukast 1.01.0-< 1.2Main component.
Critical Pair: Cis-Isomer N/A N/A > 2.5 (vs. Montelukast)< 1.3 Phenyl-Hexyl column provides baseline resolution due to π-π interactions.
Methylstyrene Impurity ~1.9~1.7-< 1.3Elution order may change due to differing selectivity.

RRT = Relative Retention Time

Discussion and Recommendations

The data clearly illustrates the concept of orthogonal selectivity. While the C18 column provides a robust, general-purpose separation based on hydrophobicity, it struggles with the critical pair: Montelukast and its cis-isomer.[13][15] This is a classic case where a difference in molecular geometry does not sufficiently alter the overall hydrophobicity to allow for separation.

The Phenyl-Hexyl column , however, excels in this area.[9][16][18] The alternative π-π interaction mechanism provides the necessary selectivity to resolve the geometric isomers to baseline. The slight change in the orientation of the aromatic rings in the cis-isomer is enough to alter its interaction with the phenyl rings on the stationary phase, leading to a significant improvement in resolution.

As a Senior Application Scientist, my recommendation is as follows:

  • Initial Method Development: Begin with a modern, high-performance C18 column . It is a reliable starting point and may be sufficient if the primary impurities of concern are significantly different in polarity from Montelukast (e.g., the sulfoxide impurity).

  • Addressing Specific Challenges: If you encounter co-elution or poor resolution of geometric isomers (like the cis-isomer) or other structurally similar aromatic impurities, immediately switch to a Phenyl-Hexyl column . This phase provides a targeted, mechanistically different approach to resolving these specific critical pairs.

  • Enantiomeric Purity: For the quantification of the S-enantiomer, neither of these reversed-phase columns is suitable. A dedicated chiral stationary phase is mandatory, as specified in pharmacopeial methods for enantiomeric purity testing.[7][19]

Conclusion

The effective separation of Montelukast and its impurities is a nuanced task that requires a thoughtful approach to column selection. While the C18 column remains the workhorse of reversed-phase chromatography, its reliance on a single mode of interaction (hydrophobicity) is not always sufficient. The Phenyl-Hexyl column, with its dual hydrophobic and π-π interaction capabilities, provides a powerful and often necessary alternative selectivity. By understanding the underlying chemical principles and leveraging the strengths of each column chemistry, analytical scientists can develop robust, specific, and reliable methods for ensuring the quality and safety of Montelukast drug products.

References

  • HALO Columns. (n.d.). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281040, Montelukast. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6540473, Montelukast, (S)-.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Drug Montelukast and Related Impurities on Heritage MA Mixed-Mode Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23663996, Montelukast Sodium. Retrieved from [Link]

  • Shim, M., et al. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of active pharmaceutical ingredient (API) and nitrosamine drug substance-related impurities (NDSRI). ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of montelukast (A), pranlukast (B), and zafirlukast (C). Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. Retrieved from [Link]

  • Rao, B. M., et al. (n.d.). A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. SciSpace. Retrieved from [Link]

  • USP-NF. (2010). Montelukast Sodium Monograph. Retrieved from [Link]

  • SynThink. (n.d.). Montelukast Sodium Impurities & Related Compounds. Retrieved from [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (n.d.). High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications in drug development. Retrieved from [Link]

  • Al-Aani, H., et al. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Structure of the Montelukast. Retrieved from [Link]

  • Daicel. (n.d.). European Pharmacopoeia method - Montelukast Sodium: Enantiomeric purity. Retrieved from [Link]

  • Reddy, G. R., et al. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Retrieved from [Link]

  • Maddala, V., et al. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. American Journal of Analytical Chemistry. Retrieved from [Link]

  • HALO Columns. (n.d.). Comparison of Phenyl and C18 Bonded Phases with Peptide Mixtures.
  • Koradia, S., et al. (n.d.). Separation and Simultaneous Quantitation of Montelukast Sodium and Ebastine in Tablets by using Stability-Indicating Liquid. International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • Zodiac Life Sciences. (n.d.). HPLC Analysis of Drug Montelukast and Related Impurities on Heritage MA Mixed-Mode Column. Retrieved from [Link]

  • ResearchGate. (n.d.). A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. Retrieved from [Link]

  • Vaishali, et al. (2021). Equivalent Method Development and Cross Validation of Pharmacopoeial Method of Montelukast Sodium. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • SynZeal. (n.d.). Montelukast Impurities. Retrieved from [Link]

  • Acanthus Research. (2014). Montelukast Impurity Standards. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment for Handling Montelukast Methyl Ketone

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Montelukast Methyl Ketone (CAS 937275-23-5)[1][2][3]. As an impurity and precursor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Montelukast Methyl Ketone (CAS 937275-23-5)[1][2][3]. As an impurity and precursor related to the active pharmaceutical ingredient (API) Montelukast, this compound requires a rigorous and well-defined safety protocol.[3] The following directives are designed to build a self-validating system of safety, ensuring both personal and environmental protection through a deep understanding of the material's nature and the causality behind each procedural step.

Hazard Assessment: Understanding the "Why"

Montelukast Methyl Ketone is a pale yellow solid and a leukotriene antagonist used as an anti-asthmatic, anti-allergic, and anti-inflammatory agent.[3] While specific toxicological data for this intermediate is not thoroughly established, the precautionary principle dictates that it be handled as a potent pharmaceutical compound.[4] The Safety Data Sheet (SDS) for the parent compound, Montelukast Sodium, indicates a risk of serious eye damage.[5][6][7] Furthermore, as a fine powder, it presents a significant inhalation risk.[8][9]

The primary hazards to mitigate are:

  • Inhalation: Airborne fine powders can be easily inhaled, leading to potential respiratory tract irritation and systemic effects.[8][10]

  • Ocular Exposure: Contact with the eyes can cause serious damage.[6][7]

  • Dermal Contact: Skin contact should be avoided as a general precaution for any API.[1][4]

  • Cross-Contamination: Uncontained powder can contaminate other experiments, equipment, and workspaces, posing a risk to other personnel and compromising research integrity.[11]

Given these risks, a containment-first strategy is paramount. Personal Protective Equipment (PPE) is the final, critical barrier between the researcher and the chemical, used in conjunction with engineering controls.[12]

The Core Directive: A Risk-Based PPE Strategy

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on a risk assessment of the specific task being performed. For potent compounds like Montelukast Methyl Ketone, the pharmaceutical industry often uses an Occupational Exposure Banding (OEB) system to categorize chemicals based on their potency and potential health effects.[8][13][14] While a specific OEB for this intermediate may not be published, it is prudent to handle it under a high-containment strategy (e.g., OEB 3 or 4), which necessitates stringent engineering controls and a comprehensive PPE ensemble.[14]

The following workflow provides a logical pathway for selecting appropriate PPE.

PPE_Selection_Workflow cluster_assessment 1. Task & Hazard Assessment cluster_controls 2. Engineering & Administrative Controls cluster_ppe 3. PPE Selection start Identify Experimental Task (e.g., Weighing, Dissolving) assess_qty Assess Quantity (mg vs. kg) start->assess_qty assess_dust Assess Dustiness/ Aerosolization Potential start->assess_dust eng_control Select Primary Control - Ventilated Enclosure (Vented Balance Enclosure, Fume Hood) - Glovebox / Isolator for high potency ops assess_dust->eng_control High potential requires higher containment resp_protection Respiratory Protection - N95 (low risk, in enclosure) - PAPR (high risk, potential breach) eng_control->resp_protection Select respirator based on containment effectiveness eye_protection Eye & Face Protection - Safety Goggles (mandatory) - Face Shield (for splash risk) eng_control->eye_protection hand_protection Hand Protection - Double Nitrile Gloves eng_control->hand_protection body_protection Body Protection - Lab Coat (minimum) - Disposable Coverall (for large qty/spills) eng_control->body_protection caption Figure 1. PPE Selection Workflow for Montelukast Methyl Ketone.

Caption: Figure 1. PPE Selection Workflow for Montelukast Methyl Ketone.

Operational Protocols: Step-by-Step Guidance

Weighing and Handling Solid Compound

This is the highest-risk activity due to the potential for generating airborne powder.[8]

  • Engineering Control: All weighing operations must be performed within a certified chemical fume hood or, preferably, a ventilated balance enclosure (VBE) or powder containment hood designed to minimize air turbulence. For highly potent compounds, a glovebox isolator is the industry standard.[8][15]

  • Step-by-Step Protocol:

    • Prepare the Area: Ensure the enclosure's work surface is clean. Place a disposable, absorbent bench liner on the surface.

    • Don PPE:

      • Respiratory Protection: At a minimum, an N95 respirator. For larger quantities or if a breach in containment is possible, a Powered Air-Purifying Respirator (PAPR) with a full hood is recommended.[14]

      • Eye Protection: Chemical splash goggles are mandatory.[6][16]

      • Hand Protection: Double-glove with nitrile gloves.[16] This allows for the safe removal of the outer, potentially contaminated pair without exposing the skin.

      • Body Protection: A buttoned lab coat is the minimum requirement.[16][17] For extensive work, a disposable Tyvek suit provides superior protection.[18]

    • Handle the Compound: Use a micro-spatula to carefully transfer the powder. Avoid dropping or tapping containers, which can aerosolize the powder.

    • Clean Up: Gently wipe down the spatula and any surfaces with a damp cloth or towel to capture residual powder without creating dust. Place all disposable materials (wipes, outer gloves) into a designated waste bag inside the enclosure.

    • Doff PPE: Remove PPE in the correct order (outer gloves, then suit/lab coat, then goggles, then respirator) to prevent self-contamination. Wash hands thoroughly.

Preparing Solutions
  • Engineering Control: This should also be performed in a chemical fume hood.

  • Step-by-Step Protocol:

    • Don PPE: The same PPE as for weighing is required. A face shield worn over safety goggles is strongly recommended to protect against splashes when adding solvent.[16][17]

    • Add Solvent: Slowly add the solvent to the vessel containing the pre-weighed powder. Do not add powder to the solvent, as this can increase dust generation.

    • Mixing: Cap the vessel before shaking or vortexing to prevent aerosol generation.

    • Clean Up: Dispose of contaminated materials as described above.

Activity Engineering Control Respiratory Eye/Face Hand Body
Weighing Solid Vented Enclosure / Fume HoodN95 (min), PAPR (rec.)GogglesDouble NitrileLab Coat / Coverall
Preparing Solution Fume HoodN95 (min)Goggles & Face ShieldDouble NitrileLab Coat
Handling Solutions Fume Hood / BenchtopNone (in hood)Safety GlassesSingle NitrileLab Coat
Spill Cleanup N/AN95 / PAPR (powder)Goggles & Face ShieldHeavy Duty NitrileCoverall

Table 1. Summary of Recommended PPE for Handling Montelukast Methyl Ketone.

Emergency Procedures: Plan for Deviations

In the event of an exposure or spill, a clear, pre-defined plan is critical.

Exposure Response
  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing.[4] Rinse the affected skin area thoroughly with large amounts of water and soap.[4][19]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids to ensure complete rinsing.[5][19] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

Emergency_Response_Protocol cluster_types Exposure Type cluster_actions Immediate Actions exposure Exposure Event inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye fresh_air Move to Fresh Air inhalation->fresh_air remove_clothing Remove Contaminated Clothing skin->remove_clothing flush_eyes Flush Eyes for 15+ min eye->flush_eyes medical Seek Immediate Medical Attention fresh_air->medical rinse_skin Rinse Skin with Soap & Water remove_clothing->rinse_skin rinse_skin->medical flush_eyes->medical caption Figure 2. Emergency Response Protocol for Exposure.

Caption: Figure 2. Emergency Response Protocol for Exposure.

Spill Cleanup
  • Small Spill (Solid):

    • Evacuate and restrict access to the area.

    • Don appropriate PPE as listed in Table 1 for spill cleanup.

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials in a sealed, labeled hazardous waste container.

  • Large Spill: Evacuate the laboratory immediately and contact your institution's Environmental Health & Safety (EHS) office.

Decontamination and Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.[20][21][22]

  • Waste Segregation: All materials contaminated with Montelukast Methyl Ketone are considered pharmaceutical chemical waste.[23] This waste must be segregated from general, biohazardous, or radioactive waste.[20]

  • Containerization:

    • Solid Waste: Disposable PPE, wipes, and contaminated labware should be collected in a dedicated, clearly labeled hazardous waste container, typically a black container for hazardous chemical waste.[20][24]

    • Liquid Waste: Unused solutions or solvent rinses should be collected in a compatible, sealed, and labeled hazardous liquid waste container. Do not pour any amount down the drain.[21]

  • Disposal Pathway: All pharmaceutical waste must be disposed of through your institution's EHS office or a licensed hazardous waste contractor.[23][24] This waste is typically incinerated at a permitted facility to ensure complete destruction.[24]

Disposal_Pathway cluster_segregation 1. Segregation at Point of Use cluster_containerization 2. Containerization start Contaminated Material (PPE, Glassware, Solutions) solid_waste Solid Waste (gloves, wipes) start->solid_waste liquid_waste Liquid Waste (solutions, rinses) start->liquid_waste black_bin Black Hazardous Waste Bin solid_waste->black_bin liquid_container Sealed Liquid Waste Bottle liquid_waste->liquid_container ehs EHS / Licensed Waste Contractor Pickup black_bin->ehs liquid_container->ehs incineration High-Temperature Incineration ehs->incineration caption Figure 3. Waste Disposal Pathway for Montelukast Methyl Ketone.

Caption: Figure 3. Waste Disposal Pathway for Montelukast Methyl Ketone.

By adhering to these directives, researchers can build a robust culture of safety, ensuring that the handling of potent compounds like Montelukast Methyl Ketone is performed with the highest degree of protection for both the individual and the scientific process.

References

  • How to Properly Dispose of Pharmaceutical Waste in 6 Steps. US Bio-Clean. [Link]

  • Best Practices for Pharmaceutical PPE. Scribd. [Link]

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